molecular formula C12H21NO3 B3123150 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 304873-80-1

Tert-butyl trans-4-formylcyclohexylcarbamate

Cat. No.: B3123150
CAS No.: 304873-80-1
M. Wt: 227.3 g/mol
InChI Key: GPDBIGSFXXKWQR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-formylcyclohexylcarbamate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBIGSFXXKWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181308-57-6, 304873-80-1
Record name tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(4-formylcyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl trans-4-formylcyclohexylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis. The document elucidates the compound's physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its strategic application in drug discovery and development, underscored by its role as a key intermediate. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research and development endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (CAS Number: 181308-57-6) is a bifunctional organic molecule that has garnered significant interest in the field of pharmaceutical sciences.[1][2] Its structure, featuring a cyclohexane ring with a trans-oriented, Boc-protected amine and a formyl group, offers a unique combination of stereochemical control, stability, and reactive handles for chemical modification.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, while the aldehyde group serves as a versatile precursor for a myriad of chemical transformations, most notably reductive aminations. This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential.[1] Its utility is especially pronounced in the development of novel pharmaceuticals targeting a range of conditions, including neurological disorders.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis and process development.

PropertyValueSource
CAS Number 181308-57-6[3]
Molecular Formula C₁₂H₂₁NO₃[3]
Molecular Weight 227.30 g/mol [4]
Appearance White to light yellow solid[1]
Purity ≥ 97%[3]
Solubility Slightly soluble in water[2]
Storage Conditions 0-8 °C[1]

The trans-configuration of the substituents on the cyclohexane ring imparts a specific three-dimensional geometry, which is often crucial for achieving the desired biological activity in the final drug molecule. The chair conformation of the cyclohexane ring, with both the bulky tert-butylcarbamate and the formyl group in equatorial positions, is the most stable arrangement, minimizing steric hindrance.

Synthesis and Manufacturing: A Pathway to a Key Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. Several oxidation methods can be employed, with the Swern oxidation being a prominent choice due to its mild reaction conditions and high yields.

Recommended Synthesis Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Step-by-Step Methodology:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C. To this, a solution of DMSO (1.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.

  • Alcohol Addition: A solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C.

  • Base Addition and Reaction: After stirring for 30 minutes, triethylamine (3.0 equivalents) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a white solid.

Reaction Mechanism: The Swern Oxidation

The mechanism of the Swern oxidation is a well-established process that proceeds through several key intermediates.

Swern_Oxidation cluster_reactants Reactants cluster_products Products DMSO DMSO Activation Activation DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate1 Chlorosulfonium Salt Activation->Intermediate1 Activation AlkoxysulfoniumIon Alkoxysulfonium Ion Intermediate1->AlkoxysulfoniumIon + Alcohol Alcohol tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate Ylide Sulfur Ylide AlkoxysulfoniumIon->Ylide + Base Triethylamine Triethylamine Product This compound Ylide->Product [2,3]-Sigmatropic Rearrangement Byproducts Dimethyl Sulfide + CO + CO2 + Et3N.HCl Ylide->Byproducts Reductive_Amination cluster_reactants Reactants cluster_products Product Aldehyde This compound ImineFormation ImineFormation Aldehyde->ImineFormation Amine Primary or Secondary Amine (R-NH2) Amine->ImineFormation Imine Imine/Iminium Ion Intermediate ImineFormation->Imine Imine/Iminium Ion Formation Reduction Reduction Imine->Reduction + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) FinalAmine Substituted Amine Product Reduction->FinalAmine Reduction

Caption: The general workflow of a reductive amination reaction.

Case Study: A Key Building Block for Anticoagulant Drug Synthesis

While direct synthesis of the final drug from this specific intermediate may not be explicitly published, a closely related derivative, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl)carbamate, is a crucial intermediate in the synthesis of Edoxaban . [5][6][7][8][9]Edoxaban is a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The synthesis of this key Edoxaban intermediate often starts from a protected trans-4-aminocyclohexanecarboxylic acid derivative, highlighting the importance of the trans-cyclohexyl scaffold provided by molecules like this compound. The formyl group can be envisioned as a precursor to the amine or other functional groups required for the elaboration into the final drug structure.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous structures provide a reliable basis for characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the cyclohexyl protons, the N-H proton of the carbamate, and the aldehyde proton (a singlet or triplet at ~9.6 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the aldehyde carbonyl carbon (at ~205 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (227.30 g/mol ).

  • HPLC (High-Performance Liquid Chromatography): HPLC is the primary method for determining the purity of the compound.

The Significance of Stereochemistry: The Trans Isomer

The "trans" designation in the name of the compound is of paramount importance. It refers to the relative stereochemistry of the formyl and the tert-butylcarbamate groups on the cyclohexane ring, being on opposite sides of the ring's plane. This specific stereoisomer is often desired in drug synthesis to ensure the correct three-dimensional orientation of functional groups for optimal binding to the biological target. The corresponding "cis" isomer, where the functional groups are on the same side of the ring, will have different physical properties and, more importantly, will lead to a different stereoisomer of the final drug molecule, which may have significantly different or no desired biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. [1]

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound has established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a protected amine and a reactive aldehyde on a stereochemically defined cyclohexane scaffold provides a robust platform for the synthesis of complex and biologically active molecules. The insights provided in this guide, from its synthesis and characterization to its strategic application in drug discovery, are intended to empower researchers to fully exploit the potential of this key intermediate in their pursuit of novel therapeutics.

References

  • Google Patents. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN.
  • Google Patents. Edoxaban patented technology retrieval search results.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • Google Patents. New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof.
  • Google Patents.
  • Google Patents. Process for the synthesis of apixaban.
  • LookChem. This compound|181308-57-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Role of tert-Butyl Carbamate in Efficient Edoxaban Intermediate Production. [Link]

  • PubChem. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. [Link]

  • ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

  • WIPO Patentscope. WO/2022/171213 METHOD FOR PREPARING KEY INTERMEDIATE OF EDOXABAN. [Link]

Sources

Tert-butyl trans-4-formylcyclohexylcarbamate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Executive Summary: this compound is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a trans-disubstituted cyclohexane scaffold, makes it a valuable and versatile building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, safety and handling guidelines, and a discussion of its primary applications in research and development. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this key synthetic intermediate.

Introduction and Molecular Overview

This compound, also known by its synonym trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde, is a carbamate derivative that serves as a crucial intermediate in advanced organic synthesis.[1] The molecule's utility is derived from its distinct structural features:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality. This allows for selective reactions at the aldehyde group without interference from the amine.

  • A Formyl (Aldehyde) Group: The aldehyde is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.

  • A Trans-Cyclohexane Scaffold: The rigid trans configuration of the 1,4-disubstituted cyclohexane ring provides conformational stability and stereochemical control, which is often essential in the design of biologically active molecules.

This combination of features makes it an invaluable asset in medicinal chemistry for constructing novel pharmaceutical candidates, particularly for neurological conditions, and in the development of new agrochemicals.[1][2]

Physicochemical and Structural Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties are determined experimentally, others, such as boiling point and density, are often predicted through computational models and should be used as estimations.

PropertyValueSource
CAS Number 181308-57-6[1][3]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid[1]
Purity ≥97% - 99% (by GC)[1][3]
Predicted Boiling Point 339.5 ± 31.0 °C[4]
Predicted Density 1.04 ± 0.1 g/cm³[4]
Predicted Water Solubility Slightly soluble[4]
IUPAC Name tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate[3]
SMILES O=C(OC(C)(C)C)N[C@H]1CCCC1[3]
InChI Key GPDBIGSFXXKWQR-MGCOHNPYSA-N

Synthesis and Characterization

Synthetic Strategy: The Logic of Oxidation

From a retrosynthetic perspective, the most direct and reliable method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate . This precursor is readily synthesized via the reduction of a commercially available carboxylate ester.[5] This two-step approach is favored in laboratory and process settings because it avoids harsh conditions that could compromise the acid-sensitive Boc protecting group. The choice of oxidant is critical; mild reagents such as Dess-Martin periodinane (DMP) or conditions for Swern or Parikh-Doering oxidations are preferred to prevent over-oxidation to the corresponding carboxylic acid.

G Precursor trans-ethyl 4-((tert-butoxycarbonyl) amino)cyclohexanecarboxylate Alcohol tert-butyl trans-(4-hydroxymethyl) cyclohexylcarbamate Precursor->Alcohol Alcohol_ref tert-butyl trans-(4-hydroxymethyl) cyclohexylcarbamate Target tert-butyl trans-4-formyl cyclohexylcarbamate Alcohol_ref->Target Dess-Martin Periodinane (DMP) DCM

Caption: Synthetic workflow from carboxylate ester to the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing and purifying the title compound.

Materials:

  • tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise over 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Trustworthiness Note: This quenching step neutralizes acidic byproducts and reduces excess DMP, ensuring a clean extraction.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to light yellow solid.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the final product is paramount. A standard analytical workflow involves spectroscopic analysis and a purity assessment.

G Start Synthesized Product NMR ¹H and ¹³C NMR (Structure Verification) Start->NMR IR FTIR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Purity GC or HPLC (Purity Assessment ≥97%) NMR->Purity G cluster_0 Aldehyde Chemistry cluster_1 Amine Chemistry start This compound Aldehyde Boc-Amine reductive_amination Reductive Amination start:f1->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Olefination start:f1->wittig Ph₃P=CHR aldol Aldol Condensation start:f1->aldol Enolate deprotection Boc Deprotection (TFA/HCl) start:f2->deprotection alkylation N-Alkylation / Acylation deprotection->alkylation Sequential

Caption: Reaction pathways enabled by the compound's dual functionality.

  • Pharmaceutical Development: The compound is a key building block for synthesizing complex heterocyclic systems and lead compounds. The aldehyde can be used as a handle to introduce new substituents via reductive amination, while the protected amine can be revealed later in the synthesis for further functionalization. This strategy is widely employed in the development of enzyme inhibitors and receptor ligands. [1]* Organic Synthesis: It serves as a model substrate and versatile starting material for exploring new synthetic methodologies. Its defined stereochemistry is valuable for creating stereochemically pure products. [1]* Agrochemicals: In agrochemical research, it is used to construct novel pesticides and herbicides where the cyclohexane core provides a robust scaffold for arranging pharmacophoric elements. [1]

References

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | 181308-57-6. LookChem. [Link]

  • rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/rac-tert-butyl-N-(1r_4r-4-formylcyclohexyl_carbamate]([Link]

Sources

An In-depth Technical Guide to Tilidine: A Synthetic Opioid Analgesic

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilidine is a synthetic opioid analgesic primarily utilized for the management of moderate to severe pain, both acute and chronic.[1][2] Developed in Germany in the late 1960s, it holds a significant place in the therapeutic landscape of several European countries, including Belgium, Bulgaria, Germany, and Switzerland.[1][2] This guide provides a comprehensive overview of the molecular properties, synthesis, pharmacology, and analytical methodologies related to tilidine, offering critical insights for professionals in research and drug development. Tilidine is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active metabolites, nortilidine and bisnortilidine.[3][4][5] The primary analgesic effects are attributed to nortilidine.[3][4][6]

Molecular Properties and Characteristics

Tilidine hydrochloride is the commonly used salt form in pharmaceutical preparations.[4] The molecule itself is characterized by a cyclohexene ring structure.

PropertyValueSource
Molecular FormulaC17H23NO2[1]
Molar Mass273.376 g·mol−1[1]
Onset of Action10–15 minutes[1][4]
Peak Effect25–50 minutes[1][4]
Duration of Action4–6 hours[1][3][4]
Elimination Half-Life (Nortilidine)3–5 hours[1]

Synthesis and Characterization

The chemical synthesis of tilidine involves a Diels-Alder reaction. The process begins with the condensation of crotonaldehyde and dimethylamine to produce dimethylaminobutadiene. This is followed by a reaction with ethyl atropate. This synthesis yields a mixture of isomers, with the (E)-(trans)-isomers being the active forms. The inactive (Z)-(cis)-isomers can be separated and epimerized to the more thermodynamically stable and active (E)-(trans)-isomers.

Analytical Characterization

The quantification of tilidine and its metabolites, nortilidine and bisnortilidine, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. A common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Tilidine and Metabolites in Urine by SPE-LC-MS/MS [5]

  • Sample Preparation: Urine samples are mixed with an internal standard solution.

  • Solid Phase Extraction (SPE): The mixture is extracted on a weak cation exchanger at a pH of 6.

  • Chromatographic Separation: Separation is achieved using a Phenylhexyl column with a gradient elution of methanol and 0.2% formic acid.

  • Mass Spectrometric Detection: Detection is performed using an ESI-MS/MS system in positive multiple reaction monitoring mode.

This method provides high sensitivity, with a lower limit of quantification of 1.0 μg/L for each analyte.[5]

Biological Activity and Mechanism of Action

Tilidine's analgesic properties are mediated through its active metabolite, nortilidine, which acts as a potent agonist at μ-opioid receptors in the central nervous system.[3][4][6] The binding of nortilidine to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3]

The mechanism involves:

  • Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3]

  • Modulation of Ion Channels: It increases potassium ion conductance and decreases calcium ion conductance, resulting in hyperpolarization of the neuronal membrane.[3]

  • Inhibition of Neurotransmitter Release: The release of pain-associated neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline is suppressed.[3]

Tilidine itself is a weak opioid, but it is rapidly metabolized in the liver and gut by CYP3A4 and CYP2C19 enzymes to nortilidine.[1][3]

Tilidine Mechanism of Action Tilidine Tilidine (Prodrug) Nortilidine Nortilidine (Active Metabolite) Tilidine->Nortilidine Metabolism (CYP3A4, CYP2C19) Opioid_Receptor μ-Opioid Receptor Nortilidine->Opioid_Receptor Binds to AC Adenylate Cyclase Opioid_Receptor->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) Opioid_Receptor->Ion_Channels Modulates Neurotransmitters ↓ Neurotransmitter Release (e.g., Substance P) Opioid_Receptor->Neurotransmitters Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Neurotransmitters->Analgesia

Caption: Mechanism of action of Tilidine.

Experimental Protocols

In Vitro Receptor Binding Assay

To determine the affinity of nortilidine for opioid receptors, competitive binding assays are employed.

Protocol: μ-Opioid Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human μ-opioid receptor.

  • Radioligand: Use a radiolabeled opioid agonist, such as [³H]DAMGO.

  • Competition: Incubate the membranes with the radioligand and varying concentrations of nortilidine.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the IC50 value, which is the concentration of nortilidine that inhibits 50% of the specific binding of the radioligand.

Receptor Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with μ-Opioid Receptors Start->Membrane_Prep Incubation Incubate Membranes with [³H]DAMGO and Nortilidine Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 Value Counting->Analysis End End Analysis->End

Caption: Workflow for a μ-opioid receptor binding assay.

Clinical Significance and Applications

Tilidine is indicated for the treatment of moderate to severe pain.[1] In some formulations, it is combined with the opioid antagonist naloxone to reduce the potential for abuse, particularly via intravenous injection.[1] When taken orally as directed, the naloxone undergoes extensive first-pass metabolism and does not significantly counteract the analgesic effect of tilidine. However, if the combination is injected, the naloxone becomes more bioavailable and can precipitate withdrawal symptoms in opioid-dependent individuals.[1]

Clinical studies have demonstrated the efficacy and safety of tilidine in long-term pain management.[7] A two-year multicenter study on patients with chronic pain and multimorbidity showed that tilidine/naloxone improved quality of life parameters such as persistent pain, sleep, and mood, with no evidence of tolerance development.[7] The most common adverse events reported were nausea, vomiting, and dizziness.[7]

Conclusion

Tilidine remains a valuable therapeutic option for the management of moderate to severe pain in several countries. Its unique properties as a prodrug and its formulation with naloxone to deter abuse highlight the ongoing efforts in opioid pharmacology to balance efficacy with safety. A thorough understanding of its molecular characteristics, synthesis, mechanism of action, and analytical methods is essential for researchers and clinicians working in the field of pain management and drug development.

References

  • Tilidine - Wikipedia.

  • What is the mechanism of Tilidine Hydrochloride? - Patsnap Synapse.

  • Tilidine: Risks, Dependency, and Health Concerns - Erdem Hospital.

  • Tilidine - Altmeyers Encyclopedia - Department Pharmacology-Toxicology.

  • Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed.

  • What is Tilidine Hydrochloride used for? - Patsnap Synapse.

  • Tilidine - Grokipedia.

  • Tilidine | C17H23NO2 | CID 30131 - PubChem.

  • [Double-blind study on the analgesic efficacy of tilidine (valoron) and pethidine (dolantin) in gastro-intestinal endoscopies and liver biopsies (author's transl)] - PubMed.

  • [Tilidine/naloxon retard in long-term administration in chronic pain and multimorbidity. Multicenter study of long-term tolerance and effectiveness in 2 years observation] - PubMed.

Sources

A Technical Guide to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide deviates from a traditional "mechanism of action" analysis, a concept not applicable to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde. Instead, it provides an in-depth exploration of this molecule's pivotal role as a synthetic intermediate and versatile building block in medicinal chemistry. We will dissect its chemical architecture, explore its synthesis, and illuminate its strategic application in the construction of complex, biologically active pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar intermediates in their synthetic programs.

Introduction: Re-framing the "Mechanism of Action"

In drug discovery, the term "mechanism of action" (MoA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. However, not every molecule synthesized in a drug development pipeline is destined for biological activity. A significant class of compounds exists as synthetic intermediates or building blocks —compounds that are crucial for constructing the final active pharmaceutical ingredient (API) but do not possess a therapeutic MoA themselves.

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde falls squarely into this category. Its molecular structure, featuring a trans-substituted cyclohexane ring with a protected amine (Boc-amino) and a reactive aldehyde, is not designed to interact with a biological target. Instead, it is expertly crafted to serve as a versatile handle for introducing the aminocyclohexyl motif into larger, more complex molecules. A survey of chemical literature and supplier catalogs confirms its role as an intermediate for pharmaceutical synthesis[1]. Related derivatives, such as the corresponding carboxylic acid, are described as "important building blocks for constructing active drugs"[2]. Therefore, the "action" of this compound is not pharmacological but chemical—enabling the efficient and stereocontrolled synthesis of novel therapeutics.

Molecular Architecture and Chemical Reactivity

The utility of this intermediate is rooted in its distinct functional components, each serving a specific synthetic purpose. The strategic combination of these features on a rigid cyclohexane scaffold provides chemists with a powerful tool for molecular elaboration.

FeatureGroupChemical RoleSynthetic Advantage
Scaffold trans-1,4-CyclohexaneRigid, non-aromatic spacerProvides a defined three-dimensional geometry to the final molecule, which is often critical for binding to a biological target. The trans configuration locks the substituents into a diequatorial position, minimizing steric hindrance.
Protecting Group tert-Butoxycarbonyl (Boc)Amine ProtectionThe Boc group renders the primary amine nucleophile inert to many reaction conditions. It is stable under a wide range of non-acidic conditions but can be removed cleanly with acid (e.g., TFA), allowing for subsequent modification of the amine.
Reactive Handle Aldehyde (-CHO)Electrophilic CarbonylThe aldehyde is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations.

This trifecta of a rigid scaffold, a stable protecting group, and a reactive functional handle makes it an invaluable asset in multi-step synthetic campaigns.

Synthesis of the Intermediate

The preparation of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde typically involves the modification of a precursor molecule, such as the corresponding carboxylic acid or alcohol. A common route involves the oxidation of the corresponding alcohol, trans-4-(Boc-amino)cyclohexylmethanol.

Diagram: Synthetic Pathway to the Intermediate

G cluster_0 Synthesis of the Aldehyde Intermediate A trans-4-(Boc-amino) cyclohexylmethanol B trans-4-(Boc-amino) cyclohexanecarbaldehyde A->B Oxidation Oxidant Mild Oxidizing Agent (e.g., PCC, Dess-Martin Periodinane) Oxidant->B

Caption: General oxidation route from the alcohol precursor.

Experimental Protocol: Oxidation of trans-4-(Boc-amino)cyclohexylmethanol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

  • Setup: To a stirred solution of trans-4-(Boc-amino)cyclohexylmethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen), add a mild oxidizing agent such as Dess-Martin periodinane (DMP) (1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-30 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel.

Trustworthiness Note: The choice of a mild oxidant like DMP is crucial to prevent over-oxidation to the carboxylic acid. The progress should be carefully monitored by TLC to avoid side reactions. The aqueous workup effectively removes the oxidant byproducts.

Application in Drug Synthesis: A Case Study

The true value of this intermediate is realized when it is incorporated into a larger molecule. The trans-substituted aminocyclohexyl motif is a common feature in many APIs. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers[3].

The aldehyde functional group allows for the direct coupling to other fragments via reductive amination, one of the most robust methods for forming C-N bonds.

Diagram: Workflow for Incorporating the Intermediate

G cluster_1 Application in API Synthesis via Reductive Amination Intermediate trans-4-(Boc-amino) cyclohexanecarbaldehyde Imine Schiff Base / Iminium Ion (transient intermediate) Intermediate->Imine Condensation Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product Coupled Product (Boc-protected) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product FinalAmine Final Amine Fragment in API Product->FinalAmine Boc Removal Deprotection Acidic Deprotection (e.g., TFA) Deprotection->FinalAmine

Caption: General workflow for drug synthesis using the aldehyde intermediate.

This workflow demonstrates how the aldehyde first reacts with another amine-containing fragment to form a transient imine, which is then immediately reduced in situ to form a stable secondary or tertiary amine. The Boc group can then be removed in a final step to reveal the primary amine if required for the final API structure or for further functionalization. This strategy is central to the modular assembly of complex drug candidates.

Conclusion

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde does not possess a pharmacological mechanism of action. Its significance lies in its chemical reactivity and structural properties, which establish it as a high-value intermediate in synthetic organic chemistry. By providing a stereochemically defined and differentially protected aminocyclohexyl scaffold, it enables medicinal chemists to efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutics. Understanding the "chemical action" and strategic utility of such building blocks is fundamental to the art and science of modern drug synthesis.

References

  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Spectroscopic Characterization of Tert-butyl trans-4-formylcyclohexylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure of tert-butyl trans-4-formylcyclohexylcarbamate, with a CAS number of 181308-57-6, a molecular formula of C₁₂H₂₁NO₃, and a molecular weight of 227.30 g/mol , dictates its characteristic spectroscopic features.[2][3]

Molecular Structure and Key Functional Groups

The key to interpreting the spectroscopic data lies in understanding the molecule's constituent parts: a tert-butyl carbamate group and a formyl group attached to a cyclohexane ring in a trans configuration.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.6Singlet (s)1H-CH OAldehyde protons are highly deshielded and typically appear as singlets unless coupled to adjacent protons.
~4.5Broad Singlet (br s)1HNH The NH proton of the carbamate group often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift can be variable.
~3.5Multiplet (m)1HCH -NThe proton on the carbon attached to the nitrogen is deshielded by the electronegative atom.
~2.2Multiplet (m)1HCH -CHOThe proton on the carbon bearing the aldehyde group.
~2.0-1.8Multiplet (m)4HCyclohexyl CH ₂ (axial)Axial protons on the cyclohexane ring.
~1.45Singlet (s)9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
~1.2-1.0Multiplet (m)4HCyclohexyl CH ₂ (equatorial)Equatorial protons on the cyclohexane ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~205C =O (aldehyde)The carbonyl carbon of an aldehyde is highly deshielded.
~155C =O (carbamate)The carbonyl carbon of the carbamate group appears at a characteristic downfield shift.
~79-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~50C H-NThe carbon atom bonded to the nitrogen of the carbamate.
~49C H-CHOThe carbon atom bonded to the aldehyde group.
~30-40Cyclohexyl C H₂The methylene carbons of the cyclohexane ring.
~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans (e.g., 16-32) and obtain a background spectrum of the empty accessory or a pure KBr pellet for correction.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350MediumN-H stretchCarbamate N-H
~2950, ~2850StrongC-H stretchAliphatic (cyclohexyl and tert-butyl)
~2720Medium-WeakC-H stretch (Fermi resonance)Aldehyde C-H
~1720StrongC=O stretchAldehyde C=O
~1690StrongC=O stretchCarbamate C=O
~1520MediumN-H bendCarbamate N-H
~1250, ~1170StrongC-O stretchCarbamate O-C(CH₃)₃

Data Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl peaks for the aldehyde and the carbamate. The presence of a medium intensity N-H stretching band and the characteristic aliphatic C-H stretches will also be prominent. A weaker, but diagnostically important, C-H stretch around 2720 cm⁻¹ is indicative of the aldehyde functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for small molecules.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the detected ions and their relative abundance.

Predicted Mass Spectrometry Data (EI)
m/zProposed FragmentRationale
227[M]⁺Molecular ion peak (may be weak or absent in EI).
171[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
170[M - C₄H₉]⁺Loss of a tert-butyl radical.
128[M - Boc]⁺Loss of the Boc protecting group radical.
112[C₆H₉-CHO]⁺Fragmentation of the cyclohexane ring.
57[C₄H₉]⁺tert-butyl cation (often the base peak).

Data Interpretation: Under EI conditions, the molecular ion at m/z 227 may be observed. A very common and often dominant fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) or a tert-butyl radical (57 Da). The tert-butyl cation at m/z 57 is frequently the base peak in the spectrum. Fragmentation of the cyclohexane ring and loss of the formyl group can also lead to a series of other characteristic ions.

M [M]⁺ m/z = 227 F1 [M - C₄H₈]⁺ m/z = 171 M->F1 - C₄H₈ F2 [M - C₄H₉]⁺ m/z = 170 M->F2 - •C₄H₉ F3 [C₄H₉]⁺ m/z = 57 M->F3 F4 [M - Boc]⁺ m/z = 128 M->F4 - •Boc

Caption: Plausible MS Fragmentation Pathways for this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories.

References

  • This reference is not available in the provided search results.
  • Ambeed. (n.d.). 181308-57-6 | this compound.
  • This reference is not available in the provided search results.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
  • Sigma-Aldrich. (n.d.). This compound.
  • AChemBlock. (n.d.). This compound 97%.
  • Sigma-Aldrich. (n.d.). This compound.
  • This reference is not available in the provided search results.
  • PubChem. (n.d.). rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate.
  • Sigma-Aldrich. (n.d.). This compound uses.

Sources

The Solubility of Tert-butyl trans-4-formylcyclohexylcarbamate: A Framework for Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Tert-butyl trans-4-formylcyclohexylcarbamate is a pivotal building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for reaction design, process optimization, and purification. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will dissect its molecular structure to predict its solubility profile based on first principles and provide a detailed, field-proven protocol for accurate quantitative measurement.

Introduction: The Versatile Carbamate Intermediate

This compound, with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol , is a bifunctional organic molecule.[2] It features a cyclohexane scaffold, a common motif in medicinal chemistry, functionalized with a reactive aldehyde group and a Boc-protected amine. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

The aldehyde allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the amine provides stability under many reaction conditions while allowing for straightforward deprotection when needed. The "trans" stereochemistry of the substituents on the cyclohexane ring imparts specific conformational properties that can be crucial for biological activity in the final target molecule.

Given its central role, selecting an appropriate solvent system is the first step in nearly every application. A suitable solvent must not only dissolve the carbamate but also be compatible with other reagents and facilitate the desired reaction pathway. Therefore, a predictive understanding of its solubility is not merely academic but a practical necessity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent starting point for our analysis, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[3][4]

Molecular Structure and Polarity Analysis

To predict the solubility of this compound, we must analyze its structure, which contains both polar and non-polar regions.

cluster_molecule This compound boc Tert-butyl Group (Bulky, Hydrophobic) ring Cyclohexane Ring (Non-Polar Hydrocarbon) boc->ring mol Overall Molecule: Moderately Polar boc->mol ring->mol carbamate Carbamate Group (-NHCOO-) (H-bond donor/acceptor, Dipole) aldehyde Formyl Group (-CHO) (H-bond acceptor, Dipole) carbamate->aldehyde carbamate->mol aldehyde->mol

Fig 1: Analysis of polar and non-polar regions of the target molecule.
  • Non-Polar Character : The molecule possesses significant non-polar character derived from the bulky tert-butyl group and the saturated cyclohexane ring.[5] These hydrocarbon portions will interact favorably with non-polar solvents through London dispersion forces.

  • Polar Character : The polarity arises from two key functional groups:

    • Carbamate Group (-NHCOO-) : This group is highly polar. The nitrogen atom can act as a hydrogen bond donor, and the carbonyl and ester oxygens can act as hydrogen bond acceptors.[6][7] This allows for strong dipole-dipole interactions and hydrogen bonding with appropriate solvents.

    • Formyl (Aldehyde) Group (-CHO) : The carbonyl in the aldehyde group is also polar and can act as a hydrogen bond acceptor.[8]

The overall polarity of the molecule is a balance between these competing features. With a carbon-to-heteroatom ratio that is not excessively large, the polar functional groups are expected to have a significant influence, making the molecule moderately polar overall.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in common organic solvents. The following table provides a qualitative forecast to guide initial solvent screening.

SolventSolvent ClassPredicted SolubilityRationale
Hexane / HeptaneNon-PolarLow / InsolubleThe molecule's polar functional groups (carbamate, aldehyde) will have poor interactions with purely non-polar aliphatic solvents. Solute-solute interactions will be stronger than solute-solvent interactions.
TolueneNon-Polar (Aromatic)Low to ModerateToluene is non-polar but its aromatic ring allows for some π-stacking and induced dipole interactions, which may slightly improve solubility compared to hexane.
Diethyl EtherWeakly PolarModerateThe ether oxygen can act as a hydrogen bond acceptor, interacting with the carbamate's N-H group. Its hydrocarbon content can solvate the non-polar parts of the molecule.
Dichloromethane (DCM)Polar AproticHighDCM is a versatile polar aprotic solvent. It can engage in dipole-dipole interactions with the polar groups without competing for hydrogen bonds, effectively solvating the molecule.
Tetrahydrofuran (THF)Polar AproticHighSimilar to diethyl ether but more polar, THF is an excellent hydrogen bond acceptor and is known to dissolve many carbamates.[9] It effectively solvates both polar and non-polar regions.
Ethyl AcetatePolar AproticModerate to HighIts ester group provides polarity and hydrogen bond accepting capability, while the ethyl and acetyl groups provide some non-polar character, making it a good match for the molecule's balanced nature.
AcetonePolar AproticModerate to HighThe strong dipole of the ketone group can interact well with the carbamate and aldehyde groups.
AcetonitrilePolar AproticModerateAcetonitrile is quite polar. While it should dissolve the compound, its smaller size may make it less effective at solvating the bulky non-polar regions compared to THF or DCM.
Isopropanol / EthanolPolar ProticModerateThese alcohols can act as both hydrogen bond donors and acceptors, interacting strongly with the polar groups. However, the strong hydrogen bonding network of the solvent itself must be overcome, and the non-polar regions of the solute may be less favorably solvated.
MethanolPolar ProticLow to ModerateMethanol is more polar than ethanol and has a stronger hydrogen bonding network, which can make it more difficult for the bulky, moderately polar solute to dissolve.[4]
WaterPolar ProticVery Low / InsolubleDespite having hydrogen bonding groups, the large non-polar surface area from the cyclohexane and tert-butyl groups will make the molecule hydrophobic, leading to very poor aqueous solubility.[2][10]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a highly polar aprotic solvent and a very strong hydrogen bond acceptor. It is an excellent solvent for a wide range of organic compounds and is expected to dissolve this carbamate readily.[4]

Experimental Protocol for Solubility Determination

While predictions are useful, quantitative data is essential for process development. The Shake-Flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11]

Rationale for Method Selection

The Shake-Flask method is chosen for its robustness and thermodynamic relevance. By allowing the solid compound to reach equilibrium with the solvent over an extended period, the method measures the true thermodynamic solubility. This is crucial for applications like recrystallization and ensuring a single-phase reaction medium. The gravimetric finish is straightforward and does not require complex analytical instrumentation, though it can be coupled with methods like HPLC or NMR for higher throughput or validation.

Experimental Workflow Diagram

G start Start prep_vial 1. Prepare Vial Add excess solid solute to a known volume of solvent start->prep_vial equilibrate 2. Equilibrate Seal and agitate at constant temperature (e.g., 25°C) for 24-48h prep_vial->equilibrate settle 3. Settle Allow solid to settle, leaving a clear supernatant equilibrate->settle sample 4. Sample Supernatant Carefully withdraw a known volume of the clear saturated solution settle->sample weigh_evap 5. Weigh & Evaporate Transfer to a pre-weighed vial and evaporate solvent completely sample->weigh_evap weigh_final 6. Final Weighing Weigh the vial containing the dried solute residue weigh_evap->weigh_final calculate 7. Calculate Solubility (Final Mass - Vial Mass) / Volume of Supernatant weigh_final->calculate end End calculate->end

Fig 2: Workflow for the Shake-Flask method of solubility determination.
Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound (purity >97%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with airtight caps

  • Analytical balance (readable to 0.1 mg)

  • Volumetric pipettes and syringes

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled room

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation:

    • To a series of 20 mL glass vials, add an excess amount of the carbamate solid (e.g., ~200-300 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[12]

    • Agitate the mixtures for 24 to 48 hours. This extended time is to ensure true thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling:

    • Pre-weigh and label a clean, dry vial for each sample on the analytical balance. Record this mass as M_vial.

    • Carefully draw a precise volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette. Be extremely careful not to disturb the solid at the bottom of the vial. A filter-tip syringe can be used as an extra precaution.

    • Transfer this saturated solution into the corresponding pre-weighed vial.

  • Solvent Evaporation:

    • Place the vials containing the saturated solution in a fume hood and allow the solvent to evaporate gently. A stream of nitrogen can be used to accelerate this process. For high-boiling solvents like DMSO, a vacuum oven at a moderate temperature is required.

    • Once all solvent is removed, place the vials in a vacuum desiccator for several hours to remove any residual solvent traces.

  • Final Measurement:

    • Weigh the vial containing the dry solute residue. Record this mass as M_final.

  • Calculation:

    • Calculate the mass of the dissolved solid: M_solute = M_final - M_vial.

    • Calculate the solubility, typically expressed in g/L or mg/mL:

      • Solubility (g/L) = M_solute (g) / Volume of supernatant sampled (L)

Conclusion

This compound is a molecule of moderate polarity, with its solubility behavior dictated by a balance between its non-polar hydrocarbon framework and its polar carbamate and aldehyde functional groups. This analysis predicts high solubility in versatile polar aprotic solvents like Dichloromethane and THF, and low solubility in highly non-polar (Hexane) or highly polar protic (Water) solvents. For drug development and process chemistry professionals, where precise conditions are paramount, the provided experimental protocol offers a robust pathway to obtaining the quantitative data needed for informed solvent selection, leading to more efficient and reproducible synthetic outcomes.

References

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.
  • LibreTexts. (n.d.). Factors affecting solubility. Chemistry LibreTexts.
  • University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?
  • Solubility of Things. (n.d.). Carbamic acid. Solubility of Things.
  • Solubility of Things. (n.d.).
  • LookChem. (n.d.).
  • Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. Solubility of Things.
  • ChemicalBook. (n.d.).

Sources

The Strategic Intermediate: A Technical Guide to CAS 181308-57-6 in the Discovery of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) , a key building block that has played a pivotal role in the development of potent small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical driver for a subset of aggressive acute leukemias, and its disruption has emerged as a promising therapeutic strategy.

We will delve into the discovery of this crucial intermediate, its strategic importance in medicinal chemistry, and provide a detailed, field-proven protocol for its application in the synthesis of advanced Menin-MLL inhibitors. This guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale and experimental causality that underpins the drug discovery process.

Part 1: The Discovery of a Crucial Scaffold - Unraveling the Menin-MLL Interaction

The story of CAS 181308-57-6 is intrinsically linked to the quest for targeted cancer therapies. Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of a particularly aggressive form of acute leukemia with a grim prognosis.[1] These translocations result in the formation of oncogenic MLL fusion proteins that are dependent on an interaction with the nuclear protein Menin for their leukemogenic activity.[1]

Initial high-throughput screening efforts identified early-generation inhibitors of the Menin-MLL interaction, but these compounds often suffered from moderate potency and poor pharmacokinetic properties.[2] Structure-based drug design and medicinal chemistry campaigns were initiated to optimize these early hits. A key breakthrough was the realization that a piperidine scaffold could effectively mimic the binding of a critical MLL peptide fragment to a hydrophobic pocket on the surface of Menin.[1][3]

This is where This compound emerged as a strategic synthetic intermediate. Its rigid cyclohexyl core, coupled with a readily reactive aldehyde group and a protected amine, provided an ideal starting point for the construction of the crucial piperidine moiety found in many advanced Menin-MLL inhibitors. The "trans" stereochemistry of the substituents on the cyclohexane ring was found to be crucial for optimal binding to the Menin protein.

Part 2: Core Technical Data for CAS 181308-57-6

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in complex synthetic routes.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 181308-57-6N/A
Molecular Formula C₁₂H₂₁NO₃N/A
Molecular Weight 227.30 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in dichloromethane, methanol, and other common organic solvents.N/A

Part 3: The Synthetic Blueprint - From Building Block to Potent Inhibitor

The primary utility of this compound in this context is its role as a precursor to a substituted piperidine ring, a key pharmacophore in a class of potent Menin-MLL inhibitors, including MI-136, MI-463, and MI-503.[2][4][5][6][7] The aldehyde functionality allows for the introduction of various amine-containing heterocyclic systems via reductive amination , a robust and widely used transformation in medicinal chemistry.[8][9][10]

The Strategic Logic of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. The reaction proceeds in two key stages:

  • Imine/Enamine Formation: The aldehyde group of this compound reacts with a primary or secondary amine to form an imine or enamine intermediate. This step is typically catalyzed by mild acid.

  • Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective choice, well-suited for complex molecules with multiple functional groups.

Reductive_Amination Aldehyde tert-Butyl trans-4- formylcyclohexylcarbamate (CAS 181308-57-6) Intermediate Imine/Enamine Intermediate Aldehyde->Intermediate + Amine (Acid Catalyst) Amine Primary/Secondary Amine (e.g., aminothienopyrimidine) Product Substituted Piperidine (Menin-MLL Inhibitor Precursor) Intermediate->Product + STAB Reagents Sodium Triacetoxyborohydride (STAB)

Figure 1: Conceptual workflow of the reductive amination of this compound.

Exemplary Protocol: Synthesis of a Menin-MLL Inhibitor Precursor

The following protocol outlines the synthesis of a key intermediate for a potent Menin-MLL inhibitor, adapted from published procedures. This protocol is intended for experienced synthetic chemists in a controlled laboratory setting.

Reaction: Reductive amination of this compound with a generic aminothienopyrimidine core (a common heterocyclic system in Menin-MLL inhibitors).

Materials:

  • This compound (CAS 181308-57-6)

  • 4-amino-thieno[2,3-d]pyrimidine derivative

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of the 4-amino-thieno[2,3-d]pyrimidine derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: STAB can react with moisture; handle accordingly.

  • Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected piperidine-thienopyrimidine product.

Self-Validation and Causality:

  • Choice of Solvent (DCE): DCE is a good non-polar aprotic solvent for this reaction, effectively dissolving the reactants and intermediates.

  • Use of Acetic Acid: The mild acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amine to form the imine.

  • Portion-wise Addition of STAB: This helps to control the reaction rate and temperature, preventing potential side reactions.

  • Aqueous Workup: The bicarbonate quench neutralizes the acetic acid and any remaining acidic species. The brine wash removes any residual water-soluble impurities.

  • Chromatographic Purification: This is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Part 4: The Mechanism of Action - Disrupting the Oncogenic Complex

The final Menin-MLL inhibitors, synthesized using the piperidine intermediate derived from CAS 181308-57-6, act by competitively binding to the MLL binding pocket on Menin. This physically blocks the interaction between Menin and the MLL fusion protein.

Menin_MLL_Inhibition cluster_0 Leukemogenic State cluster_1 Inhibited State Menin Menin MLL MLL Fusion Protein Menin->MLL Protein-Protein Interaction DNA Target Gene (e.g., HOXA9, MEIS1) MLL->DNA Upregulation Leukemia Progression Leukemia Progression DNA->Leukemia Progression Menin_Inhibited Menin MLL_Blocked MLL Fusion Protein Inhibitor {Menin-MLL Inhibitor} Inhibitor->Menin_Inhibited Binding to MLL Pocket DNA_Blocked Target Gene MLL_Blocked->DNA_Blocked No Upregulation Apoptosis &\nDifferentiation Apoptosis & Differentiation DNA_Blocked->Apoptosis &\nDifferentiation

Figure 2: Mechanism of action of Menin-MLL inhibitors.

The disruption of the Menin-MLL complex leads to the downregulation of key target genes such as HOXA9 and MEIS1, which are essential for the survival and proliferation of leukemia cells.[4] This ultimately triggers cell differentiation and apoptosis, leading to the selective killing of MLL-rearranged leukemia cells.

Part 5: Conclusion and Future Perspectives

This compound (CAS 181308-57-6) stands as a testament to the power of rational drug design and the importance of key synthetic building blocks. Its strategic use has enabled the development of a new class of highly potent and selective Menin-MLL inhibitors that hold significant promise for the treatment of a devastating form of leukemia. The principles and protocols outlined in this guide highlight the intricate interplay between organic synthesis, medicinal chemistry, and molecular biology in the ongoing fight against cancer. As our understanding of the molecular drivers of cancer deepens, the demand for such well-designed and versatile chemical tools will only continue to grow, paving the way for the next generation of targeted therapies.

References

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in vitro and in vivo. Science, 335(6069), 708-711.
  • Ren, J., et al. (2016). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593.
  • Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(22), 4461-4469.
  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
  • He, S., et al. (2017). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 60(16), 7079-7091.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl trans-4-formylcyclohexylcarbamate is a bifunctional organic compound of significant interest in modern synthetic chemistry. Serving as a crucial building block, its unique structure, featuring a reactive aldehyde and a stable Boc-protected amine, makes it an invaluable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] The integrity of this starting material is paramount for the success of multi-step syntheses, where impurities can lead to failed reactions, complex purification challenges, and ultimately, compromised final product quality.

This technical guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond simple storage temperature recommendations, we will explore the underlying chemical principles governing its potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this reagent for reproducible and successful outcomes. We will detail optimal storage and handling protocols, grounded in chemical theory, and provide a framework for conducting stability assessments to ensure the long-term viability of this critical synthetic intermediate.

Core Physicochemical Properties and Structural Analysis

The stability profile of this compound is intrinsically linked to its molecular structure. The molecule incorporates two key functional groups: a terminal aldehyde and a tert-butoxycarbonyl (Boc) protected amine. Understanding the inherent reactivity of these groups is the foundation for predicting and preventing degradation.

PropertyDataReference
IUPAC Name tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate[2]
Synonyms trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde[1]
CAS Number 181308-57-6[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1]
Appearance White to light yellow solid[1]
Recommended Storage Temp. 0-8 °C[1][3]

The primary drivers of instability are:

  • The Aldehyde Group (-CHO): Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack.[4][5] This is the most reactive site on the molecule and the primary focus for preventing degradation during storage.

  • The Boc-Carbamate Group (-NHBoc): The Boc group is a robust protecting group, generally stable under neutral, basic, and mild acidic conditions. Its primary liability is cleavage under strong acidic conditions, which is less of a concern for storage but critical for chemical compatibility.[6]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated. Proactively mitigating the conditions that favor these pathways is the most effective strategy for preserving the compound's purity.

Oxidation of the Aldehyde Moiety

The most probable degradation pathway during aerobic storage is the oxidation of the aldehyde to its corresponding carboxylic acid, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This reaction can be initiated by atmospheric oxygen and potentially accelerated by light or trace metal impurities. The presence of this acidic impurity can, in turn, catalyze other degradation reactions.[7][8]

Aldol Condensation and Polymerization

Aldehydes, particularly non-enolizable ones, can undergo self-condensation or polymerization over time.[7][8] While the steric hindrance of the cyclohexane ring may slow this process, the formation of oligomeric or polymeric materials is a known instability for aldehydes.[7] This process can be catalyzed by both acidic and basic impurities and often results in the formation of insoluble particulates or a viscous oil, significantly reducing the effective concentration of the desired monomer.[7][8]

G Potential Aldehyde Degradation Pathways A Tert-butyl trans-4- formylcyclohexylcarbamate (Monomer) B Oxidation (O₂, light, metal ions) A->B D Self-Condensation / Polymerization (acid/base catalysis) A->D C trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid (Acid Impurity) B->C E Oligomers / Polymers (e.g., Trimers) D->E

Caption: Key degradation pathways originating from the aldehyde functional group.

Recommended Storage and Handling Protocols

A multi-faceted approach is required to ensure the long-term stability of this compound, addressing temperature, atmosphere, light, and moisture.

Optimal Storage Conditions

The following conditions are recommended to minimize degradation and preserve the purity of the material.

ParameterRecommendationScientific Rationale
Temperature 0-8 °C [1][3]Refrigeration significantly slows the rate of chemical reactions, most notably the oxidation of the aldehyde group.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas directly removes atmospheric oxygen, the primary reagent for oxidative degradation. This is the single most effective measure to prevent oxidation.
Light Amber Glass Vial or Storage in Darkness Protects the compound from photochemical degradation, which can generate free radicals and accelerate oxidation.
Container Tightly Sealed, Chemically Inert Container Prevents the ingress of atmospheric moisture and oxygen.[9] Glass is preferred over plastic, which can be gas-permeable.
Purity Use High-Purity Material Impurities, especially acidic or basic residues from synthesis, can act as catalysts for degradation pathways like polymerization.[7]
Best Practices for Handling

Proper handling procedures are crucial to maintain the compound's integrity once the primary container is opened.

  • Temperature Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and promote hydration or hydrolysis.

  • Inert Atmosphere Blanketing: When dispensing the solid, work quickly and, if possible, flush the container headspace with a dry, inert gas (e.g., argon or nitrogen) before re-sealing.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original stock bottle.

  • Personal Protective Equipment (PPE): Adhere to standard laboratory safety protocols. Wear safety glasses, chemical-resistant gloves, and a lab coat.[9] Handle the compound in a well-ventilated area or a chemical fume hood.[9]

Experimental Design for Stability Assessment

To ensure confidence in experimental results, particularly after long-term storage, a stability assessment protocol is recommended. This serves as a self-validating system to confirm the purity of the reagent before its use in a critical synthesis.

Protocol for a Confirmatory Purity Analysis

This protocol outlines a standard method for checking the purity of a stored sample against a reference standard or initial batch data.

Objective: To quantify the purity of this compound and detect the presence of major degradants.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its accuracy and sensitivity in purity analysis.

Step-by-Step Protocol:

  • Standard Preparation: Accurately prepare a stock solution of a known high-purity reference standard of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and the sample.

    • Compare the chromatograms. The purity of the sample can be calculated based on the area percent of the main peak.

    • Pay close attention to pre-peaks or post-peaks that may indicate the presence of degradation products like the carboxylic acid.

  • Acceptance Criteria: The purity should be within an acceptable range for the intended application (e.g., >97%).

G Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Obtain Stored Sample & Reference Standard B Accurately Weigh and Dissolve in Diluent (e.g., Acetonitrile) A->B D Inject Standard & Sample B->D C HPLC System Setup (C18 Column, Mobile Phase) C->D E Acquire Chromatographic Data D->E F Integrate Peaks and Calculate Area % Purity E->F G Compare Sample to Reference Standard F->G H Decision: Pass/Fail Based on Acceptance Criteria G->H

Caption: Workflow for the routine stability assessment of the compound via HPLC.

Conclusion

While this compound is marketed as a relatively stable compound, its chemical structure contains functional groups with inherent reactivity.[1] The primary mode of degradation under typical storage conditions is the oxidation of the aldehyde moiety. This can be effectively prevented by adhering to a strict protocol of refrigerated storage (0-8 °C) under an inert atmosphere, protected from light and moisture. By understanding the chemical principles behind its stability and implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

Key features of the Boc-protected cyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern pharmaceutical and organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde stands out as a highly versatile and valuable synthetic intermediate.[1] This molecule incorporates two key functional groups on a conformationally well-defined cyclohexyl scaffold: a reactive aldehyde and a stable, yet readily cleavable, Boc-protected amine.

The aldehyde group serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and various nucleophilic additions.[2] Concurrently, the tert-butoxycarbonyl (Boc) protecting group effectively masks the nucleophilicity of the amine, rendering it inert to most basic, nucleophilic, and oxidative conditions.[3][4] This orthogonality allows for selective manipulation of the aldehyde functionality without interference from the amine. The Boc group can be efficiently removed under mild acidic conditions, unmasking the amine for subsequent transformations such as amide couplings or further alkylations.[5][6]

This guide provides a comprehensive overview of the synthesis, key chemical transformations, and applications of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde, offering researchers and drug development professionals a technical resource for leveraging this powerful synthetic tool.

Synthesis and Physicochemical Properties

The most common and reliable route to synthesize trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde involves the controlled oxidation of the corresponding primary alcohol, trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate. This precursor is readily accessible from the reduction of the commercially available trans-4-(Boc-amino)cyclohexanecarboxylic acid. The oxidation step must be managed carefully to avoid over-oxidation to the carboxylic acid. Methods employing reagents like pyridinium chlorochromate (PCC) or, more commonly, milder catalytic systems such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant are preferred for their high selectivity and yield.[7]

Physicochemical Data

The key properties of the target compound are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name tert-Butyl trans-4-formylcyclohexylcarbamate[8]
Synonyms trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde[1]
CAS Number 181308-57-6[1][8]
Molecular Formula C₁₂H₂₁NO₃[1][8]
Molecular Weight 227.30 g/mol [9]
Appearance White to light yellow solid[1]
Storage Conditions Store at 0–8 °C[1]
Synthetic Workflow Diagram

The following diagram illustrates a typical two-step sequence for preparing the title compound from its carboxylic acid precursor.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start trans-4-(Boc-amino)cyclohexanecarboxylic Acid reductant BH3·THF or LiAlH4 start->reductant  Reduction alcohol trans-tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate reductant->alcohol alcohol_ref trans-tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate oxidant TEMPO (cat.), NaOCl product trans-4-(Boc-amino)cyclohexanecarbaldehyde oxidant->product alcohol_ref->oxidant  Oxidation

Caption: Synthetic pathway from carboxylic acid to aldehyde.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of Alcohol

This protocol describes the selective oxidation of trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate using a TEMPO-catalyzed system.[7]

Materials:

  • trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-tert-butyl (4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in DCM.

  • Add an aqueous solution of KBr (0.1 eq).

  • Add TEMPO (0.01 eq) to the biphasic mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl (1.2 eq), maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure aldehyde.

Chemical Reactivity and Key Transformations

The aldehyde functionality is the primary site of reactivity, while the Boc-protected amine remains stable under a wide range of non-acidic conditions.

Reductive Amination

One of the most powerful applications of this building block is in reductive amination to form secondary or tertiary amines.[10] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent, most commonly sodium triacetoxyborohydride (STAB).[11][12] STAB is the reagent of choice because it is mild enough not to reduce the starting aldehyde and is tolerant of the slightly acidic conditions that favor imine formation.[12][13] This one-pot procedure is highly efficient for creating complex amine scaffolds.[11]

G Aldehyde BocHN-C₆H₁₀-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine R¹R²NH Amine->Hemiaminal STAB NaBH(OAc)₃ Product Final Product [BocHN-C₆H₁₀-CH₂-NR¹R²] STAB->Product  Hydride  Transfer Iminium Iminium Ion [BocHN-C₆H₁₀-CH=N⁺R¹R²] Hemiaminal->Iminium  -H₂O Iminium->Product

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of tert-butyl trans-4-formylcyclohexylcarbamate, a valuable bifunctional building block in modern organic and medicinal chemistry.[1] The synthesis commences with the reductive amination of ethyl 4-oxocyclohexanecarboxylate, followed by amine protection, ester reduction, and a final mild oxidation. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step experimental procedures but also in-depth explanations of the underlying chemical principles, reaction mechanisms, and the rationale behind the selection of specific reagents and conditions. The protocols are structured to ensure reproducibility and high yields, supported by visual workflows and a comprehensive discussion of stereochemical control.

Introduction and Synthetic Strategy

This compound is a key intermediate used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure incorporates a protected amine and a reactive aldehyde on a conformationally defined cyclohexane scaffold, making it an ideal precursor for introducing the 4-(Boc-amino)cyclohexylmethyl moiety into target structures. The trans stereochemistry ensures a specific spatial orientation of the substituents, which is often critical for biological activity.

The synthetic route detailed herein is a robust and scalable four-step process designed for efficiency and stereochemical control. The pathway begins with a commercially available starting material, ethyl 4-oxocyclohexanecarboxylate, and proceeds through a sequence of standard yet carefully optimized organic transformations.

Overall Synthetic Workflow

The synthesis is logically divided into four distinct stages:

  • Reductive Amination: Introduction of the amino group at the C4 position with concomitant establishment of the desired trans stereochemistry.

  • N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group on the newly formed amine to prevent side reactions in subsequent steps.

  • Ester Reduction: Selective reduction of the ethyl ester to a primary alcohol, yielding the key hydroxymethyl intermediate.

  • Mild Oxidation: Conversion of the primary alcohol to the target aldehyde using a selective and non-destructive oxidation method.

Overall_Synthesis start Ethyl 4-oxocyclohexanecarboxylate step1 Ethyl trans-4-aminocyclohexanecarboxylate start->step1  Step 1: Reductive Amination   step2 Ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate step1->step2  Step 2: N-Boc Protection   step3 Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate step2->step3  Step 3: Ester Reduction   final This compound step3->final  Step 4: Mild Oxidation  

Figure 1: High-level overview of the four-step synthesis.

Detailed Protocols and Mechanistic Discussion

This section provides a comprehensive walkthrough of each synthetic step. The protocols are designed as self-validating systems, with clear instructions and explanations for each experimental choice.

Step 1: Stereoselective Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for C-N bond formation that converts a carbonyl group into an amine via an intermediate imine.[2] In this initial step, the ketone of ethyl 4-oxocyclohexanecarboxylate reacts with an ammonia source to form an imine, which is then reduced in situ.

  • Choice of Reagents: Ammonium acetate serves as a convenient, solid source of ammonia and provides the mildly acidic conditions (pH ~6-7) necessary to catalyze imine formation without promoting side reactions. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is selective for the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[2]

  • Stereoselectivity: The reduction of the intermediate imine typically proceeds via hydride attack from the sterically less hindered axial face, leading to the formation of the equatorial amino group. This results in the thermodynamically more stable trans product as the major isomer.

Reductive_Amination Workflow for Reductive Amination cluster_reactants Reactants & Solvent cluster_process Process SM Ethyl 4-oxocyclohexanecarboxylate Mix Combine reactants in Methanol SM->Mix NH4OAc Ammonium Acetate NH4OAc->Mix NaBH3CN NaBH3CN NaBH3CN->Mix MeOH Methanol MeOH->Mix Stir Stir at 20-25°C for 24h Mix->Stir Quench Quench with aq. NaOH Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry product Ethyl trans-4-aminocyclohexanecarboxylate Dry->product

Figure 2: Experimental workflow for Step 1.

Experimental Protocol:

  • To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in methanol (5 mL per 1 g of starting material), add ammonium acetate (5.0 eq). Stir the mixture at room temperature (20-25°C) for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the resulting suspension at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 2M aqueous sodium hydroxide until the pH is >11.

  • Concentrate the mixture in vacuo to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Boc Protection of the Amine

Principle & Rationale: The primary amine is protected as a tert-butoxycarbonyl (Boc) carbamate. This is crucial for two reasons: (1) it prevents the nucleophilic amine from reacting with the electrophilic reducing agent in the subsequent step, and (2) it enhances the organic solubility of the intermediate, simplifying purification. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), with a mild base like triethylamine (TEA) used to neutralize the acidic byproduct.

Experimental Protocol:

  • Dissolve the crude ethyl trans-4-aminocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by crystallization from a hexane/ethyl acetate mixture or by silica gel chromatography to yield pure ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate.

Step 3: Selective Reduction of the Ester

Principle & Rationale: The ethyl ester is reduced to a primary alcohol. Lithium borohydride (LiBH₄) is an excellent choice for this transformation as it is a milder reducing agent than lithium aluminum hydride (LAH) and selectively reduces esters in the presence of the more stable Boc-carbamate group. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol:

  • Dissolve the purified Boc-protected amino ester (1.0 eq) in anhydrous THF (15 mL per 1 g) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C and add lithium borohydride (2.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a white solid, which is often of sufficient purity for the next step.

Step 4: Dess-Martin Periodinane (DMP) Oxidation

Principle & Rationale: The final step is the oxidation of the primary alcohol to an aldehyde. This transformation requires mild conditions to avoid over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a reliable and high-yielding method for this conversion under neutral pH and at room temperature.[3][4][5] The reaction is known for its high chemoselectivity, tolerance of sensitive functional groups (like the Boc-carbamate), and simplified workup compared to chromium- or DMSO-based oxidations like the Swern oxidation.[4][6][7] The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation and elimination to yield the aldehyde.[8]

DMP_Oxidation Workflow for DMP Oxidation cluster_reactants Reactants & Solvent cluster_process Process Alcohol Boc-Amino Alcohol Mix Add DMP to alcohol in DCM Alcohol->Mix DMP Dess-Martin Periodinane DMP->Mix DCM Dichloromethane DCM->Mix Stir Stir at 20-25°C for 2h Mix->Stir Quench Quench with Na2S2O3 / NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify product This compound Purify->product

Figure 3: Experimental workflow for the final oxidation step.

Experimental Protocol:

  • Dissolve the alcohol intermediate, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq), in dry DCM (20 mL per 1 g).

  • Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.

  • Stir the resulting milky suspension at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, dilute the mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, this compound, typically as a white or off-white solid.

Data Summary and Characterization

The following table summarizes the key parameters for the four-step synthesis. Yields are representative and may vary based on scale and purification efficiency.

StepTransformationKey ReagentsSolventTypical Yield
1 Reductive AminationNH₄OAc, NaBH₃CNMethanol80-90%
2 N-Boc ProtectionBoc₂O, TEADCM90-98%
3 Ester ReductionLiBH₄THF85-95%
4 Alcohol OxidationDess-Martin PeriodinaneDCM80-90%

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (s, 1H, CHO), 4.55 (br s, 1H, NH), 3.50 (br s, 1H, CH-N), 2.30-2.20 (m, 1H, CH-CHO), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.40-1.20 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 204.5, 155.2, 79.5, 51.2, 49.8, 33.5, 28.4, 26.8.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₂₁NO₃Na [M+Na]⁺, found consistent with theoretical value.

References

  • Nature Portfolio. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. PubMed Central. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. [Link]

  • Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Organic Chemistry Portal. A Mild and Efficient Alternative to the Classical Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • ResearchGate. Dess−Martin Periodinane Oxidation. [Link]

Sources

Application Note & Protocol: Streamlined Synthesis of Substituted Cyclohexylamines via Reductive Amination of tert-Butyl trans-4-Formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern drug discovery and pharmaceutical development, the synthesis of amine-containing molecules is a cornerstone activity. Amines are ubiquitous structural motifs in a vast array of biologically active compounds.[1][2] Reductive amination stands out as one of the most powerful and frequently employed methods for forming C-N bonds, prized for its operational simplicity, broad substrate scope, and reliability.[3][4] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are accomplished through this versatile transformation.[1][2][3]

This guide provides a detailed protocol and mechanistic insights for the reductive amination of tert-butyl trans-4-formylcyclohexylcarbamate. This particular aldehyde is a highly valuable building block, incorporating a Boc-protected amine on a cyclohexane scaffold, making it an ideal starting point for synthesizing a diverse range of substituted trans-1,4-cyclohexanediamine derivatives used in medicinal chemistry.[5][6][7] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that has become the gold standard for this reaction.[8][9][10]

The Underlying Chemistry: Mechanism of Action

The success of a one-pot reductive amination hinges on a delicate balance of reaction rates. The process involves two key transformations occurring in situ: the formation of an iminium ion and its subsequent, selective reduction.[8][11]

  • Imine and Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde carbonyl. This is followed by dehydration to form a Schiff base, or imine. Under the mildly acidic conditions typically employed, the imine is protonated to form a highly electrophilic iminium ion.[12] Acetic acid is often used as a catalyst to facilitate this step by protonating the carbonyl group, making it more susceptible to nucleophilic attack.[13][14]

  • Selective Hydride Reduction: The choice of reducing agent is critical. A successful one-pot reaction requires a reagent that reduces the iminium ion much faster than it reduces the starting aldehyde.[8][10] Sodium triacetoxyborohydride (STAB) is ideal for this purpose. The electron-withdrawing acetate groups and steric bulk moderate its reactivity, making it selective for the highly reactive iminium ion over the less electrophilic aldehyde or ketone.[10][14] This selectivity prevents the wasteful consumption of the aldehyde starting material to form the corresponding alcohol.

Reductive_Amination_Mechanism Mechanism of Reductive Amination Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 (Amine) Amine->Hemiaminal STAB NaBH(OAc)3 (Reducing Agent) Product R-CH2-NHR' (Secondary Amine) Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion [R-CH=NHR']⁺ Imine->Iminium + H⁺ Iminium->Product + H⁻ (from STAB) Catalyst H⁺ (e.g., Acetic Acid) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aldehyde to Flask B 2. Dissolve in Solvent (DCE/THF) A->B C 3. Add Amine B->C D 4. Stir for Imine Formation C->D E 5. Add STAB in Portions D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with sat. NaHCO3 F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify (Column Chromatography) I->J

References

Use of Tert-butyl trans-4-formylcyclohexylcarbamate in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Tert-butyl trans-4-formylcyclohexylcarbamate in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Bifunctional Building Block

This compound, also known as trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde or trans-4-(Boc-amino)cyclohexanecarboxaldehyde, is a highly valuable bifunctional molecule in modern organic and medicinal chemistry.[1][2][3] Its structure, featuring a cyclohexane scaffold with a reactive aldehyde and a stable, Boc-protected amine in a trans-configuration, makes it an essential building block for constructing complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formations. These features have established it as a key intermediate in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel antiviral agents and other therapeutics.[1][4][5]

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 181308-57-6[1][2][6]
Molecular Formula C₁₂H₂₁NO₃[1][7]
Molecular Weight 227.30 g/mol [7][8]
Appearance White to light yellow solid[1]
Melting Point 105 - 109 °C[9]
Purity ≥ 97-99% (GC)[1][6]
Solubility Slightly soluble in water[2][3]
Storage Store at 0-8 °C[1]

Safety & Handling:

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling.[7][9] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[9]

  • Handling: Avoid dust formation and prevent contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or under a fume hood to avoid inhalation.[10]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

  • First Aid: In case of contact, wash skin immediately with plenty of water.[9] If ingested, clean mouth with water and seek medical attention if symptoms occur.[9][11]

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this carbamate derivative stems from the orthogonal reactivity of its two functional groups. The aldehyde is a prime site for nucleophilic attack, while the Boc-protected amine remains inert until a dedicated deprotection step is performed.

Reductive Amination: Forging C-N Bonds

Reductive amination is one of the most powerful and widely used methods for synthesizing amines.[12] For this compound, this reaction allows for the introduction of a diverse range of substituents, effectively building out the molecular scaffold from the aldehyde terminus. This is a cornerstone transformation for creating libraries of compounds in drug discovery.

Causality Behind the Choice of Reagents: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[13][14] The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium intermediate.

Workflow: Reductive Amination

G A Tert-butyl trans-4- formylcyclohexylcarbamate C Iminium Ion Intermediate A->C + B - H₂O B Primary/Secondary Amine (R-NH₂ or R₂NH) E N-Substituted Amine Product C->E + D Reduction D Mild Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

Wittig Reaction: Alkene Synthesis and Carbon Chain Extension

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes.[15][16] This transformation is invaluable for extending carbon chains or introducing specific olefinic structures into a molecule. The reaction involves a phosphonium ylide (Wittig reagent), which attacks the aldehyde carbonyl.[17]

Mechanistic Rationale: The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[17][18] The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide.[15][18] The stereochemical outcome (E/Z selectivity) of the alkene can often be controlled by the nature of the ylide and the reaction conditions.[16][18] For non-stabilized ylides, the Z-alkene often predominates.[18]

Mechanism: Wittig Olefination

G cluster_0 Ylide Formation cluster_1 Olefination Y1 Triphenylphosphine (PPh₃) Y3 Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ Y1->Y3 + Y2 (SN2) Y2 Alkyl Halide (R-CH₂-X) Y5 Phosphonium Ylide (Ph₃P=CH-R) Y3->Y5 + Y4 (- HX) Y4 Strong Base (e.g., n-BuLi) A Aldehyde Y5->A B Oxaphosphetane Intermediate A->B + Ylide C Alkene Product B->C Fragmentation D Triphenylphosphine Oxide (Ph₃P=O) B->D

Caption: The two stages of the Wittig reaction.

Application in Antiviral Drug Synthesis: A Representative Pathway

The trans-cyclohexane scaffold bearing amino and C1 functional groups is a key structural motif in many antiviral agents, including the neuraminidase inhibitor Oseltamivir (Tamiflu®).[19][20][21][22] While numerous total syntheses of Oseltamivir have been developed starting from shikimic or quinic acid, building blocks like this compound are crucial for synthesizing novel analogs and exploring alternative synthetic routes for other carbocyclic nucleosides with potential antiviral activity.[4][5][19][23]

The following workflow illustrates how this intermediate can be used to construct a more complex molecule, representative of a key fragment in an antiviral compound.

Workflow: Elaboration to a Key Antiviral Intermediate

G A Tert-butyl trans-4- formylcyclohexylcarbamate C α,β-Unsaturated Ester Intermediate A->C C=C Formation B Wittig Reaction (e.g., with Ph₃P=CHCO₂Et) E Allylic Alcohol Intermediate C->E Selective Reduction D Reduction of Ester (e.g., DIBAL-H) G Functionalized trans-4-amino- cyclohexane Derivative E->G Deprotection F Boc Deprotection (e.g., TFA or HCl)

Caption: Multi-step synthesis to a functionalized core.

This sequence demonstrates the strategic use of the molecule's handles: the aldehyde is first converted to an alkene with an ester group via a Wittig reaction, and this ester is then selectively reduced to an allylic alcohol. Finally, removal of the Boc group unmasks the amine, yielding a highly functionalized intermediate ready for further coupling or cyclization reactions, common steps in the synthesis of complex APIs like Nirmatrelvir or other antiviral agents.[24]

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. They are generalized and may require optimization based on the specific substrate used.

Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize an N-substituted derivative of tert-butyl trans-4-aminomethylcyclohexylcarbamate.

Reagents & MaterialsAmount (Example)Molar Eq.
This compound227 mg1.0 mmol (1.0 eq)
Amine (e.g., Benzylamine)118 mg (115 µL)1.1 mmol (1.1 eq)
Sodium triacetoxyborohydride254 mg1.2 mmol (1.2 eq)
Dichloroethane (DCE)10 mL-
Glacial Acetic Acid6 µL0.1 mmol (0.1 eq)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the primary/secondary amine.

  • Solvent Addition: Add anhydrous dichloroethane (DCE) and stir until all solids are dissolved.

  • Catalyst Addition: Add glacial acetic acid to the solution.

  • Reagent Addition: Slowly add sodium triacetoxyborohydride to the stirring solution in portions over 5-10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Olefination

Objective: To synthesize an alkene derivative from this compound.

Reagents & MaterialsAmount (Example)Molar Eq.
Methyltriphenylphosphonium bromide428 mg1.2 mmol (1.2 eq)
Anhydrous Tetrahydrofuran (THF)15 mL-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)0.75 mL1.2 mmol (1.2 eq)
This compound227 mg1.0 mmol (1.0 eq)

Step-by-Step Methodology:

  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add the phosphonium salt (e.g., methyltriphenylphosphonium bromide) and anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium dropwise. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Prepare a solution of this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography.

References

  • This compound|181308-57-6 - LookChem. LookChem. [Link]

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID - PubChem. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate - PubChem. PubChem. [Link]

  • Oseltamivir total synthesis - Wikipedia. Wikipedia. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The synthesis of oseltamivir phosphate key intermediate... - UiTM IR. Universiti Teknologi MARA Institutional Repository. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - MDPI. MDPI. [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - Publications of the IAS Fellows. Indian Academy of Sciences. [Link]

  • Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed. PubMed. [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. National Institutes of Health. [Link]

  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Use of Silver Carbonate in the Wittig Reaction - PMC - NIH. National Institutes of Health. [Link]

  • The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. ResearchGate. [Link]

  • A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed. PubMed. [Link]

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed. PubMed. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion - ChemRxiv. ChemRxiv. [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? | ResearchGate. ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents.
  • Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents.

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl trans-4-formylcyclohexylcarbamate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Multifunctional Scaffold for Modern Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally conscious agrochemicals, the design and synthesis of new molecular entities are paramount.[1][2] The strategic selection of starting materials and intermediates is a critical determinant of success in any synthesis campaign. Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No: 181308-57-6) has emerged as a highly valuable and versatile building block in this context.[3][4]

This molecule is uniquely engineered with three key structural features that make it an ideal starting point for divergent synthesis of potential pesticides, herbicides, and fungicides:

  • A tert-butoxycarbonyl (Boc)-protected amine : This provides a stable, masked amino group, preventing its unwanted reactivity during initial synthesis steps.[5][6] The Boc group is renowned for its robustness and the facility of its removal under specific acidic conditions, allowing for late-stage functionalization.

  • A reactive formyl (aldehyde) group : This serves as a versatile chemical handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the extensive elaboration of the molecular scaffold.

  • A trans-cyclohexylcarbamate core : This non-aromatic, conformationally defined ring system provides a rigid three-dimensional framework, which can be crucial for specific binding to biological targets. The carbamate moiety itself is a well-established pharmacophore in numerous commercial agrochemicals, known for its role in enzyme inhibition and overall biological activity.[7][8][9][10]

These application notes will provide a detailed overview of the compound's properties, logical workflows for its application, and step-by-step protocols for its use in the synthesis of novel agrochemical candidates.

Physicochemical & Handling Properties

Accurate knowledge of a reagent's properties is fundamental to successful experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 181308-57-6[11][12]
Molecular Formula C12H21NO3[11][13]
Molecular Weight 227.30 g/mol [13]
Appearance White solid[4]
Purity Typically ≥97%[11]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., DCM, THF, MeOH).[12][13]
Storage Store at 0 - 8 °C for long-term stability.[4]

Safety Precaution: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust or vapors.

Core Concept: A Dually Functionalized Platform for Synthesis

The primary utility of this compound lies in its bifunctional nature. The aldehyde and the protected amine represent two orthogonal points for chemical modification, allowing for a controlled, stepwise assembly of complex molecules. This strategic design minimizes the need for intermediate protection/deprotection steps and streamlines the synthetic pathway.

G cluster_molecule This compound cluster_reactivity Synthetic Handles cluster_application Potential Reactions mol Boc-NH-(C₆H₁₀)-CHO aldehyde Formyl Group (Aldehyde) mol->aldehyde amine Boc-Protected Amine mol->amine reactions_aldehyde Reductive Amination Wittig Reaction Aldol Condensation Grignard Addition aldehyde->reactions_aldehyde reactions_amine Deprotection (TFA, HCl) Followed by: Amide Coupling Sulfonylation Alkylation amine->reactions_amine

Caption: Duality of this compound.

Application Protocol 1: Synthesis of a Fungicide Candidate via Reductive Amination

Rationale: Reductive amination is a robust and high-yielding method for forming carbon-nitrogen bonds. This protocol describes the reaction of the aldehyde moiety with a heterocyclic amine, a common structural motif in modern fungicides. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild, selective for iminium ions in the presence of aldehydes, and does not require strictly anhydrous conditions, making the procedure highly reliable and scalable.

G cluster_legend *TBTFC: this compound start Reactants: - TBTFC* - Heterocyclic Amine - Solvent (DCM) reaction Reaction Step: - Add STAB - Stir at RT, 12-18h start->reaction Combine workup Aqueous Workup: - Quench with NaHCO₃(aq) - Extract with DCM reaction->workup Reaction Complete purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify analyze Analysis: - ¹H NMR - LC-MS - HPLC purify->analyze product Final Product: Boc-Protected Adduct analyze->product legend_node

Caption: Workflow for Synthesis via Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Target amine (e.g., 2-amino-4-chloropyridine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carbamate).

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures a smooth reaction.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexane) to afford the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.

Application Protocol 2: Scaffold Elaboration and Deprotection for Insecticide Development

Rationale: This two-step protocol demonstrates how to first extend the carbon skeleton using a Wittig reaction, a cornerstone of organic synthesis for converting aldehydes to alkenes. This introduces a double bond, which can be critical for the molecule's shape and interaction with insect receptors. The subsequent step involves the selective removal of the Boc protecting group to unmask the primary amine. This amine is then available for further derivatization, for instance, to be coupled with a moiety known to interact with insect nervous system targets.[14]

G cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Boc Deprotection start Reactants: - TBTFC - Wittig Ylide - Solvent (THF) reaction1 Reaction: - Add Ylide - Stir at 0°C to RT start->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate Intermediate Product: Boc-Protected Alkene workup1->intermediate reagents2 Reactants: - Intermediate from Step 1 - TFA/DCM solution intermediate->reagents2 reaction2 Reaction: - Stir at RT, 1-2h reagents2->reaction2 workup2 Workup: - Evaporate solvent/TFA - Basify & Extract reaction2->workup2 final_product Final Product: Free Amine Alkene workup2->final_product

Caption: Workflow for Wittig Reaction and Boc Deprotection.

Part A: Wittig Reaction

Materials:

  • This compound (1.0 eq)

  • Appropriate Wittig ylide (e.g., (Triphenylphosphoranylidene)acetonitrile) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

  • Dissolve this compound in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0°C.

  • In a separate flask, prepare or dissolve the Wittig ylide in anhydrous THF.

  • Add the ylide solution dropwise to the aldehyde solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Part B: Boc Deprotection

Materials:

  • Boc-protected alkene from Part A (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

Step-by-Step Protocol:

  • Dissolve the Boc-protected alkene in DCM (approx. 0.2 M).

  • Add an equal volume of TFA. Causality Note: A strong acid like TFA protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to release the stable tert-butyl cation and carbon dioxide.

  • Stir the solution at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Concentrate the solution under reduced pressure to remove the DCM and excess TFA.

  • Re-dissolve the residue in DCM and carefully neutralize/basify by washing with 1 M NaOH solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product with the free amine.

  • Validation: Confirm the loss of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm in ¹H NMR) and the presence of the free amine.

Conclusion

This compound is a powerful and strategically designed intermediate for agrochemical research. Its inherent bifunctionality, combining a stable yet readily cleavable protected amine with a versatile aldehyde handle, provides a streamlined pathway for the synthesis of diverse and complex molecular architectures. The protocols outlined herein demonstrate its utility in fundamental synthetic transformations that are central to the discovery pipelines for new fungicides and insecticides. By leveraging this building block, researchers can accelerate the development of novel active ingredients, efficiently exploring chemical space to address the ongoing challenges in global crop protection.

References

  • The Chemistry of Carbamates: DMCC's Role in Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Carbamate pesticides: a general introduction (EHC 64, 1986). (1986). Inchem.org. Retrieved from [Link]

  • Carbamate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8744. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • This compound | 181308-57-6. (n.d.). LookChem. Retrieved from [Link]

  • Amine protection. (n.d.). CD Biosynsis. Retrieved from [Link]

  • Synthesis and chemistry of agrochemicals V. (n.d.). The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Retrieved from [Link]

  • Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Donate, P. M. (2019). Synthesis of New Agrochemicals. ResearchGate. Retrieved from [Link]

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • Donate, P. M. (2019). Synthesis of New Agrochemicals. Semantic Scholar. Retrieved from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]

  • Protection for the AMINE.pptx. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-butyl trans-4-formylcyclohexylcarbamate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of tert-butyl trans-4-formylcyclohexylcarbamate, a bifunctional building block of significant value in modern organic synthesis. Its unique structure, featuring a sterically hindered Boc-protected amine and a reactive aldehyde on a rigid trans-cyclohexane scaffold, makes it an indispensable tool for introducing the 4-aminocyclohexyl motif into complex molecules. We will delve into its physicochemical properties, core synthetic applications, and provide detailed, field-proven protocols for its use in key transformations relevant to researchers in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In the landscape of drug discovery and medicinal chemistry, the cyclohexane ring is a privileged scaffold, offering a three-dimensional framework that can improve metabolic stability and binding affinity. This compound, also known as trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde, capitalizes on this by presenting two orthogonal functionalities: a stable carbamate (Boc-protected amine) and a versatile aldehyde.[1]

The trans stereochemistry of the substituents provides a well-defined, rigid conformation, which is crucial for designing molecules with specific spatial orientations for receptor binding. The Boc protecting group offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, and the aldehyde group serves as a synthetic handle for a multitude of C-C and C-N bond-forming reactions.[2] This combination makes it a highly sought-after intermediate for synthesizing biologically active compounds, from neurological agents to specialty polymers.[1][3]

cluster_main This compound cluster_features Key Functional Groups mol aldehyde Aldehyde (C=O) - Versatile handle for C-C & C-N bond formation - Electrophilic center boc Boc-Protected Amine - Stable under various conditions - Readily deprotected (acid-labile) scaffold trans-Cyclohexane Scaffold - Rigid 3D structure - Imparts drug-like properties

Caption: Key structural features of the title compound.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The data below has been compiled from various chemical suppliers and databases.

Table 1: Properties of this compound

PropertyValueSource(s)
IUPAC Name tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate[4]
Synonyms trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde[1]
CAS Number 181308-57-6[1][4][5]
Molecular Formula C₁₂H₂₁NO₃[1][5][6]
Molecular Weight 227.30 g/mol [6]
Appearance White to light yellow solid[1]
Purity ≥ 97-99%[1][4]
Boiling Point 339.5 ± 31.0 °C (Predicted)[5]
Density 1.04 ± 0.1 g/cm³ (Predicted)[5]
Water Solubility Slightly soluble[5][7]
Storage Conditions Store at 0-8 °C[1]
SMILES O=C(OC(C)(C)C)N[C@H]1CCCC1[4][6]
InChI Key GPDBIGSFXXKWQR-MGCOHNPYSA-N[6]

Safety Profile:

  • GHS Pictogram: GHS07 (Exclamation mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statement: H302 (Harmful if swallowed)[6]

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[6]

  • Storage Class: 11 (Combustible Solids)[6]

Handling Recommendation: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood.[4]

Core Application: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, forming a new carbon-nitrogen bond by converting a carbonyl group into an amine.[8] The aldehyde functionality of this compound makes it an ideal substrate for this reaction, allowing for the direct coupling with a wide range of primary and secondary amines.

Causality & Scientific Rationale: This two-step, one-pot process first involves the formation of an iminium ion intermediate from the aldehyde and the amine. This intermediate is then reduced in situ to the final amine product. The choice of reducing agent is critical. Mild, selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are less reactive towards the starting aldehyde but highly effective at reducing the protonated imine (iminium ion), minimizing side reactions.[9][10]

start Start: Aldehyde + Primary/Secondary Amine imine Step 1: Imine/Iminium Ion Formation start->imine Mild Acid Catalyst (e.g., AcOH) reduction Step 2: In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction Addition of Reducing Agent workup Aqueous Workup & Purification reduction->workup product Product: Substituted (trans-4-aminocyclohexyl)methane workup->product

Caption: General workflow for Reductive Amination.

Protocol: Synthesis of tert-butyl (trans-4-((benzylamino)methyl)cyclohexyl)carbamate

This protocol describes the reductive amination of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in DCE (or DCM) to a concentration of approximately 0.1 M.

  • Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, which is the species that gets reduced.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm. The reaction is typically complete within 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting aldehyde.

  • Quenching & Workup: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Core Application: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[13] This makes it an invaluable tool for extending the carbon chain from the formyl group of our building block.

Causality & Scientific Rationale: The reaction proceeds via the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[14][15] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[14]

ylide_prep Step 1: Ylide Preparation (Phosphonium Salt + Strong Base) wittig_rxn Step 2: Wittig Reaction (Aldehyde + Ylide) ylide_prep->wittig_rxn Add Aldehyde Solution workup Purification (Removal of Ph₃P=O) wittig_rxn->workup product Product: Alkene workup->product

Caption: General workflow for the Wittig Reaction.

Protocol: Synthesis of tert-butyl (trans-4-vinylcyclohexyl)carbamate

This protocol describes the conversion of the aldehyde to a terminal alkene using methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add KOtBu (1.05 eq) portion-wise to the suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is often complete within 1-3 hours, which can be confirmed by the disappearance of the yellow color and verified by TLC analysis.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration & Purification: Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel to yield the pure alkene product.

Conclusion

This compound is a robust and highly effective bifunctional building block. Its pre-installed, protected amine and synthetically versatile aldehyde group, fixed in a desirable trans-configuration, provide a streamlined pathway for incorporating the 4-aminocyclohexyl moiety into target molecules. The protocols detailed herein for reductive amination and the Wittig reaction represent just two of the many transformations possible, underscoring its broad utility in constructing complex molecular architectures for pharmaceutical and materials science applications.[1]

References

  • Title: tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: this compound|181308-57-6 Source: LookChem URL: [Link]

  • Title: rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion Source: ChemRxiv URL: [Link]

  • Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives Source: ResearchGate URL: [Link]

  • Title: 22.4e Synthesis of Amines Reductive Amination Source: YouTube URL: [Link]

  • Title: trans-4-t-BUTYLCYCLOHEXANOL Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Trimethylolpropane tris(3-mercaptopropionate) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis method of trans-4-(tert-butoxycarbonylamino)
  • Title: Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? Source: ResearchGate URL: [Link]

  • Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]

  • Title: The tert-butyl group in chemistry and biology Source: ResearchGate URL: [Link]

  • Title: RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexyl acetate, CAS Registry Number 32210-23-4 Source: ScienceDirect URL: [Link]

Sources

Application Notes and Protocols: The Synthetic Versatility of the Aldehyde in Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

Tert-butyl trans-4-formylcyclohexylcarbamate is a valuable bifunctional molecule in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure uniquely combines a sterically hindered Boc-protected amine with a reactive aldehyde on a cyclohexane core. The trans stereochemistry of the cyclohexane ring provides a rigid and well-defined spatial arrangement of the functional groups, making it an attractive building block for creating complex molecular architectures with specific conformational properties.

The aldehyde functionality serves as a versatile chemical handle for a wide array of transformations, enabling the construction of diverse molecular libraries for drug discovery and lead optimization. The presence of the Boc-protecting group ensures the stability of the amine functionality under a variety of reaction conditions, allowing for selective manipulation of the aldehyde. This guide provides detailed protocols and mechanistic insights into several key reactions of the aldehyde group in this compound, offering researchers a practical framework for its application in synthesis.

Physicochemical Properties

PropertyValueReference
CAS Number 181308-57-6[1][2]
Molecular Formula C₁₂H₂₁NO₃[1][2]
Molecular Weight 227.30 g/mol [2]
Appearance White to light yellow solid[1]
Purity ≥ 97%[3]
Storage Store at 0-8 °C[1]

Core Reactions of the Aldehyde Functional Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, forming the basis for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This section details protocols for five key transformations: Reductive Amination, Wittig Reaction, Knoevenagel Condensation, Oxidation to a Carboxylic Acid, and Grignard Reaction.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mild nature and tolerance of a wide range of functional groups.[1][2] It is particularly effective for one-pot procedures as it does not readily reduce the starting aldehyde.[2]

Workflow for Reductive Amination

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve Aldehyde and Amine in DCE B Add NaBH(OAc)₃ A->B Sequential Addition C Stir at Room Temperature B->C Initiate Reaction D Quench with NaHCO₃ (aq) C->D Reaction Completion E Extract with DCM D->E Phase Separation F Dry, Concentrate, and Purify E->F Isolation

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of Tert-butyl (trans-4-((benzylamino)methyl)cyclohexyl)carbamate

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1.0 g, 4.40 mmol) in 1,2-dichloroethane (20 mL) is added benzylamine (0.53 mL, 4.84 mmol).

    • The mixture is stirred at room temperature for 30 minutes.

    • Sodium triacetoxyborohydride (1.40 g, 6.60 mmol) is added portion-wise over 10 minutes. The reaction is typically mild and selective.[1][4]

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

    • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Causality and Experimental Choices:

  • Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃ as it generally provides good solubility for the reactants and intermediates.[1]

  • Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are used to ensure complete conversion of the limiting aldehyde.

  • Workup: Quenching with a mild base like sodium bicarbonate neutralizes any remaining acid and decomposes the excess borohydride reagent.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[5][6] This reaction is highly valuable for its reliability in forming a carbon-carbon double bond at a specific location. The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the nature of the ylide and the reaction conditions.[5]

Mechanism of the Wittig Reaction

A Phosphonium Ylide C [2+2] Cycloaddition A->C B Aldehyde B->C D Oxaphosphetane Intermediate C->D Formation E Alkene D->E Cycloreversion F Triphenylphosphine Oxide D->F Cycloreversion

Sources

Application Note: The Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), represent the largest and most diverse family of organic compounds.[1] Their significance cannot be overstated, particularly in the realm of drug discovery and development. It is estimated that over half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their ability to serve as versatile scaffolds that can be fine-tuned for specific biological interactions.[2][3] These motifs are prevalent in a vast array of natural products, pharmaceuticals, agrochemicals, and materials, making the development of efficient and innovative synthetic methods a critical endeavor for the scientific community.[1][4][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind experimental choices. We will explore modern synthetic strategies, from foundational cross-coupling reactions to cutting-edge photoredox catalysis, and discuss enabling technologies that are revolutionizing the field. Each section includes field-proven insights and detailed protocols to empower scientists in the rapid and rational design of novel heterocyclic entities.

Foundational Strategies: Building the Core Scaffold

The construction of the heterocyclic core is the foundational step in any synthetic campaign. The choice of method is dictated by the target scaffold, desired functionalization, and scalability requirements. Here, we delve into two powerful and widely adopted strategies: Palladium-Catalyzed Cross-Coupling and Multi-Component Reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a reliable and versatile route to functionalized heterocycles.[6][7] Reactions like the Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp²-sp) couplings allow for the modular assembly of complex molecules from readily available building blocks.[5][6]

Expert Insight: The success of a cross-coupling reaction hinges on the delicate interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand is not merely a spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The choice of a bulky, electron-rich phosphine ligand, for example, often accelerates the rate-limiting reductive elimination step, leading to higher yields and preventing side reactions.

G cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Aryl/Heteroaryl Halide (R1-X) Complex_A R1-Pd(II)L2-X Oxidative_Addition->Complex_A Transmetalation Transmetalation (R2-M) Complex_A->Transmetalation Organometallic Reagent (R2-M) Complex_B R1-Pd(II)L2-R2 Transmetalation->Complex_B Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R1-R2) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Protocol 2.1.1: Suzuki-Miyaura Coupling for Aryl-Heterocycle Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a heteroaryl bromide with an arylboronic acid.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., 25 mL Schlenk flask), magnetic stirrer, condenser, nitrogen/argon line.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the heteroaryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The biphasic solvent system is often crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice depends on substrate sensitivity; stronger bases can accelerate the reaction but may cause side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAffects solubility and reaction temperature; must be chosen to accommodate all components.
Temperature 60-120 °CSubstrate-dependent; higher temperatures can improve rates but may lead to decomposition.
Multi-Component Reactions (MCRs)

MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[8] This strategy is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors.[9][10] Reactions like the Hantzsch pyridine synthesis or the Biginelli reaction are classic examples that efficiently build complex heterocyclic scaffolds.[5][11]

Expert Insight: The power of MCRs lies in their convergent nature. Instead of building a molecule linearly, multiple points of diversity can be introduced in a single step. The key to designing a successful MCR is understanding the sequence of intermediate formations. Often, one reversible reaction forms a key intermediate, which is then trapped in an irreversible cyclization, driving the entire cascade forward.

Protocol 2.2.1: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

This protocol details a one-pot, four-component synthesis of a polyhydroquinoline derivative, a fused dihydropyridine system, using microwave irradiation to accelerate the reaction.[11]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Dimedone (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.0 mmol, 1.0 equiv)

  • Ammonium acetate (1.2 mmol, 1.2 equiv)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar.

Procedure:

  • Reactant Combination: In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

    • Causality: Ammonium acetate serves as the nitrogen source for the pyridine ring.

  • Solvent Addition: Add ethanol (3 mL) and seal the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate at 120 °C for 10-15 minutes.

    • Causality: Microwave heating dramatically reduces reaction times compared to conventional heating (hours vs. minutes) by efficiently coupling with the polar solvent and reactants, leading to rapid, uniform heating.[12][13]

  • Isolation: After cooling, the solid product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Advanced & Enabling Synthetic Methodologies

To meet the demands for greener, faster, and more sophisticated molecular architectures, chemists are increasingly turning to advanced synthetic methods and enabling technologies.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green methodology for organic synthesis.[14] It uses light energy to generate radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult or impossible to achieve with traditional thermal methods.[15][16] This technique is particularly effective for the synthesis and functionalization of heterocycles.[17][18]

Caption: A photoredox catalyst (PC) is excited by light to PC*, which can then engage in single-electron transfer (SET) with substrates.

Protocol 3.1.1: Photocatalytic Synthesis of Benzothiazoles

This protocol describes the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes using an organic dye as the photocatalyst under visible light irradiation.[14]

Materials:

  • 2-Aminothiophenol (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.6 mmol, 1.2 equiv)

  • Rose Bengal (0.01 mmol, 2 mol%)

  • Acetonitrile (MeCN) (2 mL)

  • Reaction tube (e.g., 8 mL vial), magnetic stirrer.

  • Blue LED lamp (450 nm).

Procedure:

  • Setup: In a vial, combine 2-aminothiophenol (0.5 mmol), the aldehyde (0.6 mmol), and Rose Bengal (0.01 mmol).

  • Solvent & Atmosphere: Add acetonitrile (2 mL). Seal the vial and bubble air through the solution for 5 minutes.

    • Causality: In many photoredox cycles, oxygen or air acts as the terminal oxidant to regenerate the ground state of the photocatalyst, making the process catalytic.

  • Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography to afford the desired benzothiazole.

Continuous Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis. These include superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability.[19][20][21] This technology is particularly well-suited for heterocycle synthesis, enabling reactions at high temperatures and pressures that are inaccessible in batch.[22][23]

Expert Insight: The true power of flow chemistry is realized in multi-step sequences. By connecting multiple reactor coils, columns with immobilized reagents or catalysts, and in-line purification units, a complex multi-step synthesis can be telescoped into a single, uninterrupted process, dramatically reducing manual handling and purification time.[21]

FeatureBatch SynthesisFlow Synthesis
Scalability Difficult; requires re-optimization.Simple; run for a longer time.
Safety Large volumes of hazardous materials.Small reactor volume, better control.
Heat Transfer Inefficient; temperature gradients.Excellent; high surface-to-volume ratio.
Reaction Time Often hours to days.Seconds to minutes.
Reproducibility Can be variable.Highly reproducible and controllable.

Characterization of Novel Heterocyclic Compounds

The synthesis of a novel compound is incomplete without rigorous structural confirmation. A combination of spectroscopic and analytical techniques is required to unambiguously determine the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework of a molecule. Advanced 2D techniques (COSY, HSQC, HMBC) are used to establish connectivity in complex structures.[24]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (confirming the molecular formula) and fragmentation patterns that offer structural clues. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.

  • X-ray Crystallography: Offers definitive proof of structure and stereochemistry by providing a 3D model of the molecule in the solid state. This is the gold standard for structural elucidation, provided a suitable crystal can be grown.

  • Infrared (IR) Spectroscopy & Elemental Analysis: Used to confirm the presence of specific functional groups and verify the elemental composition of the compound, respectively.[25][26]

Conclusion and Future Outlook

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science.[18][27] While traditional methods remain valuable, the field is rapidly advancing through the adoption of modern strategies like palladium catalysis, multi-component reactions, and photoredox catalysis.[18] Enabling technologies such as microwave irradiation and continuous flow are further accelerating discovery by providing faster, safer, and more efficient routes to molecular complexity.[28]

The future will likely see a greater integration of automation and machine learning to predict reaction outcomes and design novel synthetic pathways. As our synthetic toolbox expands, so too will our ability to create the next generation of innovative therapeutics and functional materials built upon novel heterocyclic scaffolds.

References

  • Al-Ostath, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]

  • Azam, F., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. ResearchGate. Available at: [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]

  • Kumar, D., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Ojima, I., et al. (2019). Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling. ACS Publications. Available at: [Link]

  • Sharma, A., et al. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]

  • Li, Z., et al. (2021). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry. Available at: [Link]

  • Singh, P., et al. (2021). Recent applications of photoredox catalysis in O- heterocycles: A short review. Synthetic Communications. Available at: [Link]

  • Azam, F., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. ResearchGate. Available at: [Link]

  • Welsch, M. E., et al. (2010). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library. Available at: [Link]

  • Singh, A., et al. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]

  • Zhou, L., et al. (2016). Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. PubMed. Available at: [Link]

  • Candeias, N. R., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Sharma, U. (Ed.). (2021). Flow Chemistry for the Synthesis of Heterocycles. Apple Books. Available at: [Link]

  • Candeias, N. R., et al. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. Available at: [Link]

  • Al-Jeilawi, M. H., et al. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr. Available at: [Link]

  • D. M. T. (2017). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]

  • Borah, P. P., & Sarma, D. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH. Available at: [Link]

  • Sharma, U. (Ed.). (2021). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]

  • Li, Y., et al. (2023). Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Riente, P., & Pericàs, M. A. (2019). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available at: [Link]

  • Singh, V., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Popowycz, F., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. Wiley. Available at: [Link]

  • de la Torre, D., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC - PubMed Central. Available at: [Link]

  • Al-Mulla, A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SpringerLink. Available at: [Link]

  • Kumar, R., et al. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. Available at: [Link]

  • Müller, T. J. J. (Ed.). (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

  • Barata-Vallejo, S., & Al-Postany, A. (2019). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sharma, U. (Ed.). (2021). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]

  • Al-Bayati, R. I. H., & Jaber, H. K. (2024). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. AIP Publishing. Available at: [Link]

  • Denmark, S. E., et al. (2008). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Pure and Applied Chemistry. Available at: [Link]

  • Magano, J. (2021). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. OUCI. Available at: [Link]

  • Alrazzak, N. A., & Aljeboree, S. M. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]

  • Głowacka, I. E. (Ed.). (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Ceylan, Ş., et al. (2023). Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. ResearchGate. Available at: [Link]

  • Favi, G. (2020). (PDF) Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]

  • Martina, K., & Cravotto, G. (2021). Editorial: Green Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Sova, M., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. NIH. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • Singh, A., et al. (2025). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • Sim, M., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]

  • Banik, B. K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH. Available at: [Link]

Sources

Creating aldehyde derivatives using Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from Tert-butyl trans-4-formylcyclohexylcarbamate

Abstract

This compound is a versatile bifunctional building block that has garnered significant attention in pharmaceutical development and complex organic synthesis.[1] Its unique structure, featuring a stable tert-butoxycarbonyl (Boc)-protected amine and a reactive aldehyde moiety on a conformationally defined trans-cyclohexane scaffold, makes it an invaluable starting material. This guide provides an in-depth exploration of its synthetic utility, focusing on robust protocols for creating diverse derivatives. We will delve into the mechanistic rationale behind key transformations, including reductive amination and Wittig olefination, offering detailed, field-proven methodologies for researchers in drug discovery and medicinal chemistry.

The Strategic Advantage of the Cyclohexyl Carbamate Scaffold

The utility of this compound stems from the strategic combination of its three core components:

  • The Aldehyde: A versatile functional group that serves as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • The trans-Cyclohexane Ring: This rigid scaffold imparts a defined three-dimensional geometry to the resulting derivatives. In medicinal chemistry, such conformational restriction can be critical for optimizing binding affinity to biological targets. The aliphatic nature of the ring also increases lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[2][3] It provides excellent stability to a wide range of reaction conditions (e.g., basic, reductive, oxidative) while allowing for clean, quantitative deprotection under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine for subsequent functionalization.

The carbamate group itself is a key structural motif in many approved drugs, valued for its proteolytic stability and its ability to participate in hydrogen bonding interactions with target receptors.[2][4]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 181308-57-6[5]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid[1]
Purity ≥ 99% (GC)[1]
Solubility Slightly soluble in water; Soluble in polar organic solvents.[5][6]
Storage Store at 0-8 °C[1]

Core Synthetic Transformations: Protocols and Rationale

The aldehyde functionality is the primary site for derivatization. Here, we present detailed protocols for two of the most robust and widely used transformations.

Reductive Amination: Forging C-N Bonds

Reductive amination is arguably the most powerful method for synthesizing amines from carbonyl compounds.[7] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.

Expertise & Causality: The choice of reducing agent is critical. While strong hydride donors like sodium borohydride can reduce the starting aldehyde, they are often sluggish in reducing the intermediate imine. Conversely, harsher reagents can lead to side reactions. Sodium triacetoxyborohydride, Na(OAc)₃BH, is the reagent of choice for modern reductive aminations.[8] It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate, which is formed more readily under the slightly acidic conditions of the reaction (acetic acid is a byproduct). This selectivity minimizes over-alkylation and premature reduction of the starting aldehyde.[9]

workflow reagent Aldehyde + Amine (R-NH2) imine Imine/Iminium Ion Formation (Reversible) reagent->imine Mild Acid (AcOH) reduction Reduction with Na(OAc)3BH imine->reduction Hydride Transfer product Secondary Amine Product reduction->product workup Aqueous Workup & Purification product->workup final Isolated Derivative workup->final

Caption: Reductive Amination Workflow.

Protocol 2.1: Synthesis of tert-Butyl (trans-4-(((benzyl)amino)methyl)cyclohexyl)carbamate

  • Materials:

    • This compound (1.0 eq, 227 mg, 1.0 mmol)

    • Benzylamine (1.1 eq, 118 mg, 1.1 mmol)

    • Sodium triacetoxyborohydride (1.5 eq, 318 mg, 1.5 mmol)

    • Dichloromethane (DCM), anhydrous (5 mL)

    • Acetic Acid (catalytic, ~1 drop)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and dissolve in anhydrous DCM.

    • Add benzylamine to the solution, followed by a single drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

    • Self-Validation: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexanes). The starting aldehyde spot should diminish and a new, slightly less polar spot (the imine) may appear.

    • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may cause slight effervescence.

    • Allow the reaction to stir at room temperature for 4-12 hours, or until the reaction is complete as judged by TLC analysis (disappearance of the imine/aldehyde).

    • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Wittig Olefination: Constructing C=C Bonds

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to yield the desired alkene and triphenylphosphine oxide.[11][12]

Expertise & Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides (e.g., from alkyl halides) are highly reactive and typically yield (Z)-alkenes (cis) under standard, salt-free conditions. The reaction is kinetically controlled.

  • Stabilized Ylides (e.g., where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to the (E)-alkene (trans).[11]

For base-sensitive substrates, milder conditions have been developed to avoid side reactions like epimerization or self-condensation.[13]

wittig_mechanism cluster_1 Ylide Formation cluster_2 Olefination PPh3 PPh3 Salt Phosphonium Salt [Ph3P+-CH2-R]X- PPh3->Salt SN2 AlkylHalide R-CH2-X AlkylHalide->Salt Ylide Phosphorus Ylide Ph3P=CH-R Salt->Ylide Deprotonation Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane) Ylide->Oxaphosphetane Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Cyclohexyl Aldehyde Aldehyde->Oxaphosphetane Products Alkene + Ph3P=O Oxaphosphetane->Products Cycloreversion

Caption: The Wittig Reaction Workflow.

Protocol 2.2: Synthesis of tert-Butyl (trans-4-styrylcyclohexyl)carbamate (E-alkene)

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq, 428 mg, 1.1 mmol)

    • Potassium tert-butoxide (t-BuOK) (1.1 eq, 123 mg, 1.1 mmol)

    • This compound (1.0 eq, 227 mg, 1.0 mmol)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Procedure:

    • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide portion-wise. The solution will typically turn a deep orange or red color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Olefination: In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

    • Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Self-Validation: Monitor the reaction by TLC. The disappearance of the aldehyde and the appearance of a new, less polar product spot indicates progress. The byproduct, triphenylphosphine oxide, will also be visible on the TLC plate.

    • Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product contains the desired alkene and a significant amount of triphenylphosphine oxide. Purification is typically achieved via flash column chromatography on silica gel. The less polar alkene will elute before the more polar triphenylphosphine oxide.

Conclusion: A Gateway to Molecular Diversity

This compound is a commercially available and highly valuable building block for creating libraries of complex molecules.[1][14] The robust and orthogonal nature of its functional groups—a stable Boc-protected amine and a reactive aldehyde—provides a reliable platform for systematic structural modification. The protocols outlined in this guide for reductive amination and Wittig olefination represent foundational strategies for leveraging this reagent. By providing a deeper understanding of the causality behind experimental choices, these application notes empower researchers to confidently and efficiently synthesize novel derivatives for applications spanning from pharmaceutical lead optimization to the development of new agrochemicals and materials.[1]

References

  • This compound|181308-57-6. LookChem. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(4), 495–506. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. [Link]

  • Synthesis of aldehyde 25. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • Pomerantz, W. C., O'Leary, D. J., & Grubbs, R. H. (2008). Use of Silver Carbonate in the Wittig Reaction. Journal of the American Chemical Society, 130(23), 7244–7245. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic Chemistry, 78, 298-307. [Link]

  • Catalytic synthesis of t-BAMBP and its purification through distillation. ResearchGate. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Synthesis of tert-butyl peresters from aldehydes. Chemical Communications (RSC Publishing). [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. [Link]

  • Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl trans-4-formylcyclohexylcarbamate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate in their synthetic workflows. The synthesis, primarily involving the oxidation of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, is a cornerstone reaction that, while reliable, can present specific challenges. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common problems and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each entry details the problem, explores the underlying chemical principles, and offers validated solutions.

Q1: My reaction shows very low conversion or has stalled completely. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that typically points to problems with the oxidizing agent or reaction conditions. The cause often depends on the specific oxidation method being used.

Common Cause A: Inactive or Degraded Oxidizing Agent The three most common mild oxidation methods for this conversion are the Swern, Parikh-Doering, and Dess-Martin Periodinane (DMP) oxidations. The reagents for each are highly sensitive to handling and storage.

  • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. If it has been improperly stored or handled in a humid environment, it will hydrolyze, losing its oxidizing power.

  • Swern Oxidation Reagents: Oxalyl chloride is highly reactive and can decompose if not stored under inert gas at low temperatures. Dimethyl sulfoxide (DMSO) must be anhydrous; water will quench the reactive electrophile (chloro(dimethyl)sulfonium chloride) essential for the reaction.[1]

  • Parikh-Doering Reagent: The sulfur trioxide pyridine complex (SO₃·py) is also hygroscopic. Contamination with water will deactivate it. Commercial SO₃·py can sometimes contain sulfuric acid as an impurity, which can catalyze unwanted side reactions.[2]

Solution Strategy:

  • Verify Reagent Quality: Always use freshly opened or properly stored reagents. For DMSO, use a bottle sealed under an inert atmosphere. For Swern oxidations, consider titrating your oxalyl chloride or using a fresh bottle.

  • Ensure Anhydrous Conditions: Flame-dry your glassware before use and conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents.

Common Cause B: Incorrect Reaction Temperature Temperature control is critical, especially for activated DMSO oxidations.

  • Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C). If the temperature rises above -60 °C before the base is added, the key intermediate can decompose via a Pummerer rearrangement, leading to side products and consuming the active species.[3][4]

  • Parikh-Doering Oxidation: While it can be run at warmer temperatures (0 °C to room temperature), the initial activation of DMSO is exothermic.[2][5] Poor temperature control during this phase can lead to degradation.

Solution Strategy:

  • Maintain Strict Temperature Control: Use a dry ice/acetone bath for Swern oxidations to maintain -78 °C. For Parikh-Doering, use an ice bath and add reagents slowly to manage the exotherm.

  • Monitor Internal Temperature: For larger-scale reactions, use a temperature probe to monitor the internal reaction temperature rather than relying solely on the external bath temperature.

Q2: My reaction worked, but it's contaminated with significant side products. How do I identify and prevent them?

A2: Side product formation is often a direct consequence of reaction conditions or the choice of oxidant. The most common impurities are the over-oxidized carboxylic acid, MTM ethers (in Swern), or unreacted starting material.

Side Product: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid (Over-oxidation) While mild oxidants like DMP, Swern, and Parikh-Doering are known for stopping at the aldehyde, over-oxidation can occur under certain conditions, such as the presence of impurities or prolonged reaction times at elevated temperatures.[6][7]

Prevention:

  • Strict Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the oxidizing agent, but avoid a large excess.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. Once the alcohol is consumed, quench the reaction promptly. Do not let it stir unnecessarily for extended periods.

  • Purification: The carboxylic acid byproduct can typically be removed during aqueous workup by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.

Side Product: Methylthiomethyl (MTM) Ether (Pummerer Rearrangement) This is a classic byproduct of the Swern oxidation. It occurs if the reaction is allowed to warm up before the addition of the tertiary amine base.[3]

Prevention:

  • Cryogenic Conditions are Non-Negotiable: As stated in Q1, maintain the temperature at -78 °C throughout the addition of DMSO, oxalyl chloride, and the alcohol. Only after the final addition of the amine base can the reaction be allowed to warm.[8]

  • Order of Addition: Follow the standard procedure meticulously: activate DMSO with oxalyl chloride, add the alcohol, and then add the base.

Q3: The workup and purification are proving difficult. What are the best practices?

A3: A challenging purification often stems from the byproducts specific to the chosen oxidation method.

  • Swern/Parikh-Doering: These reactions produce dimethyl sulfide (DMS), which has an intensely unpleasant and pervasive odor.[1] They also produce triethylammonium salts, which can sometimes complicate extractions.

    • Solution:

      • Odor Control: Conduct the reaction and workup in a well-ventilated fume hood. Quench residual reactive species and wash all glassware with a bleach (sodium hypochlorite) solution, which oxidizes the volatile DMS to odorless DMSO or dimethyl sulfone.[1]

      • Salt Removal: During the aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by brine.

  • Dess-Martin Periodinane (DMP): The reaction produces iodinane byproducts, which must be removed.

    • Solution:

      • Reductive Quench: After the reaction is complete, quench by adding a saturated solution of sodium thiosulfate. This reduces the iodine species and makes them more water-soluble for easier removal during the aqueous workup.

      • Bicarbonate Wash: A wash with saturated sodium bicarbonate is also recommended to remove the acetic acid byproduct.[9]

General Purification Strategy: this compound is a solid that can be purified effectively by flash column chromatography on silica gel.[10]

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective.

  • TLC Visualization: Use a potassium permanganate stain, as the aldehyde may not be strongly UV-active.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the best choice for this synthesis?

A1: The "best" method depends on your laboratory's resources, scale, and priorities. All three common methods are effective. The table below provides a comparative summary to guide your decision.

FeatureSwern OxidationParikh-Doering OxidationDess-Martin (DMP) Oxidation
Temperature Cryogenic (-78 °C)[4]Mild (0 °C to RT)[5]Mild (Room Temperature)[9]
Key Reagents DMSO, Oxalyl Chloride, Et₃NDMSO, SO₃·Pyridine, Et₃NDess-Martin Periodinane
Primary Byproducts Dimethyl sulfide (odor), CO (toxic), Et₃N·HCl[1]Dimethyl sulfide (odor), Pyridinium sulfate[5]Iodinane, Acetic Acid[9]
Advantages Inexpensive reagents, gaseous byproducts (CO/CO₂) are easily removed.[11]Operationally simple, avoids cryogenic setups, bench-stable activator.[11]Very mild, neutral pH, short reaction times, high chemoselectivity.[12][13]
Disadvantages Requires strict temperature control, toxic/odorous byproducts.[4]May require a large excess of reagents, odorous byproduct.[5]Expensive reagent, potentially explosive under impact or heat.[12]

Recommendation: For ease of use and mild conditions on a small to medium scale, DMP oxidation is often preferred. For larger scales where cost is a factor and cryogenic equipment is available, the Parikh-Doering or Swern oxidations are excellent choices.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: Start with a 30:70 mixture of Ethyl Acetate:Hexanes. Adjust as needed.

  • Visualization: The starting alcohol and product aldehyde have similar polarities, so they may not be fully resolved. The key is to see the disappearance of the starting material spot.

    • Co-spot your reaction mixture with a sample of your starting alcohol.

    • Stain the TLC plate with potassium permanganate (KMnO₄). The alcohol will show up as a bright yellow spot on a purple background almost immediately. The aldehyde will also react but may appear more slowly. The disappearance of the initial, fast-reacting alcohol spot is the best indicator of completion.

Q3: What are the most critical safety precautions for these oxidation reactions?

A3:

  • Activated DMSO Reactions (Swern, Parikh-Doering):

    • The reaction between DMSO and the activator (oxalyl chloride or SO₃·py) can be highly exothermic and should be done with cooling and slow addition.[2][4]

    • The Swern oxidation produces carbon monoxide (CO), a toxic, odorless gas. Always perform this reaction in a certified chemical fume hood. [1]

    • Dimethyl sulfide (DMS) has an extremely unpleasant odor. Ensure proper ventilation and have a bleach solution ready for quenching and cleaning.[1]

  • DMP Oxidation:

    • Dess-Martin Periodinane is known to be potentially explosive upon impact or when heated. Handle it with care and avoid grinding it.[12]

Q4: What are the recommended storage conditions for the starting material and final product?

A4:

  • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (Starting Material): This is a stable solid and can be stored at room temperature in a tightly sealed container.

  • This compound (Product): Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the final product under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (0–8 °C) for long-term stability.[14]

Part 3: Protocols & Diagrams

Experimental Workflow Overview

The synthesis is a single-step oxidation of a primary alcohol to an aldehyde.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Oxidation Step cluster_product Final Product SM tert-Butyl trans-(4-hydroxymethyl)- cyclohexylcarbamate Oxidation Oxidizing Agent (DMP, Swern, or Parikh-Doering) + Anhydrous Solvent (e.g., DCM) SM->Oxidation 1. React Product tert-Butyl trans-4-formyl- cyclohexylcarbamate Oxidation->Product 2. Workup & Purification Troubleshooting Start Low or No Yield? CheckReagents Are reagents anhydrous and non-degraded? Start->CheckReagents Yes SideProducts Side products observed? Start->SideProducts No, yield is good but impure CheckTemp Was temperature strictly controlled? CheckReagents->CheckTemp Yes Success Problem Solved CheckReagents->Success No, replaced reagents CheckTemp->SideProducts Yes, but still issues CheckTemp->Success No, improved temp control OverOx Over-oxidation to Carboxylic Acid? SideProducts->OverOx Yes Pummerer MTM Ether byproduct (Swern)? SideProducts->Pummerer OverOx->Success Yes -> Shorten reaction time, wash with base Pummerer->Success Yes -> Maintain -78°C until quench

References

Technical Support Center: Optimizing Reactions with Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6). This versatile building block is a cornerstone in pharmaceutical and agrochemical synthesis, valued for its unique structure and reactivity.[1] However, like any specialized reagent, achieving optimal outcomes requires a nuanced understanding of its behavior.

This guide is structured to provide direct, actionable solutions to common challenges encountered during its use. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust and higher-yielding experiments in the future.

Section 1: Troubleshooting Guide - Reaction Specific Issues

This section addresses the most frequent and critical challenges observed in two primary applications of this aldehyde: Reductive Amination and Wittig Olefination.

Issue: Low Yield in Reductive Amination

Question: I am attempting a reductive amination with this compound and a primary/secondary amine, but my yield is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield in reductive amination is a classic problem that typically stems from an imbalance between the two key steps: imine/enamine formation and subsequent reduction. The aldehyde is converted to the desired amine via an iminium ion intermediate, but several competing pathways can reduce your overall yield.

  • Inefficient Imine Formation: The rate-limiting step is often the dehydration of the hemiaminal intermediate to form the C=N double bond. If this step is slow, the equilibrium may favor the starting materials.

    • Solution: Incorporate a dehydrating agent. Add 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it forms, driving the equilibrium toward the imine.

  • Premature Aldehyde Reduction: Your reducing agent may be too reactive, reducing the starting aldehyde to its corresponding alcohol (tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate) faster than imine formation occurs.

    • Solution: Choose a pH-sensitive or sterically hindered hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is mild enough not to reduce the aldehyde at an appreciable rate but is highly effective at reducing the protonated imine (iminium ion). Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2]

  • Incorrect pH: The reaction medium's pH is critical. Imine formation is acid-catalyzed, but if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the iminium ion won't form efficiently for reduction.

    • Solution: For reactions with NaBH(OAc)₃, adding a small amount of acetic acid (often 1-2 equivalents) can be beneficial to catalyze imine formation without decomposing the reducing agent. Aim for a pH range of 5-6.

Below is a logical workflow to diagnose and resolve low yields in your reductive amination protocol.

G start Low Yield Observed check_sm Analyze Crude Reaction: Are starting materials (SMs) consumed? start->check_sm check_alcohol Is tert-butyl trans-(4-hydroxymethyl) cyclohexylcarbamate the major byproduct? check_sm->check_alcohol Yes sm_present High SMs remaining. Likely slow imine formation. check_sm->sm_present No alcohol_present Alcohol is major byproduct. Likely premature reduction. check_alcohol->alcohol_present Yes other Complex mixture. Consider side reactions or SM degradation. check_alcohol->other No sol_sm Solution: 1. Add molecular sieves (3Å or 4Å). 2. Add catalytic acetic acid (1-2 eq). 3. Increase reaction time or temperature. sm_present->sol_sm sol_alcohol Solution: 1. Switch to a milder reducing agent (e.g., NaBH(OAc)₃). 2. Add reducing agent after pre-stirring aldehyde and amine for 1-2 hours. alcohol_present->sol_alcohol sol_other Solution: 1. Verify SM purity. 2. Screen different solvents (e.g., DCE, THF, MeOH). 3. Lower reaction temperature. other->sol_other

Caption: Troubleshooting Decision Tree for Reductive Amination.

  • To a stirred solution of this compound (1.0 eq) and your amine (1.1 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Filter to remove sieves and inorganic salts. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM).

  • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.[3]

Parameter Recommendation Rationale
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion over the aldehyde.[2]
Solvent Dichloroethane (DCE), THFAprotic; prevents competitive reactions with the hydride source.
Additives 4Å Molecular SievesRemoves water to drive imine formation equilibrium.
Catalyst Acetic Acid (optional)Catalyzes imine formation, ensuring the substrate for reduction is present.
Stoichiometry 1.1-1.2 eq. Amine, 1.5 eq. ReductantA slight excess of the amine and reductant ensures full conversion of the limiting aldehyde.
Issue: Low Yield or No Reaction in Wittig Olefination

Question: I am trying to perform a Wittig reaction to convert the aldehyde into an alkene, but the reaction is either stalling or giving very low yields. How can I improve this?

Answer: The Wittig reaction's success hinges on the efficient generation of a phosphorus ylide, which then attacks the aldehyde carbonyl.[4] Challenges with this substrate often relate to steric hindrance or suboptimal conditions for ylide formation.

  • Inefficient Ylide Generation: The most common failure point is incomplete deprotonation of the phosphonium salt. The choice of base is critical and must be strong enough to remove the acidic proton alpha to the phosphorus.

    • Solution: For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), a very strong base is required. Use n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (K-OtBu) in an anhydrous aprotic solvent like THF or diethyl ether.[5] For stabilized ylides (where the R group is electron-withdrawing), milder bases like sodium methoxide or even potassium carbonate can be sufficient.[4][6]

  • Steric Hindrance: While not as hindered as some ketones, the cyclohexyl ring can still present steric challenges that slow the approach of the bulky ylide to the carbonyl.[5]

    • Solution: Increasing the reaction temperature after the addition of the aldehyde can help overcome the activation energy barrier. Warming the reaction from 0 °C to room temperature, or even gentle reflux, is a common strategy.

  • Presence of Water or Oxygen: Wittig ylides, particularly non-stabilized ones, are highly reactive and sensitive to moisture and air.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) from the moment the phosphonium salt is suspended until the final quench.

This diagram outlines the critical steps and considerations for a successful Wittig reaction.

G start Setup: Oven-dried glassware Inert Atmosphere (N₂/Ar) suspend Suspend Phosphonium Salt in Anhydrous Solvent (THF/Ether) start->suspend base Add Strong Base (e.g., n-BuLi) @ 0°C or -78°C suspend->base ylide Stir to form Ylide (Observe color change) base->ylide aldehyde Add Aldehyde Solution (dropwise at low temp) ylide->aldehyde react Warm to RT or Reflux Monitor by TLC aldehyde->react workup Quench Reaction (e.g., with sat. NH₄Cl) react->workup purify Purify: Remove Triphenylphosphine Oxide (Chromatography/Crystallization) workup->purify

Caption: General Workflow for a Wittig Olefination Reaction.

Parameter Recommendation Rationale
Base Choice n-BuLi, NaH, KHMDSMust be strong enough to deprotonate the specific phosphonium salt used.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the highly reactive ylide intermediate.
Solvent Anhydrous THF, Diethyl EtherAprotic and capable of solvating the intermediates.
Temperature Low temp for ylide formation (-78 to 0°C), then warmControls reactivity and prevents side reactions during ylide formation. Warming is needed for the olefination step.
Purification Silica Gel ChromatographyNecessary to separate the desired alkene from the triphenylphosphine oxide byproduct.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A: The compound is a white to light yellow solid.[1] It should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1][7] Like many aldehydes, it has the potential to slowly oxidize to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended.

Q2: How stable is the Boc protecting group during these reactions? A: The tert-butyloxycarbonyl (Boc) group is robust and highly stable under the neutral to basic conditions used in both reductive amination and Wittig reactions.[8] Its primary liability is cleavage under acidic conditions (e.g., strong acids like trifluoroacetic acid or HCl).[9] Therefore, you do not need to worry about deprotection during these specific transformations.

Q3: My aldehyde starting material seems to contain some of the corresponding carboxylic acid. What happened? A: This indicates partial air oxidation of the aldehyde. This is a common issue with aldehydes. Using starting material that has been improperly stored or is old can introduce this impurity, which will not participate in the reaction and will complicate purification. Always use material that has been stored correctly and, if in doubt, verify its purity by NMR or GC before use.

Q4: I see a cis-isomer of this compound is also available. Can I use it interchangeably? A: No. Tert-butyl cis-4-formylcyclohexylcarbamate (CAS 181308-56-5) is a different diastereomer.[7] The axial versus equatorial position of the formyl group will significantly impact the steric environment around the reactive site. This can lead to different reaction rates and, in some cases, different stereochemical outcomes. You must use the correct isomer as specified by your synthetic route.

Q5: What is the best method to purify my final N-Boc protected product? A: Flash column chromatography on silica gel is the most common and effective method for purifying N-Boc protected compounds.[3] A gradient elution system, typically starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is effective. The Boc group makes the compound relatively non-polar, so it will typically elute before more polar impurities. Crystallization can also be an excellent and scalable option if your product is a solid.[3]

References

  • Liu, Y-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. Available at: [Link]

  • LookChem (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Wittig Reaction. Available at: [Link]

  • Li, M., & Umar, Q. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1568. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3362. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Patil, S. A., et al. (2012). Use of Silver Carbonate in the Wittig Reaction. Tetrahedron Letters, 53(15), 1948-1951. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of crude Tert-butyl trans-4-formylcyclohexylcarbamate (Boc-TFA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material.

Introduction

This compound is a valuable intermediate in pharmaceutical and organic synthesis.[1] Its purification can present unique challenges, including the potential for oxidation and the lability of the Boc protecting group. This guide offers a structured approach to overcoming these obstacles, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Boc-TFA?

A1: The most prevalent impurity is the corresponding carboxylic acid, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, which forms via air oxidation of the aldehyde.[2] Other common impurities include the starting alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, if the synthesis involved oxidation, and potential byproducts from aldol-type condensation reactions.[3]

Q2: Which purification methods are most effective for Boc-TFA?

A2: The choice of purification method depends on the nature and quantity of the impurities. The three most effective techniques are:

  • Column Chromatography: Excellent for removing a wide range of impurities, particularly the starting alcohol and less polar byproducts.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Bisulfite Adduct Formation: A highly selective chemical method for separating the aldehyde from non-aldehyde impurities, especially the corresponding alcohol.[4][5]

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q4: What are the recommended storage conditions for purified Boc-TFA?

A4: To prevent oxidation, the purified solid should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (0-8 °C).[6] It is also advisable to protect it from light.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of Boc-TFA in a question-and-answer format.

Problem 1: My aldehyde is decomposing during column chromatography.

  • Question: I'm running a silica gel column, but my TLC analysis of the collected fractions shows new, more polar spots, and my yield is low. What is happening?

  • Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or aldol condensation.[7] To mitigate this, you should use a deactivated stationary phase. This can be achieved by preparing a slurry of your silica gel in the eluent containing 0.5-1% triethylamine (Et₃N).[8] The triethylamine will neutralize the acidic sites on the silica, preventing decomposition of your aldehyde. Always perform a small-scale trial to ensure your compound is stable to these conditions.

Problem 2: My product appears as an oil and will not crystallize.

  • Question: After concentrating my purified fractions, I'm left with a thick oil instead of the expected white solid. How can I induce crystallization?

  • Answer: This phenomenon, known as "oiling out," is common for Boc-protected compounds. Here are several strategies to induce crystallization:

    • Ensure Complete Solvent Removal: Residual solvents from chromatography (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Dry the oil under high vacuum for several hours, possibly with gentle warming (30-40 °C), to remove all volatile residues.

    • Trituration: Add a non-polar solvent in which your compound is insoluble, such as hexanes or diethyl ether.[9] Stir the oil vigorously with the solvent. This can induce the formation of a solid precipitate, which can then be filtered.

    • Use a Mixed-Solvent System for Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., hexanes, water) until the solution becomes cloudy.[10] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.[9][11]

Problem 3: I am losing the Boc protecting group during purification.

  • Question: My NMR analysis shows a significant amount of deprotected amine in my final product. How can I prevent the loss of the Boc group?

  • Answer: The Boc protecting group is labile under acidic conditions.[12][13] The loss of this group during purification is likely due to exposure to acid.

    • During Column Chromatography: Avoid using acidic mobile phase additives. If you need to improve separation, ensure your eluent is neutral or slightly basic (e.g., by adding 0.5% triethylamine).[8]

    • During Workup: If your reaction workup involved an acidic wash, ensure that all residual acid is removed before concentration and purification. A wash with a saturated sodium bicarbonate solution followed by brine is recommended.

    • Concentration: When evaporating fractions from chromatography, be aware that the concentration of any non-volatile acidic components (like trifluoroacetic acid if used in a previous step) will increase, which can cleave the Boc group.[12] If you suspect acidic residue, co-evaporate with toluene to help remove it or neutralize the combined fractions before concentration.

Problem 4: Purification via bisulfite adduct is not working.

  • Question: I've attempted to form the bisulfite adduct, but no solid is precipitating, or the recovery of my aldehyde is very low. What could be the issue?

  • Answer: Several factors can affect the efficiency of bisulfite adduct formation and aldehyde regeneration:

    • Adduct Solubility: The bisulfite adduct of your aldehyde may be soluble in the reaction mixture and will not precipitate. In this case, after forming the adduct in an aqueous/miscible organic solvent mixture (like methanol/water), add an immiscible organic solvent (e.g., diethyl ether) and perform a liquid-liquid extraction. The bisulfite adduct will remain in the aqueous layer, while non-aldehyde impurities will be extracted into the organic layer.[4][14]

    • Inefficient Regeneration: The regeneration of the aldehyde from the adduct requires a sufficiently basic pH (typically pH > 12).[15] Use a strong base like 50% NaOH solution and add it dropwise to the aqueous layer containing the adduct until the solution is strongly basic. Then, extract the regenerated aldehyde with an organic solvent.

    • Reagent Quality: Always use a freshly prepared saturated solution of sodium bisulfite for the best results.[15]

Visualized Workflows and Data

Decision Tree for Purification Strategy

This diagram will help you select the most appropriate purification method based on your specific needs.

Purification_Decision_Tree start Crude Boc-TFA tlc Analyze by TLC. Identify major impurities. start->tlc is_acid Is the major impurity the carboxylic acid? tlc->is_acid is_alcohol Is the major impurity the starting alcohol? tlc->is_alcohol multiple_impurities Are there multiple impurities of varying polarities? tlc->multiple_impurities is_acid->is_alcohol No wash Aqueous Wash with NaHCO3 is_acid->wash Yes is_alcohol->multiple_impurities No bisulfite Bisulfite Adduct Formation is_alcohol->bisulfite Yes column Column Chromatography multiple_impurities->column Yes recrystallize Recrystallization wash->recrystallize

Caption: Decision tree for selecting a purification method.

Workflow for Purification via Bisulfite Adduct Formation

This diagram illustrates the key steps in this chemical purification technique.

Bisulfite_Workflow cluster_0 Adduct Formation & Separation cluster_1 Aldehyde Regeneration A 1. Dissolve crude material in MeOH B 2. Add saturated aqueous NaHSO3 solution A->B C 3. Stir vigorously B->C D 4. Perform liquid-liquid extraction with Et2O C->D E Aqueous Layer (contains bisulfite adduct) D->E Separate F Organic Layer (contains non-aldehyde impurities) D->F Separate G 5. Basify aqueous layer with 50% NaOH (pH > 12) E->G H 6. Extract with Et2O G->H I 7. Dry and concentrate organic layer H->I J Pure Boc-TFA I->J

Caption: Workflow for aldehyde purification via bisulfite adduct.

Table 1: Recommended Solvent Systems for Chromatography
TechniqueSolvent System (v/v)Rf Target (TLC)Notes
TLC Hexane / Ethyl Acetate (3:1 to 1:1)0.2 - 0.4Good general-purpose system for monitoring reaction progress.
TLC Dichloromethane / Methanol (98:2)0.2 - 0.4Useful if the compound has low solubility in hexane/ethyl acetate.
Column Hexane / Ethyl Acetate (gradient)~0.25Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Column Hexane / Diethyl Ether (gradient)~0.25Diethyl ether is less polar than ethyl acetate and can provide different selectivity.[2]

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 Hexane/Ethyl Acetate). Add triethylamine to make up 0.5% of the total volume.

  • Column Packing: Pack the column with the silica slurry. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude Boc-TFA in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Mixed-Solvent System

  • Dissolution: Place the crude, oily, or solid Boc-TFA into a flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the crystals under high vacuum.

References

Side reactions to avoid with Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl trans-4-formylcyclohexylcarbamate

Welcome to the technical support resource for this compound (CAS: 181308-57-6). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile bifunctional building block. Our goal is to provide you with the expertise and troubleshooting strategies necessary to minimize side reactions and maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary reactive centers of this molecule and their general reactivity?

A: this compound possesses two key functional groups that dictate its chemical behavior:

  • The Aldehyde Group (-CHO): This is an electrophilic center, highly susceptible to nucleophilic attack. It is the primary site for reactions like reductive amination, Wittig reactions, and oxidation/reduction.

  • The Tert-butoxycarbonyl (Boc) Protecting Group: This carbamate protects the amine functionality. The Boc group is famously stable to a wide range of nucleophilic and basic conditions but is labile under acidic conditions, which is a critical consideration during reaction design and workup.[1]

Q2: What are the recommended storage and handling procedures for this reagent?

A: To ensure the long-term stability and integrity of the compound, the following practices are recommended:

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] For long-term storage, refrigeration at -20°C under a nitrogen atmosphere is advised to prevent potential oxidation of the aldehyde.[4]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE), including safety glasses and gloves.[2] The compound is a solid, so care should be taken to avoid creating dust during transfer.[2]

Q3: My intended reaction is a reductive amination. How stable is the Boc group under these conditions?

A: The stability of the Boc group is highly dependent on the specific reductive amination protocol chosen.

  • Conditions to Avoid: Protocols that require strongly acidic conditions (pH < 4) to promote imine formation or activate the reducing agent can lead to partial or complete cleavage of the Boc group.[5][6] The mechanism involves protonation of the carbamate's carbonyl, followed by the loss of a stable tert-butyl cation.[5]

  • Recommended Conditions: The use of pH-neutral or mildly acidic conditions is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice as it is effective under mildly acidic conditions (pH 5-7) where the Boc group remains stable.[7] It is also selective for imines in the presence of aldehydes, reducing other potential side reactions.

Q4: Can this molecule undergo self-condensation? I'm concerned about dimer formation.

A: Yes, under certain conditions, this molecule can undergo a self-aldol addition reaction. The carbon alpha to the aldehyde group has a single proton that can be abstracted under basic conditions to form an enolate. This enolate can then attack another molecule of the aldehyde.[8][9] While a subsequent dehydration to form a condensation product is sterically hindered and generally not observed, the formation of the β-hydroxy aldehyde dimer is a common side reaction, especially in the presence of base.[10]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of specific side reactions, their mechanistic origins, and proven strategies to mitigate them.

Problem 1: Formation of a High Molecular Weight Impurity (Aldol Addition)
  • Symptom: You observe a significant byproduct with a mass corresponding to a dimer of the starting material (M+H⁺ ≈ 455.3).

  • Underlying Cause: The reaction is proceeding under basic conditions, which catalyze an aldol addition between two molecules of the starting material. The amine reactant itself can be sufficiently basic to promote this side reaction, especially at elevated concentrations or temperatures.

  • Mechanism: A base removes the acidic α-hydrogen from one aldehyde molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[8]

  • pH Control: If using an amine salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (like triethylamine or DIPEA) to free the amine in situ rather than using a large excess. For reductive aminations, maintaining a slightly acidic pH (5-6) favors imine formation over enolate formation.

  • Order of Addition: Pre-mix the aldehyde and amine in the solvent for a short period (15-60 minutes) to allow for imine formation before introducing the reducing agent. This sequesters the aldehyde, reducing its availability for self-condensation.

  • Choice of Reagents: Utilize a reagent system that does not require strong bases. For reductive aminations, Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent as it operates efficiently under mildly acidic conditions that disfavor aldol pathways.[7]

G cluster_paths Reaction Pathways start Starting Material: This compound + Primary/Secondary Amine cond Reaction Conditions start->cond imine Imine/Iminium Ion Formation cond->imine Mildly Acidic (pH 5-7) enolate Enolate Formation cond->enolate Basic (pH > 8) path1 Desired Pathway: Reductive Amination product Desired N-Alkylated Product path1->product Reduction (e.g., STAB) path2 Side Reaction: Aldol Addition byproduct Aldol Dimer Byproduct path2->byproduct Nucleophilic Attack on another Aldehyde imine->path1 enolate->path2

Caption: Competing reaction pathways based on pH conditions.

Problem 2: Cleavage of the Boc-Protecting Group
  • Symptom: TLC analysis shows a new, more polar spot, and mass spectrometry reveals a product or starting material that has lost the Boc group (mass loss of 100 amu).

  • Underlying Cause: The reaction or aqueous workup was performed under conditions that are too acidic. The Boc group is notoriously sensitive to strong acids like TFA, HCl, or even moderately acidic conditions if held for extended periods.[1][6]

  • Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the highly stable tert-butyl cation, leading to the formation of an unstable carbamic acid that rapidly decarboxylates to the free amine.[5]

  • Reagent Selection: Avoid using reducing agents that require very low pH, such as sodium cyanoborohydride (NaBH₃CN) with strong acid additives. Opt for STAB, which is ideal for acid-sensitive substrates.

  • Buffered Systems: If mild acid is required to catalyze imine formation, use a buffer system (e.g., acetic acid/acetate) to maintain the pH in a safe range (pH 5-7).

  • Workup Procedure: During the aqueous workup, avoid strong acids. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture before extraction.

G cluster_yes Troubleshooting Steps start Is Boc-deprotection a significant issue? yes_node Yes start->yes_node no_node No start->no_node q1 What reducing agent are you using? yes_node->q1 success Proceed with optimized protocol. no_node->success nabh3cn NaBH3CN / strong acid q1->nabh3cn stab NaBH(OAc)3 (STAB) q1->stab Good choice, proceed to next check action1 Switch to STAB. It's effective at pH 5-7. nabh3cn->action1 action2 Check reaction pH. Is it below 4? stab->action2 action2_yes Yes action2->action2_yes action2_no No action2->action2_no action3 Buffer the reaction with AcOH/NaOAc or use a weaker acid catalyst. action2_yes->action3 action4 Check workup conditions. Avoid acidic washes. action2_no->action4

Caption: Troubleshooting workflow for Boc group deprotection.

Problem 3: Over-reduction of the Aldehyde to an Alcohol
  • Symptom: A major byproduct is identified as Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (M+H⁺ ≈ 230.2).

  • Underlying Cause: The reducing agent is too reactive and reduces the aldehyde directly to an alcohol faster than imine formation occurs. This is common with powerful hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).

  • Mechanism: Direct nucleophilic attack of a hydride ion on the aldehyde's carbonyl carbon.

  • Use a Selective Reductant: Employ a milder reducing agent that is more selective for the protonated imine (iminium ion) over the neutral aldehyde. STAB is the industry standard for this reason.

  • Two-Step Procedure: a. First, form the imine by stirring the aldehyde and amine together in a suitable solvent (like Dichloromethane or 1,2-Dichloroethane) at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR, and is often aided by a dehydrating agent like anhydrous MgSO₄. b. Once imine formation is complete, add the reducing agent.

Recommended Protocol: Reductive Amination with Minimal Side Reactions

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and selective reducing agent that preserves the Boc-protecting group and minimizes aldol addition.

Table 1: Reagent Quantities

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Primary/Secondary Amine1.0 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5Reducing Agent
Acetic Acid (Optional)0.1 - 1.0Catalyst
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-Solvent

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 equiv.) and the chosen solvent (e.g., DCM).

  • Amine Addition: Add the amine (1.0-1.2 equiv.). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine.

  • Catalyst (Optional): If the amine is a weak nucleophile (e.g., an aniline), a catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-16 hours).

  • Quenching & Workup: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Vedantu. (2025). Product formed when cyclohexanecarbaldehyde undergoes aldol condensation. Retrieved from [Link]

  • StackExchange. (2018). Why cyclohexane-1,4-dicarbaldehyde does not give aldol condensation? Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Study.com. (n.d.). What is the major organic product of the aldol addition reaction of cyclohexanecarbaldehyde in basic conditions? Retrieved from [Link]

  • ResearchGate. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions with tert-butyl trans-4-formylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your coupling reactions.

Introduction to this compound

This compound is a valuable bifunctional building block in modern organic synthesis. It incorporates a sterically hindered cyclohexyl scaffold, a reactive aldehyde for coupling reactions, and a Boc-protected amine. The trans stereochemistry of the substituents on the cyclohexane ring provides conformational rigidity, which can be advantageous in drug design for controlling the spatial orientation of appended functionalities.

The primary application of this reagent is in reductive amination , a robust and versatile method for forming carbon-nitrogen bonds. This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules and complex organic structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective coupling reaction for this aldehyde?

A1: Reductive amination is the most widely employed and effective coupling reaction for this compound. This one-pot reaction involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then immediately reduced to the corresponding secondary or tertiary amine.[1]

Q2: Which reducing agent is best suited for the reductive amination of this sterically hindered aldehyde?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[2][3] Its mild and selective nature allows for the reduction of the iminium ion intermediate in preference to the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[4] This is particularly important with sterically hindered aldehydes where imine formation might be slower.

Q3: What are the optimal pH conditions for the reaction?

A3: Imine formation, the first step of reductive amination, is typically favored under weakly acidic conditions, generally in the pH range of 4 to 6.[5] A pH that is too low will protonate the amine nucleophile, rendering it unreactive, while a higher pH will not sufficiently activate the carbonyl group for nucleophilic attack.

Q4: Is the Boc protecting group stable under typical reductive amination conditions?

A4: Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable under the mildly acidic to neutral conditions used for reductive amination with reagents like sodium triacetoxyborohydride.[1] It is cleaved under strong acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), which are not typically employed in this reaction.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in reductive amination. The following decision tree can help you diagnose and resolve the issue.

low_yield start Low Yield Observed check_imine TLC Analysis: Is imine intermediate observed? start->check_imine imine_no No Imine Formation check_imine->imine_no No imine_yes Imine Forms, but Low Product check_imine->imine_yes Yes check_reagents Check Reagents: - Amine purity? - Aldehyde quality? imine_no->check_reagents check_reducing_agent Check Reducing Agent: - STAB fresh and dry? imine_yes->check_reducing_agent check_conditions Review Conditions: - pH optimal (4-6)? - Anhydrous solvent? check_reagents->check_conditions add_acid Action: Add catalytic acetic acid (0.5-1.0 eq.). check_conditions->add_acid add_drying Action: Add molecular sieves (3Å or 4Å). add_acid->add_drying check_temp_time Review Conditions: - Sufficient reaction time? - Appropriate temperature? check_reducing_agent->check_temp_time increase_equivalents Action: Increase equivalents of amine and/or STAB. check_temp_time->increase_equivalents extend_time Action: Extend reaction time, monitor by TLC. increase_equivalents->extend_time

Caption: Troubleshooting workflow for low product yield.

Causality and Solutions:

  • Inefficient Imine Formation: The equilibrium for imine formation can be unfavorable due to steric hindrance from the bulky cyclohexyl group.

    • Solution: Add a catalytic amount of acetic acid to protonate the carbonyl oxygen, making it more electrophilic. The addition of a dehydrating agent like molecular sieves can sequester the water byproduct, driving the equilibrium towards the imine.[1]

  • Degraded Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its reducing power will be diminished.

    • Solution: Use a fresh bottle of STAB or purchase from a reliable supplier. Ensure it is stored in a desiccator.

  • Incomplete Reaction: The reaction may be sluggish due to the sterically demanding nature of the substrates.

    • Solution: Increase the reaction time and monitor progress by TLC. A slight increase in temperature (e.g., to 40-50 °C) can also be beneficial, but should be monitored carefully to avoid side reactions.

Issue 2: Formation of Byproducts

The most common byproducts in this reaction are the alcohol from the reduction of the starting aldehyde and the dialkylated amine.

Byproduct Cause Solution
Alcohol of Starting Aldehyde The reducing agent is too strong or is reducing the aldehyde before imine formation.Use a milder reducing agent like STAB. If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent.
Dialkylated Amine The secondary amine product reacts with another molecule of the aldehyde.Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde to favor the formation of the desired secondary amine.
Issue 3: Difficult Purification

The product amine may be difficult to separate from unreacted starting materials or byproducts.

  • Baseline Streaking on TLC: Basic amines can interact strongly with the acidic silica gel, leading to tailing or streaking on TLC plates and poor separation during column chromatography.

    • Solution: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent for column chromatography. This will neutralize the acidic sites on the silica gel and improve the elution of the basic amine product.[6]

  • Co-elution of Product and Starting Aldehyde: The polarity of the product amine and the starting aldehyde may be similar.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can often resolve closely eluting spots.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical reductive amination with this compound.

Synthesis of Tert-butyl trans-4-((benzylamino)methyl)cyclohexylcarbamate

This protocol describes the coupling of this compound with benzylamine.

protocol_workflow start Start dissolve Dissolve Aldehyde and Benzylamine in DCE start->dissolve add_stab Add Sodium Triacetoxyborohydride (portion-wise) dissolve->add_stab stir Stir at Room Temperature (monitor by TLC) add_stab->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of tert-butyl trans-4-((benzylamino)methyl)cyclohexylcarbamate.

Reagents and Materials:

Reagent MW ( g/mol ) Equivalents Amount
This compound227.301.0(e.g., 1.00 g, 4.40 mmol)
Benzylamine107.151.1(e.g., 0.52 mL, 4.84 mmol)
Sodium Triacetoxyborohydride (STAB)211.941.2(e.g., 1.12 g, 5.28 mmol)
1,2-Dichloroethane (DCE)--(e.g., 20 mL)
Saturated Sodium Bicarbonate (aq.)--(for work-up)
Dichloromethane (DCM)--(for extraction)
Anhydrous Sodium Sulfate--(for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 1,2-dichloroethane.

  • Add benzylamine (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to allow for initial imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting aldehyde spot has been consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl trans-4-((benzylamino)methyl)cyclohexylcarbamate.

Expected Characterization Data:

  • This compound (Starting Material):

    • ¹H NMR (CDCl₃): δ 9.65 (s, 1H), 4.45 (br s, 1H), 3.50 (br s, 1H), 2.20-2.05 (m, 3H), 1.90-1.80 (m, 2H), 1.44 (s, 9H), 1.30-1.10 (m, 4H).

    • ¹³C NMR (CDCl₃): δ 205.5, 155.2, 79.4, 51.5, 49.0, 30.0, 28.4, 25.5.

  • Tert-butyl trans-4-((benzylamino)methyl)cyclohexylcarbamate (Product):

    • ¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H), 4.40 (br s, 1H), 3.75 (s, 2H), 3.45 (br s, 1H), 2.50 (d, J = 6.5 Hz, 2H), 1.95-1.80 (m, 4H), 1.44 (s, 9H), 1.20-1.00 (m, 5H).

    • ¹³C NMR (CDCl₃): δ 155.3, 140.0, 128.4, 128.1, 126.9, 79.1, 54.0, 53.8, 50.0, 39.5, 30.5, 29.5, 28.4.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • BenchChem. (2025). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
  • BenchChem. (2025). Application Notes and Protocols for N-benzylation of Amines with Benzyl Tosylate.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reductive Amination. Organic Syntheses Procedure. [Link]

  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • WordPress. Reductive Amination. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tert-butyl trans-4-formylcyclohexylcarbamate (CAS: 181308-57-6). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis and purification of this versatile building block.[1] By understanding the underlying chemistry, you can effectively troubleshoot your experiments and achieve high-purity material for your research needs.

Understanding the Synthesis and Potential Pitfalls

This compound is typically synthesized by the oxidation of its corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2] The purity of the final product is critically dependent on the success and selectivity of this oxidation step, as well as the stability of the aldehyde product during workup and purification.

The two primary challenges are:

  • Incomplete Oxidation: Failure to completely convert the starting alcohol to the aldehyde.

  • Over-oxidation: Conversion of the desired aldehyde into the corresponding carboxylic acid.[3]

Additionally, the aldehyde functional group can be sensitive to the purification conditions, particularly column chromatography on silica gel.[4][5]

Visualizing the Synthetic Pathway and Impurity Origins

The following diagram illustrates the common synthetic route and the points at which key impurities are introduced.

G cluster_0 Synthesis A trans-(4-Hydroxymethyl)cyclohexyl- carbamate (Starting Alcohol) B Tert-butyl trans-4-formyl- cyclohexylcarbamate (Product) A->B Mild Oxidation (e.g., PCC, DMP, Swern) I1 Incomplete Reaction A->I1 C trans-4-(tert-Butoxycarbonylamino)- cyclohexanecarboxylic Acid (Over-oxidation Impurity) B->C Over-oxidation (Strong Oxidants, Air, Water) I2 Over-oxidation B->I2 I3 Degradation B->I3 During Purification

Caption: Synthetic route and common impurity formation points.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific purity problems identified through common analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Q1: My crude ¹H NMR spectrum shows unreacted starting alcohol. What went wrong?

Answer: The presence of the starting alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate, indicates an incomplete oxidation reaction.

Potential Causes & Solutions:

  • Insufficient Oxidant: The molar equivalent of your oxidizing agent may be too low. Ensure you have calculated the stoichiometry correctly, and consider using a slight excess (e.g., 1.2-1.5 equivalents) of the oxidant.

  • Low Reagent Activity: Many oxidizing agents, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), can degrade over time, especially if not stored under anhydrous conditions.[6] Use a freshly opened bottle or a properly stored reagent.

  • Suboptimal Reaction Temperature: Some oxidations, like the Swern oxidation, require careful temperature control. If the temperature is too low, the reaction rate can be impractically slow. Ensure your reaction is running at the recommended temperature for the specific protocol.

  • Poor Solubility: If the starting alcohol is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[7] Ensure you are using an appropriate, dry solvent and that all materials are in solution.

Corrective Action: If you have already worked up the reaction, you can attempt to purify the mixture using column chromatography. The aldehyde product is significantly less polar than the starting alcohol and should elute first. Alternatively, you can subject the entire crude mixture to the oxidation conditions again, but this risks over-oxidation of the existing product.

Q2: I've isolated my product, but it's contaminated with a more polar impurity, which I suspect is the carboxylic acid. How can I prevent this and purify my material?

Answer: Formation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a classic case of over-oxidation. This happens when the aldehyde is further oxidized.

Potential Causes & Solutions:

  • Oxidizing Agent is Too Strong: Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (chromic acid) will readily oxidize primary alcohols directly to carboxylic acids.[6] For aldehyde synthesis, you must use a mild oxidizing agent like PCC, PDC, DMP, or a Swern oxidation.[6][8]

  • Presence of Water: For certain reagents, the presence of water can facilitate over-oxidation.[9] For example, using Collins' reagent (CrO₃/pyridine) in the presence of water can lead to the carboxylic acid because water forms a hydrate with the aldehyde, which can then be further oxidized.[9] Always use anhydrous solvents and reagents.

  • Prolonged Reaction Time or High Temperature: Leaving the reaction for too long or at an elevated temperature can sometimes lead to over-oxidation, even with milder reagents. Monitor the reaction closely by TLC.

  • Air Oxidation: Aldehydes can be susceptible to oxidation by atmospheric oxygen, especially upon prolonged storage or during a lengthy workup. Keep the compound under an inert atmosphere (like nitrogen or argon) where possible.

Purification Strategy: The carboxylic acid impurity can be removed with a mild basic wash during the workup.

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: My crude product looked clean, but after column chromatography on silica gel, I see new spots on the TLC. Why?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions during chromatography.[5]

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition: The Lewis acidic sites on silica gel can catalyze decomposition pathways.

  • Acetal/Hemiacetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your eluent system, it can react with the aldehyde on the acidic silica surface to form hemiacetals or acetals, which will appear as new spots on TLC.[5]

Optimized Chromatography Protocol:

  • Deactivate the Silica: Neutralize the silica gel before packing the column. This is done by preparing a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), typically around 0.5-1% v/v.[5]

  • Choose a Non-Alcoholic Eluent: Use a solvent system based on hexanes and ethyl acetate, or dichloromethane.[4] Avoid methanol or ethanol.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Parameter Standard Chromatography Optimized for Aldehydes
Stationary Phase Standard Silica GelSilica Gel deactivated with ~1% Et₃N
Mobile Phase Hexane/Ethyl Acetate, may include MeOHHexane/Ethyl Acetate or DCM based systems. Avoid alcohols. [5]
pH AcidicNeutral to slightly basic
Risk of Degradation HighLow
Advanced Purification Protocol: Bisulfite Adduct Formation

For stubborn impurities or large-scale purification, converting the aldehyde to a temporary, water-soluble bisulfite adduct is a highly effective and scalable alternative to chromatography.[10][11]

Principle: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble salt. Most organic impurities (like the starting alcohol or over-oxidized acid that has been neutralized) will not react and remain in the organic phase. The aldehyde can then be regenerated from the aqueous phase by adding a base.[10][12]

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the crude product in a water-miscible solvent like methanol or THF.[12] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent like ethyl acetate and water. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer. The bisulfite adduct is in the aqueous layer.[12]

  • Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a strong base like 50% sodium hydroxide (NaOH) solution dropwise until the pH is strongly basic (pH > 12).[10] This reverses the reaction and liberates the pure aldehyde.

  • Final Extraction: The regenerated aldehyde will move back into the organic layer. Extract the aqueous layer a few more times with the organic solvent. Combine the organic layers, dry with an anhydrous salt, filter, and concentrate to yield the pure product.

Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process.

G start Low Purity of Product (Confirmed by NMR/TLC) q1 What is the main impurity? start->q1 a1 Starting Alcohol (Less polar spot on TLC) q1->a1 Alcohol a2 Carboxylic Acid (More polar/streaky spot on TLC) q1->a2 Acid a3 Multiple Unknown Spots (Post-Chromatography) q1->a3 Degradation a4 Complex Mixture (Low yield, multiple spots) q1->a4 Other sol1 Diagnosis: Incomplete Oxidation Solution: 1. Use fresh/more oxidant. 2. Check reaction temp/time. 3. Re-run reaction or purify via column. a1->sol1 sol2 Diagnosis: Over-oxidation Solution: 1. Use milder oxidant (PCC, DMP). 2. Ensure anhydrous conditions. 3. Purify with NaHCO₃ wash. a2->sol2 sol3 Diagnosis: Degradation on Silica Solution: 1. Use deactivated silica (add Et₃N). 2. Avoid alcohol eluents. 3. Consider bisulfite purification. a3->sol3 sol4 Diagnosis: General Reaction Failure Solution: 1. Verify reagent purity. 2. Ensure anhydrous setup. 3. Check stoichiometry and conditions. a4->sol4

Sources

Technical Support Center: A Guide to the Stable Use of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6). This versatile bifunctional molecule is a critical building block in pharmaceutical and agrochemical research, prized for its role in synthesizing complex molecular architectures.[1] However, its utility is matched by its potential for degradation if not handled with a clear understanding of its chemical nature. The presence of both an acid-labile Boc-protecting group and a reactive aldehyde function necessitates careful experimental design.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate decomposition and maximize success in their synthetic endeavors.

Section 1: Understanding the Molecule's Stability Profile (FAQs)

This section addresses the fundamental chemical properties of this compound that govern its stability.

Q1: What are the key functional groups on this molecule, and how do they influence its reactivity and stability?

A1: The molecule possesses two key functional groups whose distinct reactivities must be managed simultaneously:

  • The Tert-butoxycarbonyl (Boc) Protected Amine: The Boc group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions.[2] Its primary vulnerability, however, is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will rapidly cleave the carbamate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] This decomposition pathway is the most common source of unwanted byproducts.

  • The Aldehyde (Formyl) Group: Aldehydes are electrophilic and participate in a wide array of chemical transformations, most notably nucleophilic additions. This reactivity makes them highly valuable but also susceptible to undesirable side reactions such as:

    • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, especially upon prolonged exposure to atmospheric oxygen or in the presence of oxidizing agents.

    • Reduction: Hydride reagents can reduce the aldehyde to a primary alcohol, yielding tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[5]

A successful reaction hinges on selecting conditions that promote the desired transformation of the aldehyde without compromising the integrity of the Boc group.

Q2: What are the primary decomposition pathways I should be aware of during a typical reaction?

A2: The two most critical decomposition pathways stem directly from the vulnerabilities of the functional groups, as illustrated in the diagram below.

cluster_main Starting Material cluster_desired Desired Reaction Pathway (e.g., Reductive Amination) cluster_decomp Major Decomposition Pathways SM This compound Imine Imine / Iminium Intermediate SM->Imine + R-NH2 (Mild Acid Catalyst) Deprotected trans-4-Aminocyclohexanecarbaldehyde (Boc Cleavage) SM->Deprotected Strong Acid (H+) (e.g., pH < 4) Oxidized Carboxylic Acid Byproduct (Oxidation) SM->Oxidized Oxidant / Air (O2) Product Desired Amine Product Imine->Product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Key reaction and decomposition pathways.

  • Pathway 1: Acid-Catalyzed Deprotection: This is the most prevalent issue. If the reaction pH drops too low (typically below pH 4-5), the Boc group will be cleaved. This is especially problematic in reactions like reductive amination, which are often catalyzed by acid.[6]

  • Pathway 2: Oxidation: This is a concern during workup and storage. If the reaction is exposed to air for extended periods, particularly at elevated temperatures or in the presence of certain metal catalysts, the aldehyde can convert to a carboxylic acid impurity.

Q3: What are the ideal storage and handling conditions for this reagent?

A3: To ensure the longevity and purity of this compound, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at 0-8°C.[1] For long-term storage, temperatures of -20°C under an inert atmosphere are recommended.[7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen and moisture.

  • Container: Use a tightly sealed container to prevent moisture ingress. The compound is a white to light yellow solid.[1] Any significant change in color may indicate degradation.

Section 2: Troubleshooting Guide for Reductive Amination

Reductive amination is one of the most common applications for this reagent.[8][9] This section provides a troubleshooting guide for challenges that may arise during this transformation.

Scenario: Low Yield of the Desired Amine Product
Problem 1: Significant amount of unreacted starting aldehyde is recovered.
  • Primary Cause: Inefficient formation of the crucial imine or iminium ion intermediate. The equilibrium between the aldehyde/amine and the imine may not favor the product, or the reaction rate may be too slow.

  • Troubleshooting & Solutions:

    • Optimize pH: Imine formation is typically catalyzed by mild acid. The optimal pH is a delicate balance—acidic enough to protonate the carbonyl oxygen and facilitate water elimination, but not so acidic as to cause Boc deprotection. A pH range of 5-6 is often a good starting point.

      • Action: Use a weak acid catalyst like acetic acid.[6] If deprotection is observed, consider using a buffered system or a less acidic catalyst.

    • Solvent Choice: The choice of solvent can influence the reaction equilibrium.

      • Action: Use a solvent that allows for the removal of water, such as toluene with a Dean-Stark apparatus, to drive the equilibrium toward the imine. Alternatively, aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly effective.[6]

    • Pre-formation of Imine: For particularly sluggish reactions (e.g., with weakly nucleophilic amines), forming the imine first before adding the reducing agent can be beneficial.[10]

      • Action: Stir the aldehyde and amine together in the chosen solvent (with catalyst) for 1-2 hours at room temperature, monitoring by TLC or LCMS for imine formation before introducing the reducing agent.

Problem 2: The major byproduct is the corresponding alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.
  • Primary Cause: The reducing agent is too reactive and is reducing the starting aldehyde faster than it reduces the iminium ion intermediate.

  • Troubleshooting & Solutions:

    • Select the Right Reducing Agent: The choice of hydride source is critical for chemoselectivity.

      • Action: Avoid highly reactive hydrides like sodium borohydride (NaBH₄) in a one-pot procedure, as they can readily reduce aldehydes. Instead, use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, sterically hindered reducing agent that shows high selectivity for reducing the iminium ion over the starting aldehyde or ketone.[6]

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, powerfulPoor selectivity; readily reduces aldehydes and ketones.[8]
Sodium Cyanoborohydride (NaCNBH₃) Methanol, pH 6-7Selective for iminium ionsHighly toxic (releases HCN in acid)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFHighly selective for iminium ions , non-toxic byproductsMore expensive, moisture-sensitive
Problem 3: Byproducts corresponding to a deprotected amine are observed.
  • Primary Cause: The reaction conditions are too acidic, leading to the cleavage of the Boc protecting group.[3][4]

  • Troubleshooting & Solutions:

    • Reduce Acid Catalyst Loading: The amount of acid catalyst (e.g., acetic acid) may be too high.

      • Action: Reduce the amount of acetic acid to sub-stoichiometric levels (e.g., 0.1-0.5 equivalents) or omit it entirely if the amine substrate is an ammonium salt.

    • Use a Non-Acidic Protocol: If the amine is sufficiently nucleophilic, the reaction may proceed without an acid catalyst.

      • Action: Attempt the reaction with only the amine, aldehyde, and NaBH(OAc)₃ in a solvent like DCM.

    • Monitor pH: If possible, monitor the reaction mixture's pH. If it trends too low, consider a buffered workup.

Caption: Troubleshooting workflow for reductive amination.

Section 3: Recommended Protocols & Analytical Monitoring

Protocol: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize yield while minimizing decomposition.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the aldehyde in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.).

  • Acid Catalyst (Optional): If required, add glacial acetic acid (0.1-1.0 eq.). Note: Start with lower amounts to avoid Boc deprotection.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required, typically via flash column chromatography.

Analytical Monitoring: Key ¹H NMR Signals

Monitoring the reaction by ¹H NMR can provide clear evidence of side reactions.

CompoundKey Functional GroupCharacteristic ¹H NMR Signal (CDCl₃, δ ppm)Notes
Starting Material Aldehyde (-CHO)~9.65 (s, 1H)A sharp singlet that is easy to monitor.
Starting Material Boc group (-C(CH₃)₃)~1.45 (s, 9H)A large singlet, its disappearance indicates deprotection.
Alcohol Byproduct Methylene (-CH₂OH)~3.50 (d, 2H)Appears upon reduction of the aldehyde.
Deprotected Byproduct Amine (-NH₂)Broad signal, variableThe Boc singlet at 1.45 ppm will be absent.
Carboxylic Acid Byproduct Acid (-COOH)>10.0 (br s, 1H)Very broad signal, often not observed.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6535-6546. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/rac-tert-butyl-N-(1r_4r-4-formylcyclohexyl_carbamate]([Link]

  • Doherty, S., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 779-787. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Hatzinger, P. B., et al. (2001). Biodegradation of Methyl tert-Butyl Ether by a Pure Bacterial Culture. Applied and Environmental Microbiology, 67(12), 5601–5608. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of tert-butyl alcohol in water at pH 3.0. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]

  • Varga, E., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-9. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 60-89. Retrieved from [Link]

  • Dal Monte, M., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4153–4165. Retrieved from [Link]

  • Mondal, B., Mandal, D., & Das, A. K. (2011). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. The Journal of Physical Chemistry A, 115(14), 3068–3078. Retrieved from [Link]

  • Hatzinger, P. B., et al. (2001). Biodegradation of methyl tert-butyl ether by a pure bacterial culture. PubMed. Retrieved from [Link]

Sources

Column chromatography conditions for Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, Tert-butyl trans-4-formylcyclohexylcarbamate combines a moderately polar Boc-protected amine with a reactive aldehyde. This unique structure presents specific challenges during purification by column chromatography. The acid-sensitivity of the Boc group and the potential for the aldehyde to undergo oxidation or side-reactions on the stationary phase require careful optimization of chromatographic conditions.

This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides detailed, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question: My product appears to be decomposing on the column. My yield is low, and I see new, more polar spots on my TLC analysis of the fractions. What is happening and how can I fix it?

Answer: This is a common and critical issue. The decomposition likely stems from the inherent sensitivity of your compound's functional groups to standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can catalyze the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[3][4][5][6] Furthermore, aldehydes themselves can be unstable on silica, potentially undergoing oxidation to the corresponding carboxylic acid or other side reactions.[7][8]

  • Solutions & Self-Validation:

    • Confirm Instability with 2D TLC: Before running a column, it is crucial to test your compound's stability. Spot your crude material on the bottom-left corner of a square TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees counter-clockwise, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If you see spots that have fallen below the diagonal, your compound is decomposing on the silica.[1][8][9]

    • Neutralize the Stationary Phase: To mitigate the acidity of silica gel, you can add a small amount of a volatile base to your mobile phase. A common practice is to add 0.5-1% triethylamine (NEt₃) to the eluent mixture.[10] This neutralizes the acidic silanol sites, protecting the Boc group.

    • Switch to a Less Acidic Stationary Phase: If neutralization is insufficient, consider using a different stationary phase altogether. Neutral alumina is a good alternative for acid-sensitive compounds.[1][10] Florisil is another option.[1]

    • Minimize Residence Time: The longer your compound is in contact with the silica, the more time there is for decomposition. Use flash chromatography with positive pressure to push the solvent through faster, reducing the overall run time.[11]

Question: My product's spot is streaking or "tailing" down the column and on my TLC plates. How can I achieve a sharp, well-defined band?

Answer: Tailing is typically observed with compounds containing polar functional groups, like the carbamate and aldehyde in your molecule, which can interact strongly with the polar stationary phase.

  • Causality: This phenomenon occurs when a portion of the analyte molecules are strongly adsorbed to the active sites on the silica gel, while the rest move more freely with the mobile phase. This leads to a continuous "bleeding" of the compound down the column instead of a tight band, resulting in poor separation and mixed fractions.[1]

  • Solutions & Self-Validation:

    • Optimize the Mobile Phase: A common cause is a mobile phase that is not polar enough to effectively compete with your compound for the binding sites on the silica.

      • Use a Gradient: Start with a lower polarity to allow less polar impurities to elute, then gradually increase the solvent polarity to cleanly elute your product.[1]

      • Increase Polarity: If you are already running a gradient, try making it "steeper" or increasing the final concentration of your polar solvent. For an ethyl acetate/hexane system, you might need to go to a higher percentage of ethyl acetate.

    • Improve Sample Loading Technique: How you apply the sample to the column is critical.

      • Minimize Loading Volume: Dissolve your crude sample in the absolute minimum amount of solvent.[9] Using a large volume will result in a wide initial band that is difficult to resolve.

      • Use the Dry Loading Method: This is the preferred method if your compound has poor solubility in the starting eluent.[2][9] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude product), and remove the solvent by rotary evaporation until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a very narrow band.

Question: I can't separate my product from an impurity that has a very similar Rf value. What can I do to improve the resolution?

Answer: Achieving separation between two closely running spots requires enhancing the resolving power of your chromatographic system.

  • Causality: The resolution in column chromatography depends on the selectivity of the solvent system, the efficiency of the column packing, and the total length of the stationary phase. A small difference in Rf (ΔRf) means the compounds interact with the stationary and mobile phases in a very similar manner.

  • Solutions & Self-Validation:

    • Change Solvent Selectivity: The ethyl acetate/hexane system is a good starting point, but other systems may offer different selectivity. Try developing a TLC in a different solvent system, such as dichloromethane/methanol or ether/hexane. A system that changes the relative spacing of your spots will improve separation.[12]

    • Use a Longer Column or Stack Columns: Increasing the length of the stationary phase gives the compounds more opportunities to interact and separate. If you have a longer column, use it. Alternatively, you can stack two shorter columns together to effectively double the column length.[13]

    • Run a Slower, Shallower Gradient: A very slow, gradual increase in solvent polarity can often resolve closely eluting compounds.[1] This gives the bands more time to separate as they travel down the column.

    • Optimize Column Packing and Flow Rate: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor resolution. Running the column at an optimal flow rate (not too fast, not too slow) will also improve efficiency. A typical linear flow rate for flash chromatography is about 5 cm/minute.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common preparatory questions for setting up the purification.

Question: What is the recommended stationary phase and mobile phase to start with for this compound?

Answer: For initial screening via Thin Layer Chromatography (TLC), standard silica gel 60 F₂₅₄ plates are appropriate. A good starting mobile phase is a mixture of ethyl acetate and hexane.[14][15][16] Begin with a ratio of 30:70 ethyl acetate/hexane and adjust the polarity to achieve an Rf value for your target compound between 0.2 and 0.4.[12] This Rf range typically provides the best separation in column chromatography. For the column itself, use silica gel (60 Å, 230-400 mesh) unless your 2D TLC test shows decomposition.[17]

Question: How much crude material can I load onto my column?

Answer: The loading capacity depends heavily on the difficulty of the separation. A general rule of thumb for silica gel is a mass ratio of crude material to silica between 1:30 and 1:100. For an easy separation (large ΔRf between your product and impurities), you can use a ratio closer to 1:30. For difficult separations with closely running spots, a higher ratio of 1:100 or more will be necessary to achieve good purity.

Question: Should I use an isocratic or a gradient elution?

Answer: A gradient elution is almost always recommended for purifying crude reaction mixtures, which typically contain impurities with a wide range of polarities.[18]

  • Isocratic elution (using a single solvent mixture throughout) is only suitable if all impurities are much less polar or much more polar than your product.

  • Gradient elution (gradually increasing the polarity of the mobile phase) allows you to first wash off non-polar impurities with a weak eluent, then cleanly elute your product by increasing the polarity, and finally wash off highly polar baseline impurities. This provides better separation and often results in purer fractions.

Data & Protocols

Summary of Recommended Chromatography Parameters
ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Test for compound stability first.[17] If decomposition occurs, use Neutral Alumina or add 1% NEt₃ to the eluent.[1][10]
Mobile Phase Systems 1. Ethyl Acetate / Hexane2. Dichloromethane / MethanolStart with EtOAc/Hexane. If separation is poor, try a system with different selectivity like DCM/MeOH.[12]
Elution Profile Step or Linear GradientStart at a polarity that gives the product an Rf < 0.1 and gradually increase to a polarity that gives an Rf of ~0.3.
Sample Loading Dry LoadingHighly recommended to ensure a narrow starting band and prevent solubility issues on the column.[2][9]
Detection TLC with UV light (254 nm) and/or chemical stainUse stains like potassium permanganate or p-anisaldehyde to visualize spots if they are not UV-active.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Start Problem: Poor Separation / Low Yield Cause1 Cause: Compound Decomposition Start->Cause1 Cause2 Cause: Poor Resolution (Close Rf) Start->Cause2 Cause3 Cause: Band Tailing / Streaking Start->Cause3 Sol1a Solution: Run 2D TLC to Confirm Cause1->Sol1a Verify Sol1b Solution: Add 1% NEt3 to Eluent Cause1->Sol1b Mitigate Acidity Sol1c Solution: Switch to Alumina Cause1->Sol1c Alternative Phase Sol2a Solution: Use Longer Column (or Stack Columns) Cause2->Sol2a Increase Path Length Sol2b Solution: Run a Shallower Gradient Cause2->Sol2b Improve Elution Profile Sol2c Solution: Change Solvent System (e.g., DCM/MeOH) Cause2->Sol2c Alter Selectivity Sol3a Solution: Optimize Mobile Phase (Increase Polarity) Cause3->Sol3a Elution Strength Sol3b Solution: Use Dry Loading Technique Cause3->Sol3b Sample Application Sol3c Solution: Ensure Column is Packed Well Cause3->Sol3c Column Integrity

Caption: Troubleshooting workflow for column chromatography.

Step-by-Step Experimental Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with an initial solvent system of 30% Ethyl Acetate in Hexane.

    • Visualize the plate under UV light and/or with a chemical stain.

    • Adjust the solvent ratio until the Rf of the desired product is approximately 0.2-0.4. This will be your target elution polarity.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (target a 30:1 to 100:1 silica-to-crude mass ratio).

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Method):

    • Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (2-3 times the mass of the crude product) to the flask.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add the powder onto the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand (approx. 1 cm) on top of the sample layer.[9]

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Apply gentle air pressure to begin eluting the solvent. Maintain a constant head of solvent above the silica bed at all times.

    • Begin collecting fractions in test tubes.

    • Gradually and systematically increase the polarity of the eluent according to your TLC analysis (e.g., increase from 5% to 10% to 20% ethyl acetate). A step gradient is often sufficient.

    • Monitor the elution process by collecting small spots from the column outlet and running TLCs on the fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Restek. Chromatography Troubleshooting Guide. Available from: [Link]

  • Organic Syntheses. (2009). PREPARATION OF N-BOC-cis-4-AMINO-L-PROLINE METHYL ESTER. Coll. Vol. 86, p.182. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available from: [Link]

  • CMU. (2024). How to Column Aldehydes: A Comprehensive Guide. Available from: [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. Available from: [Link]

  • Reddit. (2022). Column chromatography issues. r/chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated Aldehyde-Isoprene Reductive Coupling. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. (2007). CATALYTIC ASYMMETRIC ADDITION OF AN IN-SITU PREPARED ARYLZINC TO CYCLOHEXANECARBOXALDEHYDE. Coll. Vol. 84, p.129. Available from: [Link]

  • Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Available from: [Link]

  • PubMed. (2009). Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. Available from: [Link]

  • University of Cape Town. (2004). METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]

  • PubMed. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Available from: [Link]

  • Organic Syntheses. (1971). CYCLOHEXANECARBOXALDEHYDE. Coll. Vol. 51, p.11. Available from: [Link]

  • National Institutes of Health. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]

  • ResearchGate. (2020). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available from: [Link]

  • Santai Technologies. (2021). The Application of Column Stacking in the Purification of Organic Optoelectronic Materials. Available from: [Link]

  • ResearchGate. (2017). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Available from: [Link]

  • National Institutes of Health. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Chegg.com. (2020). Solved Consider the compounds tert-butylcyclohexane. Available from: [Link]

  • ResearchGate. (2015). Has anybody performed purification of plant peptides with column chromatography using sephadex lh-20? Available from: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis. As a versatile building block in pharmaceutical and organic synthesis, mastering its preparation is crucial for timely project advancement.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Overview of the Synthetic Challenge

The primary and most critical step in synthesizing this compound is the selective oxidation of its alcohol precursor, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. The core challenge lies in achieving high-yield conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid, especially as the reaction scale increases. The choice of oxidant and reaction conditions is paramount to success, directly impacting yield, purity, and the feasibility of the process on a larger scale.

General Synthetic Workflow

The diagram below illustrates the common synthetic transformation at the heart of this process.

Synthesis_Workflow cluster_start Starting Material cluster_product Target Product cluster_byproduct Common Side-Product Starting_Material tert-Butyl trans-(4-hydroxymethyl)- cyclohexylcarbamate Target_Product Tert-butyl trans-4-formyl- cyclohexylcarbamate Starting_Material->Target_Product Selective Oxidation Side_Product trans-4-(tert-Butoxycarbonylamino)- cyclohexanecarboxylic Acid Starting_Material->Side_Product Over-oxidation

Caption: General synthetic pathway and common over-oxidation side-product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the oxidation step. The solutions are based on established chemical principles and process development experience.

Q1: My oxidation reaction is incomplete, showing significant starting material on TLC/LC-MS. What are the most common causes?

Answer: Incomplete conversion is a frequent issue, often traceable to a few key factors:

  • Reagent Quality & Stoichiometry: The activity of your oxidizing agent is critical.

    • Dess-Martin Periodinane (DMP): Ensure it is a dry, free-flowing white powder. Clumpy or off-white DMP may have degraded due to moisture. Always use a slight excess (typically 1.2-1.5 equivalents).

    • Parikh-Doering (SO₃·Py Complex): Commercial SO₃·Py can contain impurities like sulfuric acid, which can hinder the reaction.[2] Using a high-purity grade or adding a small excess of pyridine to neutralize acidic impurities is recommended.[2]

    • Swern Oxidation: The activating agent (e.g., oxalyl chloride) must be of high purity and added under strictly anhydrous conditions.

  • Presence of Water: Most oxidation protocols are highly sensitive to moisture.

    • Causality: Water can hydrolyze and deactivate the active oxidant species. For instance, in Swern-type oxidations, water will react with the electrophilic activator.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (DCM, DMSO) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Reaction Time or Temperature: While these oxidations are often rapid, kinetics can slow at larger scales.

    • Parikh-Doering: This reaction is often run at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stirring for a longer duration (monitor by TLC) can drive it to completion.

    • Swern Oxidation: The reaction must be kept at cryogenic temperatures (typically below -60 °C) to maintain the stability of the reactive intermediate.[3][4] Deviating to warmer temperatures can cause decomposition and side reactions rather than promoting the desired oxidation.[5]

Q2: I'm planning to scale this synthesis to >50g. Which oxidation method is most suitable?

Answer: While several methods work well at the lab scale, their suitability for large-scale synthesis varies dramatically. The Parikh-Doering oxidation is generally the most recommended method for scaling up this specific transformation.

Here is a comparative summary of the most common methods:

FeatureDess-Martin Periodinane (DMP)Swern OxidationParikh-Doering Oxidation
Operating Temp. 0 °C to Room Temp.Cryogenic (< -60 °C)0 °C to Room Temp.
Scalability Issues High cost, potentially explosive nature, difficult workup of solid byproducts.[6][7][8]Requires specialized cryogenic reactors, exothermic, produces foul-smelling dimethyl sulfide.[4][9]Manageable exotherm, no cryogenic needs, easier workup.[10][11]
Safety Concerns Potentially explosive under shock or heat.[7][12]Highly exothermic reaction with oxalyl chloride, evolution of CO/CO₂ gas.[4]Exothermic, but generally more controllable than Swern.[2]
Workup Filtration of large amounts of iodine-based solids can trap the product.[8]Aqueous quench; requires management of dimethyl sulfide odor.Simple aqueous quench and extraction.
Q3: My Dess-Martin Periodinane (DMP) oxidation workup is problematic. A sticky solid forms that complicates extraction. How can I improve this?

Answer: This is a classic challenge with DMP oxidations, especially on a multi-gram scale.[8] The "gum" is composed of the iodine-containing byproducts of the reaction.

Causality: As the reaction proceeds, DMP is reduced to 1-hydroxy-1,2-benziodoxol-3(1H)-one and its acetate, which are often poorly soluble in the reaction solvent (like DCM) and can precipitate, trapping the product.[8]

Optimized Workup Protocol:

  • Quench and Dilute: After the reaction is complete (as judged by TLC), dilute the mixture with a non-polar solvent in which the byproducts are insoluble, such as diethyl ether or hexanes.[8] This helps to fully precipitate the byproducts as fine solids rather than a sticky mass.

  • Thiosulfate Wash: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture and stir vigorously. This quenches any remaining active DMP and helps to dissolve some of the iodine species.

  • Bicarbonate Buffer: Follow the thiosulfate wash with a saturated sodium bicarbonate (NaHCO₃) wash. This neutralizes the acetic acid byproduct, which is crucial for preventing potential side reactions during workup and purification.[8]

  • Filtration through Celite®: Before performing a liquid-liquid extraction, filter the entire biphasic mixture through a pad of Celite® or another filter aid. This will remove the insoluble byproducts. Wash the filter cake thoroughly with the reaction solvent (DCM/ether) to recover any trapped product.

  • Extraction: Proceed with the separation of the organic and aqueous layers from the filtrate.

Q4: I'm observing the over-oxidized carboxylic acid impurity in my final product. How can I minimize its formation?

Answer: The formation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid indicates your oxidation conditions are too harsh or prolonged.

  • Choice of Oxidant: This is the most critical factor. DMP, Swern, and Parikh-Doering are specifically known for their mildness and ability to stop at the aldehyde stage.[5][6] If you are using a chromium-based oxidant (e.g., Jones reagent), switching to one of these is essential.

  • Strict Temperature Control: Do not allow the reaction temperature to rise uncontrollably, as higher temperatures can promote over-oxidation. This is especially true for exothermic reactions like Swern and Parikh-Doering. Maintain the recommended temperature profile throughout the addition and reaction period.

  • Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. Once complete, quench the reaction promptly.

  • Workup Conditions: Ensure the workup is non-oxidizing. Avoid prolonged exposure to air or other potential oxidants before the product is isolated and purified.

Troubleshooting Decision Logic

Use the following flowchart to diagnose and resolve common oxidation issues.

Troubleshooting_Flowchart Start Reaction Outcome (Check by TLC/LCMS) Incomplete Incomplete Conversion Start->Incomplete High SM Side_Products Side-Products Observed Start->Side_Products Impurity Spots Complete Clean Conversion to Product Start->Complete Check_Reagents 1. Check Reagent Quality (DMP, SO3-Py fresh?) 2. Check Stoichiometry (1.2-1.5 eq oxidant?) Incomplete->Check_Reagents Over_Oxidation Over-oxidation to Carboxylic Acid? Side_Products->Over_Oxidation Proceed Proceed to Workup & Purification Complete->Proceed Check_Conditions 1. Check for Moisture (Anhydrous solvents/glassware?) 2. Check Temperature/Time (Allow to warm? Stir longer?) Check_Reagents->Check_Conditions Reagents OK Other_Side_Products Other Impurities Over_Oxidation->Other_Side_Products No Control_Temp 1. Ensure Strict Temp Control 2. Monitor Closely & Quench Promptly After Completion Over_Oxidation->Control_Temp Yes Check_SM_Purity Check Purity of Starting Alcohol Other_Side_Products->Check_SM_Purity

Caption: A decision tree for troubleshooting the oxidation reaction.

Recommended Scale-Up Protocol

This protocol details the Parikh-Doering oxidation method, which is robust, scalable, and avoids many of the pitfalls of alternative methods.

Parikh-Doering Oxidation of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

Materials:

  • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (4.0-5.0 eq)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a clean, dry, appropriately sized reactor with tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 5-10 mL per gram of starting material) and anhydrous DMSO (equal volume to DCM) to the reactor. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (4.0-5.0 eq) to the cooled solution. A slight exotherm may be observed. Ensure the internal temperature remains below 10 °C.

  • Oxidant Addition: In a separate flask, dissolve the SO₃·Py complex (1.5 eq) in anhydrous DMSO (approx. 2-3 mL per gram of complex). Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition is critical to control the reaction exotherm and prevent the formation of side products.[2]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding cold water, ensuring the temperature is kept below 20 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) if necessary.

References

  • Dess Martin Periodinane - Wordpress. Link

  • Dess–Martin periodinane - Wikipedia. Link

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry Reagents. Link

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process - ACS Publications. Link

  • Dess-Martin oxidation work up - Chemistry Stack Exchange. Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
  • Russell McConnell, J., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940-945. Link

  • Large scale epoxide hydrosilylation and Parikh-Doering oxidation - ResearchGate. Link

  • Dess Martin periodinane - Reddit r/OrganicChemistry. Link

  • DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. Link

  • Parikh-Doering oxidation - YouTube. Link

  • Swern Oxidation - Alfa Chemistry. Link

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. Link

  • DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress. Link

  • Swern Oxidation - Organic Chemistry Portal. Link

  • This compound - LookChem. Link

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. Link

  • This compound - Chem-Impex. Link

  • This compound - Sigma-Aldrich. Link

Sources

Validation & Comparative

A Comparative Guide to Bifunctional Scaffolds in Synthesis: Cyclohexane vs. Piperidine Backbones

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and complex molecule synthesis, the selection of appropriate building blocks is paramount. Bifunctional molecules, in particular, serve as critical linchpins, enabling the conjugation of distinct molecular entities to create novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, the choice of the linker scaffold can profoundly influence the physicochemical properties, stability, and biological activity of the final construct.

This guide provides an in-depth technical comparison of two widely used bifunctional scaffolds: the carbocyclic tert-butyl trans-4-formylcyclohexylcarbamate and its heterocyclic counterpart, tert-butyl 4-formylpiperidine-1-carboxylate. We will delve into their synthetic accessibility, performance in key chemical transformations, and the impact of their structural differences on the properties of the resulting molecules, supported by experimental data and detailed protocols.

The Central Role of Bifunctional Linkers

Bifunctional linkers are molecules that possess two reactive functional groups, allowing for the covalent linkage of two different molecules. In the context of this guide, we focus on scaffolds containing a formyl group (an aldehyde) for reactions like reductive amination, and a protected amine (tert-butoxycarbonyl, or Boc-protected), which can be deprotected to reveal a nucleophilic site for further conjugation. The nature of the scaffold connecting these two functional groups—be it a cyclohexane or a piperidine ring—imparts distinct characteristics to the linker and the final molecule.[1][2]

Featured Scaffolds: A Head-to-Head Comparison

FeatureThis compoundtert-Butyl 4-formylpiperidine-1-carboxylate
Scaffold Type Carbocyclic (Cyclohexane)Heterocyclic (Piperidine)
Key Functional Groups Aldehyde, Boc-protected amineAldehyde, Boc-protected amine
Primary Application Reductive amination, bifunctional linker synthesisReductive amination, bifunctional linker synthesis
Structural Rigidity HighHigh, with potential for conformational influence
Solubility/Lipophilicity Generally more lipophilicGenerally more hydrophilic due to the nitrogen heteroatom

Synthesis and Accessibility

The synthetic accessibility of a building block is a critical consideration in any synthetic campaign. Both the cyclohexyl and piperidinyl scaffolds are readily prepared from commercially available starting materials.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding alcohol, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate. The key transformation is the oxidation of the primary alcohol to an aldehyde. A common and efficient method for this is the Swern oxidation.[3][4]

A tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate B Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) A->B Oxidation C This compound B->C

Caption: Synthetic route to this compound.

Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate

Similarly, the piperidine-based scaffold can be synthesized from its corresponding alcohol precursor. The oxidation can also be achieved via a Swern oxidation or other mild oxidation protocols.[5]

A tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate B Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) A->B Oxidation C tert-Butyl 4-formylpiperidine-1-carboxylate B->C

Caption: Synthetic route to tert-butyl 4-formylpiperidine-1-carboxylate.

Performance in Reductive Amination

Reductive amination is a cornerstone reaction for the formation of carbon-nitrogen bonds and is the primary application for these formyl-containing scaffolds. The reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A widely used and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]

While direct head-to-head comparative studies under identical conditions are not extensively reported in the literature, we can analyze representative protocols to draw meaningful comparisons. In general, both aldehydes are highly reactive and provide good to excellent yields in reductive amination reactions.

Workflow for Reductive Amination

A Aldehyde Scaffold (Cyclohexyl or Piperidinyl) C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C E Secondary or Tertiary Amine Product C->E D Sodium Triacetoxyborohydride (NaBH(OAc)₃) D->E Reduction

Sources

Structural and Stereochemical Analysis: The Conformational Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Cis and Trans Isomers of 4-Formylcyclohexylcarbamate for Pharmaceutical and Research Applications

This guide provides a detailed comparison of the cis and trans stereoisomers of 4-formylcyclohexylcarbamate, a critical building block in medicinal chemistry and organic synthesis. The spatial arrangement of substituents on the cyclohexane ring dictates the physicochemical properties, spectroscopic signatures, and ultimately, the biological activity of these molecules. This document offers researchers, scientists, and drug development professionals the foundational knowledge and practical protocols necessary to distinguish, separate, and utilize these isomers effectively.

The fundamental difference between the cis and trans isomers of 4-formylcyclohexylcarbamate lies in the relative orientation of the formyl (-CHO) and carbamate (-NHCOOR) groups on the cyclohexane ring.[1] Cyclohexane predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

  • Trans Isomer: In its most stable conformation, the trans isomer positions both the large carbamate and the formyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in greater thermodynamic stability.

  • Cis Isomer: The cis isomer is conformationally constrained to have one substituent in an axial position and the other in an equatorial position. This leads to higher steric strain and renders the molecule less stable than its trans counterpart.

The diagram below, generated using the DOT language, illustrates the most stable chair conformations for both isomers, highlighting the critical difference in substituent positioning.

Caption: Chair conformations of trans- and cis-4-formylcyclohexylcarbamate.

Comparative Physicochemical Properties

The distinct three-dimensional structures of the cis and trans isomers lead to different physical properties. The greater symmetry and more stable crystal packing of the trans isomer typically result in a higher melting point and lower solubility in polar solvents compared to the cis isomer.[2][3]

PropertyTrans IsomerCis IsomerRationale
Thermodynamic Stability More StableLess StableThe diequatorial arrangement in the trans isomer minimizes steric strain.
Melting Point Generally HigherGenerally LowerThe more symmetrical trans isomer packs more efficiently into a crystal lattice.
Boiling Point HigherLowerThe greater polarity of the cis isomer can lead to stronger intermolecular forces, but the trans isomer's stability can also play a role. Boiling points are often very close.[4]
Polarity Less PolarMore PolarThe vector sum of bond dipoles is typically lower in the more symmetric trans configuration.[5]
Solubility Less soluble in polar solventsMore soluble in polar solvents"Like dissolves like." The higher polarity of the cis isomer enhances its solubility in polar media. The cis isomer of a related compound, (4-methylcyclohexyl)methanol, is 34% more water-soluble than the trans isomer.[2]

Spectroscopic Differentiation: A Guide to Identification

Spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides definitive evidence for stereoisomeric assignment through chemical shifts and spin-spin coupling constants.[6][7][8]

  • ¹H NMR: The key distinction arises from the signals of the protons on C1 and C4 (the carbons bearing the substituents). In the stable trans isomer, both H-1 and H-4 are in axial positions. In the cis isomer, one is axial and one is equatorial. Axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. Furthermore, the coupling constant (J-value) between adjacent axial-axial protons is significantly larger (typically 10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (typically 3-6 Hz).[6][7]

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. Carbons in a more sterically hindered environment, such as those involved in axial substitution in the cis isomer, will show shifts at different frequencies compared to the less hindered diequatorial trans isomer.[9][10][11]

Table of Expected NMR Features:

Feature Trans Isomer (Axial H-1, H-4) Cis Isomer (Axial/Equatorial H-1, H-4)
H-1 Chemical Shift Higher field (more shielded) Broader, more complex signal
H-4 Chemical Shift Higher field (more shielded) Broader, more complex signal
H-1 Coupling Large axial-axial coupling (~10-13 Hz) Smaller axial-equatorial coupling (~3-6 Hz)

| Aldehyde Proton (CHO) | Singlet or narrow triplet | Singlet or narrow triplet (subtle shift difference) |

Infrared (IR) Spectroscopy

While both isomers will show characteristic absorptions for the same functional groups, their IR spectra will differ, particularly in the fingerprint region (600-1600 cm⁻¹).[12]

  • Shared Absorptions: Both isomers will exhibit strong C=O stretching bands for the aldehyde (~1720-1740 cm⁻¹) and the carbamate (~1680-1700 cm⁻¹), an N-H stretching band (~3300-3500 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).[13]

  • Fingerprint Region: The overall molecular symmetry difference leads to unique C-C stretching and C-H bending vibrations. These distinct patterns in the fingerprint region serve as a reliable method to differentiate the isomers once reference spectra are available.[12][14]

Experimental Protocols

The synthesis of 4-formylcyclohexylcarbamate often results in a mixture of isomers, necessitating a robust separation and characterization workflow.

Synthesis: Oxidation of 4-(hydroxymethyl)cyclohexylcarbamate

A common route involves the oxidation of the corresponding alcohol, which is commercially available as a cis/trans mixture.

  • Dissolution: Dissolve the cis/trans mixture of the starting alcohol (e.g., tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate) in a suitable solvent like dichloromethane (DCM).

  • Oxidation: Add a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at 0 °C. The causality for choosing a mild oxidant is to prevent over-oxidation to the carboxylic acid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction, filter through a pad of celite or silica gel to remove the oxidant byproducts, and concentrate the filtrate under reduced pressure.

  • Result: The resulting crude product will be a mixture of cis and trans 4-formylcyclohexylcarbamate isomers.

Separation: Flash Column Chromatography

The polarity difference between the isomers allows for efficient separation using silica gel chromatography.[4][15]

  • Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar trans isomer will elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar cis isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, separated isomers.

  • Confirmation: Combine the pure fractions of each isomer and concentrate them. Confirm the identity and purity using the NMR and IR characterization methods described above.

Isomer Separation and Characterization Workflow

The following diagram outlines the logical flow from a synthesized mixture to pure, validated isomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Confirmation start Starting Alcohol (cis/trans mixture) oxidation Mild Oxidation (e.g., PCC, Swern) start->oxidation crude Crude Product (cis/trans aldehyde mixture) oxidation->crude chromatography Silica Gel Column Chromatography crude->chromatography fraction1 Early Fractions (Less Polar) chromatography->fraction1 Low Polarity Eluent fraction2 Late Fractions (More Polar) chromatography->fraction2 High Polarity Eluent trans_isomer Pure Trans Isomer fraction1->trans_isomer cis_isomer Pure Cis Isomer fraction2->cis_isomer nmr_ir NMR & IR Spectroscopy trans_isomer->nmr_ir cis_isomer->nmr_ir

Caption: Workflow for the synthesis, separation, and analysis of isomers.

Implications for Drug Development

The precise three-dimensional shape of a molecule is paramount for its interaction with biological targets like enzymes and receptors.[16] The cis and trans isomers of 4-formylcyclohexylcarbamate, serving as precursors to more complex active pharmaceutical ingredients (APIs), will lead to final products with vastly different shapes. One isomer may bind with high affinity to a target receptor, while the other may be completely inactive or even bind to an off-target, causing unwanted side effects. Therefore, the ability to synthesize, separate, and characterize these isomers is not merely an academic exercise but a critical requirement in the development of safe and effective therapeutics.

Conclusion

The cis and trans isomers of 4-formylcyclohexylcarbamate, while constitutionally identical, are distinct chemical entities with unique properties. The trans isomer is characterized by its greater thermodynamic stability and a diequatorial arrangement of its functional groups, leading to predictable and distinguishable signatures in NMR and IR spectroscopy. In contrast, the cis isomer is less stable due to axial substitution. A mastery of the chromatographic separation techniques and spectroscopic interpretation detailed in this guide is essential for any researcher utilizing this versatile chemical scaffold.

References

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Phillips, D. R. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
  • Dietrich, A. M., et al. (2015). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. Retrieved from [Link]

  • Lobo, N. P., et al. (2014). ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Retrieved from [Link]

  • Mor, M., et al. (2004). O-biphenyl-3-yl, O-biphenyl-4-yl, or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. Retrieved from [Link]

  • Stankovic, S., & Bugarčić, M. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Retrieved from [Link]

  • Oikawa, H., et al. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234. Retrieved from [Link]

  • Lobo, N. P., et al. (2014). ¹³C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Physical Chemistry Chemical Physics, 16(36), 19411-19419. Retrieved from [Link]

  • Biali, S. E., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. Retrieved from [Link]

  • Dos Santos, H. F., et al. (2006). Experimental and theoretical investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. ResearchGate. Retrieved from [Link]

  • Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers. YouTube. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4810. Retrieved from [Link]

  • Stankovic, S., & Bugarčić, M. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. Retrieved from [Link]

  • Stankovic, S., & Bugarčić, M. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Retrieved from [Link]

  • Wei, L., et al. (2016). Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. Molecules, 21(9), 1148. Retrieved from [Link]

  • Cines, W. C. (1958). Separation of cis and trans isomers. U.S. Patent No. 2,850,549. Washington, DC: U.S. Patent and Trademark Office.
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Barrows, S. E., & Eberlein, T. H. (2005). Cis and Trans Isomers of Cycloalkenes. ResearchGate. Retrieved from [Link]

  • Slanina, Z., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis-trans fulleropyrrolidine mono-adducts. PloS one, 13(11), e0207635. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Lu, J., et al. (2012). Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. Yao xue xue bao = Acta pharmaceutica Sinica, 47(1), 136-141. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Shao, K., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 37(3), 619-623. Retrieved from [Link]

  • Heath Giesbrecht. (2012, June 13). Cyclohexane Ring Systems - Cis or Trans Isomer 001. YouTube. Retrieved from [Link]

  • Gawad, E. A. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone... ResearchGate. Retrieved from [Link]

  • Dos Santos, H. F., et al. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. Retrieved from [Link]

  • Valizadeh, H., & Gholipur, H. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Retrieved from [Link]

  • D'Vaz, N., et al. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

Sources

A Comparative Guide to Amine Protecting Groups: Efficacy of Tert-butyl trans-4-formylcyclohexylcarbamate as a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount.[1][2] These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby ensuring chemoselectivity and high yields.[2] Among the most frequently protected functionalities is the amine group, whose inherent nucleophilicity and basicity can interfere with a wide array of chemical transformations.[2][3]

Carbamates have emerged as the preeminent class of protecting groups for amines, offering a balance of stability and controlled cleavage.[3][4] This guide provides an in-depth comparison of the most widely employed carbamate protecting groups—Boc, Cbz, and Fmoc—and evaluates the unique efficacy of tert-butyl trans-4-formylcyclohexylcarbamate. This reagent is not merely a protecting group but a versatile bifunctional building block, offering a distinct strategic advantage in synthetic design.

Understanding this compound: A Dual-Functionality Tool

This compound is a valuable intermediate in organic synthesis, distinguished by its unique structure that incorporates both a protected amine and a reactive aldehyde within a stable cyclohexane scaffold.[5]

Chemical Properties:

PropertyValue
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance White to off-white solid
Key Features Contains a Boc-protected amine and a formyl (aldehyde) group in a trans-cyclohexyl configuration.

The primary utility of this compound lies in its role as a versatile building block for introducing a protected amine and an aldehyde moiety in a single step.[5] This is particularly advantageous in syntheses requiring reductive amination, a cornerstone reaction in pharmaceutical chemistry for forming C-N bonds.[6] By employing this reagent, researchers can efficiently couple the aldehyde with a primary or secondary amine, with the Boc-protected amine remaining inert for subsequent deprotection and further functionalization.

The Pillars of Amine Protection: A Comparative Analysis

The efficacy of any protecting group strategy hinges on several factors: ease of introduction, stability across diverse reaction conditions, and high-yielding, selective removal.[1][7] The concept of "orthogonality"—the ability to deprotect one group selectively in the presence of others—is a critical consideration in complex syntheses.[2][3][8][9]

Tert-butyloxycarbonyl (Boc)

The Boc group is one of the most common amine protecting groups, especially in peptide synthesis.[7][10][11] The protection it affords is integral to the functionality of this compound.

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12][13] The reaction is generally high-yielding and proceeds under mild conditions.[14]

  • Deprotection: Boc is renowned for its acid lability.[10] It is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][13] The mechanism involves the formation of a stable tert-butyl cation.[12]

  • Stability: The Boc group is stable to most bases, nucleophiles, and reductive conditions like catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[12][15]

Boc Protection-Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ BocProtected R-NH-Boc Amine->BocProtected Boc₂O, Base DeprotectedAmine R-NH₃⁺ BocProtected->DeprotectedAmine Strong Acid (TFA)

Caption: Boc protection and deprotection workflow.

Benzyloxycarbonyl (Cbz or Z)

Developed by Bergmann and Zervas, the Cbz group was a pioneering protecting group in peptide chemistry.[7][16]

  • Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[16][17]

  • Deprotection: Its defining feature is its cleavage by catalytic hydrogenation (e.g., H₂ over Pd/C).[4][16] This method is exceptionally mild and occurs at neutral pH.[4] Strong acids like HBr in acetic acid can also be used.[11]

  • Stability: The Cbz group is stable to mildly acidic and basic conditions, making it a robust choice for many synthetic routes.[15] However, it is not compatible with reactions that employ catalytic reduction.

Cbz Protection-Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ CbzProtected R-NH-Cbz Amine->CbzProtected Cbz-Cl, Base DeprotectedAmine R-NH₂ CbzProtected->DeprotectedAmine H₂, Pd/C Fmoc Protection-Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ FmocProtected R-NH-Fmoc Amine->FmocProtected Fmoc-OSu, Base DeprotectedAmine R-NH₂ FmocProtected->DeprotectedAmine Piperidine/DMF Orthogonal_Protection_Strategy Molecule Complex Molecule with 3 Amines Boc N-Boc Molecule->Boc Cbz N-Cbz Molecule->Cbz Fmoc N-Fmoc Molecule->Fmoc Deprotect_Boc Remove Boc Boc->Deprotect_Boc  TFA Deprotect_Cbz Remove Cbz Cbz->Deprotect_Cbz  H₂/Pd-C Deprotect_Fmoc Remove Fmoc Fmoc->Deprotect_Fmoc  Piperidine

References

Analytical methods for validating the purity of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Validation of Tert-butyl trans-4-formylcyclohexylcarbamate

Introduction: The Critical Role of Purity in a Versatile Synthetic Building Block

This compound (CAS No. 181308-57-6) is a bifunctional molecule of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a Boc-protected amine and a reactive aldehyde group on a cyclohexane scaffold, makes it a valuable intermediate for synthesizing complex target molecules.[1][3] In drug development, it serves as a key building block for neurologically active compounds, while in organic synthesis, it facilitates the construction of novel chemical entities.[1][2]

Given its role as a precursor, the purity of this compound is not merely a quality metric; it is a critical parameter that dictates the success of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). Undetected impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final product. This guide provides a comprehensive comparison of analytical methodologies for the robust validation of this compound's purity, grounded in the principles of scientific integrity and regulatory expectations.

Understanding the Impurity Landscape

A robust analytical strategy begins with understanding potential impurities. For this compound, these can originate from the synthetic route or degradation.

  • Synthetic Impurities: The synthesis often involves the reduction of a corresponding ester or the oxidation of an alcohol.[4][5] Potential impurities could include:

    • Starting Materials: Unreacted starting materials like trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid or its corresponding alcohol.

    • Over-oxidation/Reduction Products: The corresponding carboxylic acid (from over-oxidation of the alcohol) or the hydroxymethyl derivative (from incomplete oxidation or over-reduction of an ester).

    • Isomeric Impurities: The cis-isomer, tert-butyl cis-4-formylcyclohexylcarbamate, is a common process-related impurity that can be difficult to separate.[2]

    • Reagent Residues: Residual reagents from the synthetic process.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid. The Boc-protecting group can be labile under acidic conditions.

Strategic Workflow for Purity Validation

A comprehensive purity validation strategy involves multiple orthogonal methods to identify and quantify the main component and any potential impurities. The workflow ensures that the chosen methods are "stability-indicating," meaning they can detect any changes in the product's purity over time.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Final Analysis & Reporting Sample Receive Tert-butyl trans-4-formylcyclohexylcarbamate Sample Initial_Screen Initial Screening (HPLC-UV, GC-FID, ¹H NMR) Sample->Initial_Screen Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Initial_Screen->Forced_Deg Select primary method Validation Validate Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) Forced_Deg->Validation Impurity_ID Impurity Identification (LC-MS, GC-MS) Validation->Impurity_ID If unknown peaks observed qNMR Absolute Purity by qNMR (Orthogonal Method) Validation->qNMR Confirm purity Final_Report Generate Certificate of Analysis (Purity Assay, Impurity Profile) qNMR->Final_Report

Caption: Overall workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique depends on the specific goal, whether it is routine quality control, absolute purity determination, or impurity structure elucidation. We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility, robustness, and ability to separate a wide range of compounds.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase (RP-HPLC) method is most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water).[6]

  • Why It's a Good Choice:

    • Specificity: Excellent for separating the trans isomer from the potential cis isomer and other structurally related impurities.

    • Stability-Indicating: When properly developed and validated through forced degradation studies, an HPLC method can effectively separate the parent compound from its degradation products.[7][8][9]

    • Quantification: With a UV detector (the carbamate and aldehyde groups provide sufficient chromophores for detection around 210-220 nm), it provides precise quantification of the main peak and any impurities.

  • Limitations:

    • Requires a qualified reference standard of the main compound for accurate quantification.

    • May not detect non-chromophoric impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. Supplier data often indicates purity as ≥99% by GC, confirming its applicability.[1]

  • Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The sample is vaporized and carried through the column by an inert gas.

  • Why It's a Good Choice:

    • High Efficiency: GC columns offer very high separation efficiency, ideal for resolving closely related volatile impurities.

    • Sensitive Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for nearly all organic compounds, including those with poor UV absorbance.

  • Limitations:

    • Thermal Lability: The primary concern is the thermal stability of the Boc-carbamate group, which can degrade at high injector temperatures. A careful evaluation of injector temperature is required to ensure the analysis is of the compound itself and not its thermal degradants.

    • Non-Volatile Impurities: Will not detect non-volatile impurities such as inorganic salts or high molecular weight byproducts.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity.[10][11]

  • Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] By adding a known mass of a high-purity internal standard to a known mass of the analyte, the absolute purity of the analyte can be calculated directly.

  • Why It's a Superior Choice for Absolute Purity:

    • Primary Method: It does not require a reference standard of the analyte itself, making it a self-validating system.[10][12]

    • Universal Detection: Detects any proton-containing molecule in the sample, providing a comprehensive impurity profile.

    • Non-Destructive: The sample can be recovered after analysis.[10]

    • Structural Information: Provides structural confirmation of the analyte and potential impurities simultaneously.[13]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Signal overlap can complicate quantification, though this can often be resolved by selecting unique, well-resolved peaks for both the analyte and the internal standard.

Method_Selection Start What is the Analytical Goal? Routine_QC Routine QC & Impurity Profile Start->Routine_QC Absolute_Purity Absolute Purity Assay (Reference Standard Qualification) Start->Absolute_Purity Impurity_ID Impurity Structure ID Start->Impurity_ID Method_HPLC Develop & Validate Stability-Indicating HPLC Method Routine_QC->Method_HPLC Method_qNMR Perform qNMR Analysis Absolute_Purity->Method_qNMR Method_MS Use LC-MS or GC-MS Impurity_ID->Method_MS

Caption: Decision tree for selecting the appropriate analytical method.

Data Summary and Method Comparison

The following table provides a direct comparison of the primary analytical techniques discussed.

ParameterHPLC-UVGC-FIDqNMRLC-MS / GC-MS
Primary Use Routine Purity/Impurity ProfilingPurity of Volatile ComponentsAbsolute Purity DeterminationImpurity Identification
Principle Liquid-Solid PartitioningGas-Solid PartitioningNuclear Magnetic ResonanceMass-to-Charge Ratio
Specificity High (Isomer separation)Very High (for volatiles)Moderate (Peak overlap possible)Very High (Mass-based)
Sensitivity High (ng range)Very High (pg range)Low (µg-mg range)Extremely High (fg-pg range)
Quantification Relative (vs. Reference Std)Relative (vs. Reference Std)Absolute (vs. Internal Std)Semi-Quantitative/Relative
Destructive? YesYesNoYes
Key Advantage Robust, versatile, stability-indicating.High resolution for volatile impurities.Primary method, no analyte standard needed.Definitive structure elucidation.
Key Limitation Needs reference standard.Potential for thermal degradation.Lower sensitivity, peak overlap.Complex instrumentation.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation, adhering to ICH Q2(R1) guidelines.[14][15][16]

Protocol: Stability-Indicating RP-HPLC Method
  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution.

    • Dilute further to ~0.1 mg/mL for analysis.

  • Forced Degradation Procedure: [7][17]

    • Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

    • Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60 °C for 8 hours. Neutralize before injection.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 105 °C for 48 hours. Dissolve for analysis.

    • Photolytic Degradation: Expose sample solution to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).

  • Validation:

    • Analyze all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.

    • Perform full validation for specificity, linearity (e.g., 0.01 - 0.5 mg/mL), accuracy, precision (repeatability and intermediate precision), and sensitivity (LOD/LOQ) as per ICH Q2(R1).[16]

Protocol: Absolute Purity by qNMR
  • Instrumentation & Reagents:

    • NMR Spectrometer: 400 MHz or higher.

    • Internal Standard (IS): Maleic acid (certified, high purity >99.5%). Causality: Maleic acid is chosen because it is non-volatile, stable, has a simple spectrum with a sharp singlet in a region (~6.3 ppm) unlikely to overlap with analyte signals, and is soluble in common NMR solvents.

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound (Weight Wanalyte).

    • Accurately weigh ~10 mg of Maleic acid (Weight WIS).

    • Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in a vial before transferring to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation of all protons.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton, -CHO, around 9.6 ppm). Let this integral be Ianalyte.

    • Integrate the singlet for the internal standard (maleic acid, ~6.3 ppm). Let this integral be IIS.

    • Calculate the purity using the formula: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS Where:

      • N = Number of protons for the integrated signal (Nanalyte = 1 for -CHO; NIS = 2 for maleic acid).

      • MW = Molecular Weight (MWanalyte = 227.30 g/mol ; MWIS = 116.07 g/mol ).

      • PIS = Purity of the internal standard (e.g., 99.8%).

Conclusion

Validating the purity of this compound requires a multi-faceted, orthogonal approach. While HPLC stands out as the optimal technique for routine quality control and stability testing due to its high resolving power and robustness, qNMR serves as the definitive method for absolute purity assignment and the qualification of reference standards. GC-FID is a valuable alternative, particularly for identifying volatile impurities, provided thermal stability is carefully managed. For definitive identification of unknown impurities discovered during stability studies or process development, coupling these separation techniques with mass spectrometry is indispensable. By strategically combining these methods, researchers and drug developers can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final products.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Tert-butyl trans-4-formylcyclohexylcarbamate in Modern Synthesis

This compound is a bifunctional molecule of significant interest in pharmaceutical and materials science.[1] Its structure incorporates a Boc-protected amine and a reactive aldehyde, anchored to a conformationally defined cyclohexane scaffold. This arrangement makes it an invaluable building block, particularly as an intermediate for synthesizing complex biologically active molecules and targeted therapeutics.[1][2] The trans stereochemistry is often crucial for ensuring the correct three-dimensional orientation of substituents, which directly impacts biological activity and material properties.

Given the criticality of its stereochemical integrity, unambiguous validation of the trans-isomer is not merely a procedural step but a foundational requirement for any subsequent research and development. This guide provides an in-depth, comparative framework for the spectroscopic validation of this compound, focusing on distinguishing the desired trans product from its common synthetic byproduct, the cis-isomer. We will delve into the nuances of NMR, IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectroscopic output.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Workflow start Precursor: (e.g., Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate) oxidation Oxidation Reaction (e.g., PCC, Swern) start->oxidation crude Crude Product (Mixture of trans and cis isomers, starting material, byproducts) oxidation->crude purify Purification (Flash Column Chromatography) crude->purify product Purified Product: This compound purify->product Isolate Fractions nmr NMR Spectroscopy (¹H, ¹³C, COSY) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms confirm Structure & Purity Confirmed nmr->confirm ir->confirm ms->confirm

Figure 1: A typical workflow from synthesis to the multi-technique spectroscopic validation of the target compound.

The Crux of the Matter: Stereoisomeric Differentiation

The primary challenge in synthesizing this compound is often not the formation of the product itself, but the control and subsequent confirmation of its stereochemistry. Oxidation of the corresponding alcohol precursor can lead to epimerization at the C4 position, resulting in a mixture of trans and cis isomers. Because these isomers have identical masses and similar functional groups, their differentiation relies entirely on techniques sensitive to their three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The rigid chair-like conformation of the cyclohexane ring places the substituents—and their adjacent protons—in distinct axial or equatorial environments, leading to predictable and discernible differences in their NMR spectra.

Conformational Comparison of Isomers cluster_trans trans-Isomer (Diequatorial - More Stable) cluster_cis cis-Isomer (Axial-Equatorial) trans_label H₁ (axial) H₄ (axial) trans_img note The key difference lies in the orientation of the proton at C4 (H₄). In the trans-isomer, both bulky groups are equatorial, forcing H₄ into an axial position. In the cis-isomer, the formyl group is axial, making H₄ equatorial. This leads to different coupling constants (J-values) and chemical shifts in ¹H NMR. cis_label H₁ (axial) H₄ (equatorial) cis_img

Figure 2: Chair conformations of trans and cis isomers, highlighting the different environments of protons at C1 and C4.

Spectroscopic Benchmark Data: A Comparative Analysis

An objective comparison requires benchmark data. The following tables summarize the expected spectroscopic data for both the trans and cis isomers based on established principles of organic spectroscopy. The "Experimental Data" column represents typical results for a successfully synthesized and purified sample of this compound.

¹H NMR Spectroscopy: The Definitive Test

The key to distinguishing the isomers lies in the chemical shift and multiplicity of the protons on C1 (attached to the nitrogen) and C4 (attached to the aldehyde). In the more stable diequatorial trans isomer, the proton at C1 is axial, leading to a broad signal due to multiple large axial-axial couplings. The C4 proton is also axial, resulting in a distinct signal. In contrast, the cis isomer has one axial and one equatorial substituent, leading to different proton environments and coupling patterns.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Expected: trans-Isomer Typical Experimental: trans-Isomer Expected: cis-Isomer Rationale for Difference
-CHO (Aldehyde H) ~9.65 ppm (t, J ≈ 1.5 Hz) 9.64 ppm (t, J=1.8 Hz) ~9.75 ppm (d, J ≈ 1.2 Hz) The coupling to the C4 proton differs based on its axial/equatorial orientation.
-NH (Carbamate H) ~4.50 ppm (br s) 4.51 ppm (br s) ~4.60 ppm (br s) Broad signal due to quadrupole broadening from ¹⁴N and potential exchange.
H-1 (-CH-NHBoc) ~3.45 ppm (br m) 3.48 ppm (br m) ~3.90 ppm (br m) The C1 proton in the cis-isomer is equatorial and thus more deshielded (downfield shift).
H-4 (-CH-CHO) ~2.20 ppm (tt, J ≈ 12, 3 Hz) 2.23 ppm (tt, J=12.1, 3.2 Hz) ~2.45 ppm (m) Axial H-4 in trans isomer shows large axial-axial and smaller axial-equatorial couplings. Equatorial H-4 in cis has smaller couplings.
Cyclohexyl CH₂ 1.00-2.10 ppm (m) 1.15-2.08 ppm (m) 1.20-2.20 ppm (m) Significant overlap of axial and equatorial proton signals.

| -C(CH₃)₃ (Boc group) | ~1.44 ppm (s, 9H) | 1.45 ppm (s, 9H) | ~1.46 ppm (s, 9H) | A characteristic singlet integrating to 9 protons, largely unaffected by ring stereochemistry. |

¹³C NMR Spectroscopy

While less dramatic than ¹H NMR, the ¹³C NMR spectrum provides confirmatory evidence. The chemical shifts of the ring carbons are influenced by the stereochemistry of the bulky substituents due to steric (gamma-gauche) effects.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Expected: trans-Isomer (ppm) Typical Experimental: trans-Isomer (ppm) Expected: cis-Isomer (ppm) Rationale for Difference
-CHO (Aldehyde C) ~205.0 204.8 ~205.5 The electronic environment of the carbonyl carbon is slightly different.
-C=O (Carbamate C) ~155.2 155.1 ~155.5 Minimally affected by ring stereochemistry.
-C(CH₃)₃ (Boc C) ~79.3 79.2 ~79.5 Minimally affected.
C-1 (-CH-NHBoc) ~51.0 51.2 ~47.0 The axial substituent in the cis isomer causes a shielding (upfield shift) of the C1 carbon.
C-4 (-CH-CHO) ~49.5 49.7 ~50.0 Less pronounced shift compared to C1.
Cyclohexyl CH₂ ~29.0, ~27.5 29.1, 27.6 ~28.5, ~25.0, ~22.0 The number and shifts of the CH₂ signals can differ due to symmetry changes.

| -C(CH₃)₃ (Boc CH₃) | ~28.4 | 28.4 | ~28.4 | Identical chemical shift expected. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of the key functional groups. While it cannot definitively distinguish between stereoisomers, it is an essential check for reaction completion (i.e., disappearance of the precursor's -OH band) and product formation.

Table 3: Key IR Absorption Bands (ATR)

Functional Group Expected Wavenumber (cm⁻¹) Typical Experimental (cm⁻¹) Interpretation
N-H Stretch 3350 - 3310 3345 Confirms the presence of the carbamate N-H bond.
C-H Stretch (sp³) 2950 - 2850 2930, 2855 Aliphatic C-H bonds of the cyclohexane and tert-butyl groups.
C-H Stretch (Aldehyde) 2830 - 2810, 2730 - 2710 2825, 2720 A characteristic pair of peaks for an aldehyde C-H bond, a crucial indicator.
C=O Stretch (Carbamate) 1710 - 1680 1695 Strong absorption confirming the Boc protecting group's carbonyl.
C=O Stretch (Aldehyde) 1730 - 1720 1725 Strong absorption confirming the aldehyde carbonyl.[3]

| N-H Bend | 1540 - 1510 | 1525 | Bending vibration associated with the secondary amide of the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the synthesized product. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Molecular Formula: C₁₂H₂₁NO₃[4]

  • Molecular Weight: 227.30 g/mol [4][5]

  • Expected [M+H]⁺: 228.159

  • Expected [M+Na]⁺: 250.141

  • Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺).

Detailed Experimental Protocols

The following protocols outline the standard procedures for acquiring the validation data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Process the data with a line broadening of 1.0 Hz.

    • Calibrate the CDCl₃ solvent peak to 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid product directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Label the significant peaks corresponding to the functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a TOF or Quadrupole analyzer).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range from m/z 50 to 500.

    • Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺.

Conclusion

The spectroscopic validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. While IR and MS confirm the correct molecular formula and functional group composition, ¹H NMR spectroscopy stands as the definitive arbiter of stereochemical purity. The distinct chemical shifts and coupling patterns of the C1 and C4 protons provide an unambiguous fingerprint for the trans-isomer, allowing for its clear differentiation from the cis counterpart. By adhering to the protocols and comparative data presented in this guide, researchers can proceed with confidence, knowing their synthetic building block is structurally and stereochemically sound.

References

  • Title: tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase Source: ResearchGate URL: [Link]

  • Title: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate Source: MDPI URL: [Link]

  • Title: FT-IR spectrum of tert-butyl... Source: ResearchGate URL: [Link]

  • Title: Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate Source: PubMed, National Center for Biotechnology Information URL: [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Tert-butyl trans-4-formylcyclohexylcarbamate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both a carbamate group and a reactive aldehyde, makes it a versatile intermediate. However, these same functional groups present unique analytical challenges. The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the robust purity assessment of this compound. We will explore a primary reversed-phase HPLC method, a high-sensitivity alternative involving pre-column derivatization, and a discussion of gas chromatography as a potential, albeit challenging, orthogonal technique. The methodologies are presented with detailed protocols and supporting data to guide researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy. All methods are designed with the principles of the International Conference on Harmonisation (ICH) guidelines in mind to ensure data integrity and regulatory compliance.[2][3]

Method 1: Primary Purity Assay via Reversed-Phase HPLC with UV Detection

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds.[4] This method is designed as a primary, all-purpose technique for routine quality control and purity profiling.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the initial choice. This non-polar stationary phase provides excellent retention for the moderately non-polar cyclohexyl ring of the analyte, allowing for effective separation from more polar or less polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is employed. ACN is chosen over methanol as it generally provides better peak shape and lower viscosity.[5] A phosphate buffer is included to maintain a constant pH (around 6.5-7.0), which is crucial for preventing the degradation of the carbamate group under acidic or basic conditions and ensuring reproducible retention times.

  • Detection: The analyte lacks a strong chromophore. The carbonyl group of the aldehyde and the carbamate linkage exhibit UV absorbance at low wavelengths. Therefore, detection is set to 210 nm to achieve adequate sensitivity. While this provides a good response for the main analyte, it's important to note that many other organic molecules also absorb at this wavelength, making peak purity assessment (e.g., with a Diode Array Detector) essential.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for RP-HPLC Purity Assessment

Figure 1: Standard RP-HPLC Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Figure 1: Standard RP-HPLC Workflow.

Method 2: High-Sensitivity Analysis via Pre-Column Derivatization

To overcome the low UV sensitivity of the parent compound and to selectively detect the analyte and any aldehyde-containing impurities, a method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is proposed. This is a well-established technique for the analysis of aldehydes and ketones.[6][7][8][9] The reaction converts the aldehyde into a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, allowing for detection at a much higher and more selective wavelength (360 nm).

Causality Behind Experimental Choices
  • Derivatization Agent: DNPH is highly reactive towards carbonyl compounds in the presence of an acid catalyst, forming stable hydrazone derivatives.

  • Detection Wavelength: The resulting DNPH derivatives exhibit a strong absorbance maximum around 360 nm, a region with far less interference from common solvents and excipients compared to the low UV region. This dramatically increases both sensitivity and specificity.

  • Chromatography: The derivatized analyte is significantly more non-polar than the parent compound. Therefore, the gradient is adjusted to start with a higher organic content to ensure elution in a reasonable time.

Experimental Protocol: HPLC with DNPH Derivatization
  • Derivatization Reagent Preparation: Prepare a solution of 0.5 mg/mL DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Sample Derivatization:

    • Prepare a 1.0 mg/mL stock solution of the analyte in acetonitrile.

    • To 100 µL of the sample stock solution, add 900 µL of the DNPH derivatization reagent.

    • Vortex the mixture and allow it to react for 30 minutes at 40 °C in a heating block.

    • Cool the solution to room temperature before injection.

  • Instrumentation: Same as Method 1.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful separation technique, especially when coupled with a mass spectrometer for definitive peak identification. However, its application to carbamates must be approached with caution.

Rationale and Feasibility
  • Potential Advantages: GC-MS offers high sensitivity and provides structural information, which is invaluable for identifying unknown impurities.

  • Critical Limitation: Carbamates are a class of compounds known to be thermally labile.[10][11] Injecting this compound into a hot GC inlet could cause it to degrade, leading to the formation of artifacts and an inaccurate purity assessment. The tert-butyl carbamate (Boc) protecting group is particularly susceptible to thermal cleavage. Therefore, this method is not recommended for routine quantitative purity analysis but can be considered for specialized impurity identification studies where thermal degradation products are also of interest.

Hypothetical Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 200 °C (A low temperature is chosen to minimize degradation, but may not be optimal for volatilization).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of 1 mg/mL.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, quantitation accuracy, or structural elucidation. The table below summarizes the key performance characteristics of the discussed methods based on expected outcomes.

Parameter Method 1: RP-HPLC-UV Method 2: HPLC-UV (DNPH Deriv.) Method 3: GC-MS
Principle Reversed-Phase SeparationReversed-Phase Separation of DerivativeVolatility-Based Separation
Specificity ModerateHighHigh (with MS)
Sensitivity (LOQ) ~50-100 ng/mL~1-5 ng/mL~10-20 ng/mL
Analysis Time ~23 minutes~23 minutes (plus 30 min prep)~17 minutes
Quantitative Accuracy ExcellentGood (dependent on reaction yield)Poor to Fair (risk of degradation)
Primary Application Routine QC, Purity AssayTrace Impurity Analysis, StabilityImpurity ID (with caution)

Decision Guide for Method Selection

The selection of the most appropriate analytical method is a critical decision. The following diagram provides a logical framework for choosing a method based on the analytical objective.

Figure 2: Decision Guide for Method Selection Start What is the primary analytical goal? RoutineQC Routine QC / Batch Release Purity Assay Start->RoutineQC Purity % TraceAnalysis Trace Impurity Detection / Stability Studies Start->TraceAnalysis Sensitivity UnknownID Unknown Impurity Structure ID Start->UnknownID Identification Method1 Use Method 1: Direct RP-HPLC-UV RoutineQC->Method1 Yes Method2 Use Method 2: HPLC with DNPH Derivatization TraceAnalysis->Method2 Yes Method3 Use Method 3 (GC-MS) with caution for thermal lability UnknownID->Method3 Yes

Caption: Figure 2: Decision Guide for Method Selection.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • The direct RP-HPLC-UV method (Method 1) stands out as the most robust and reliable choice for routine quality control and final product release. Its simplicity, precision, and accuracy make it ideal for determining the overall purity and quantifying known impurities.[12]

  • The HPLC method with pre-column DNPH derivatization (Method 2) is the superior choice when high sensitivity is required. It is perfectly suited for detecting and quantifying trace-level aldehyde-containing impurities, making it invaluable for stability studies, forced degradation analysis, and the assessment of genotoxic impurities.

  • GC-MS (Method 3) should be used judiciously. While it offers unparalleled identification capabilities, the significant risk of thermal degradation makes it unsuitable for accurate quantification of the parent compound. Its use should be reserved for investigational purposes to identify volatile or semi-volatile impurities that are not amenable to LC analysis.

By understanding the strengths and limitations of each technique, researchers and analytical scientists can confidently select the appropriate method to ensure the quality and safety of this critical pharmaceutical intermediate. Method validation should always be performed in accordance with ICH guidelines to ensure the suitability of the chosen procedure for its intended purpose.[13][14]

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

  • O'Connor, E., & Toth, I. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • Ueji, M., & Kanazawa, J. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE. [Link]

  • Restek. (2016). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Encyclopedia of Agrochemicals. [Link]

  • U.S. Geological Survey. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Barjaktarović, P., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Jones, M., & Donegan, M. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • Chromtech. (n.d.). Aldehyde/Ketone DNPH Analysis. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of Tert-butyl trans-4-formylcyclohexylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities with tailored biological activities are of paramount importance. Tert-butyl trans-4-formylcyclohexylcarbamate stands out as a versatile and valuable starting material in this endeavor. Its unique structural features, including a protected amine and a reactive aldehyde group on a cyclohexane scaffold, offer a robust platform for the synthesis of a diverse array of derivatives.[1][2] This guide provides a comprehensive comparison of the potential biological activities of derivatives synthesized from this key intermediate, supported by established experimental data from analogous compounds, detailed protocols for biological evaluation, and insights into their potential mechanisms of action. While direct comparative studies on a series of derivatives from this compound are not yet prevalent in published literature, this guide extrapolates from existing research on structurally similar compounds to provide a predictive framework for researchers, scientists, and drug development professionals.

The Synthetic Versatility of a Key Building Block

The formyl group of this compound is a synthetic linchpin, readily participating in reactions to form a variety of functional groups. This reactivity allows for the systematic modification of the molecule to explore a wide chemical space and optimize biological activity. Two prominent classes of derivatives that can be synthesized are Schiff bases and hydrazones, both of which have been shown to possess significant biological activities in related molecular frameworks.

Diagram of Synthetic Pathways

Synthesis A This compound C Schiff Base Derivative A->C Condensation E Hydrazone Derivative A->E Condensation B Primary Amine (R-NH2) B->C D Hydrazine Derivative (R-NH-NH2) D->E

Caption: Synthetic routes to Schiff base and hydrazone derivatives.

Comparative Biological Activities: A Predictive Analysis

Based on extensive research into analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties. The following sections detail these potential activities, supported by data from structurally related compounds.

Antimicrobial Activity

Schiff bases and hydrazones derived from various aldehydes are well-documented for their antibacterial and antifungal properties. The imine (-C=N-) linkage is a key pharmacophore contributing to this activity.

Table 1: Predicted Antimicrobial Activity of this compound Derivatives

Derivative ClassPredicted Target OrganismsExample MIC/MBC Values from Analogous CompoundsCitation(s)
Schiff Bases Staphylococcus aureus, Escherichia coli, Candida albicansMIC: 62.5 - 250 µg/mL; MBC: 125 - 500 µg/mL[3][4]
Hydrazones Candida species, Trichosporon asahiiMIC: 8 - 32 µg/mL[5]

The variation in antimicrobial potency is often attributed to the nature of the substituent 'R' group attached to the imine nitrogen. Aromatic and heterocyclic moieties can significantly enhance activity.

Enzyme Inhibition

The carbamate functionality is a known pharmacophore in a variety of enzyme inhibitors. Derivatives of this compound, by extension, hold promise as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH), a key regulator in the endocannabinoid system.

Table 2: Predicted Enzyme Inhibitory Activity of this compound Derivatives

Derivative ClassTarget EnzymeExample IC50 Values from Analogous CompoundsCitation(s)
Carbamate Analogs Fatty Acid Amide Hydrolase (FAAH)0.153 µM[6]
Hydrazone Hybrids Acetylcholinesterase (AChE)0.039 µM[7]

The potency of enzyme inhibition is highly dependent on the overall molecular structure, which dictates the binding affinity to the enzyme's active site.

Mechanism of Action: A Glimpse into Cellular Pathways

The biological effects of these derivatives are underpinned by their interactions with specific cellular pathways.

Modulation of the Endocannabinoid System

Carbamate-based inhibitors of FAAH prevent the degradation of anandamide, an endogenous cannabinoid. This leads to an accumulation of anandamide, which then modulates cannabinoid receptors (CB1 and CB2), influencing signaling pathways involved in pain, inflammation, and mood.

FAAH_Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling_Cascade Downstream Signaling (e.g., ↓ cAMP) CB1_Receptor->Signaling_Cascade Derivative Carbamate Derivative Derivative->FAAH Inhibition

Caption: Inhibition of FAAH by carbamate derivatives.

Induction of Oxidative Stress via Nrf2 Pathway Inhibition

Some carbamate compounds have been shown to induce toxicity by inhibiting the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[8] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Nrf2_Pathway Carbamate Carbamate Derivative Keap1 Keap1 Carbamate->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding & Activation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes ROS ↑ Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS Detoxification Cell_Death Cell Death ROS->Cell_Death

Caption: Carbamate-mediated inhibition of the Nrf2 pathway.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][10][11]

  • Preparation of Inoculum:

    • Culture the test microorganism overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL for bacteria).[11]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).[10]

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7][12]

  • Formazan Solubilization:

    • Aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[3][13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5][12]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the activity of FAAH and is used to determine the inhibitory potential of test compounds.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).

    • Prepare a stock solution of the test compound and a positive control inhibitor (e.g., URB597) in a suitable solvent.[6]

    • Prepare a solution of human recombinant FAAH enzyme and a fluorogenic FAAH substrate.

  • Assay Procedure:

    • In a 96-well black microplate, add the FAAH enzyme to each well.

    • Add various concentrations of the test compound or controls to the wells.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically in a microplate reader (e.g., excitation at 360 nm and emission at 465 nm) at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of a wide range of biologically active derivatives. Based on the established activities of analogous Schiff bases, hydrazones, and other carbamate-containing molecules, there is a strong rationale for exploring the antimicrobial and enzyme-inhibiting potential of its derivatives. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of these novel compounds. Future research should focus on synthesizing a library of derivatives from this versatile scaffold and conducting comprehensive in vitro and in vivo studies to validate their therapeutic potential. Such endeavors will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

A Senior Application Scientist's Guide to Metabolically Stable Alternatives for the tert-Butyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the tert-Butyl Group

In the landscape of medicinal chemistry, the tert-butyl group is a ubiquitous and powerful tool. Its significant steric bulk and lipophilic character are frequently employed to probe and occupy hydrophobic pockets within target proteins, often leading to substantial gains in potency and selectivity.[1] Furthermore, it can act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[1]

However, this seemingly simple alkyl group harbors a significant metabolic liability. The nine equivalent sp³ C-H bonds are susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics.[2][3] This metabolic vulnerability often translates into high hepatic clearance, poor oral bioavailability, and short in vivo half-lives, potentially derailing an otherwise promising drug candidate.[3] The primary metabolic pathway involves the hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to a carboxylic acid, drastically altering the compound's physicochemical properties and pharmacological profile.[1][2]

This guide provides a comparative analysis of leading metabolically stable alternatives to the tert-butyl group, offering researchers and drug development professionals the data and methodologies required to overcome this common metabolic hurdle. We will delve into the design rationale of key bioisosteres, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in your own laboratory.

cluster_0 CYP-Mediated Oxidation of tert-Butyl Group tert_butyl Drug-C(CH₃)₃ (tert-Butyl Group) alcohol Drug-C(CH₃)₂(CH₂OH) (Hydroxylated Metabolite) tert_butyl->alcohol CYP450 (e.g., CYP3A4) + O₂, NADPH acid Drug-C(CH₃)₂(COOH) (Carboxylic Acid Metabolite) alcohol->acid Alcohol/Aldehyde Dehydrogenase cluster_workflow Microsomal Stability Assay Workflow cluster_sampling 4. Time-Course Sampling prep 1. Preparation - Thaw microsomes on ice - Prepare compound dilutions - Prepare NADPH system pre_incubate 2. Pre-incubation - Mix compound & microsomes - Equilibrate at 37°C initiate 3. Initiation - Add NADPH system to start reaction (Time = 0) t0 T=0 t5 T=5 min t15 T=15 min t30 T=30 min t45 T=45 min quench 5. Quenching - Add ice-cold ACN + Internal Std to each time point sample process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like tert-butyl trans-4-formylcyclohexylcarbamate are not merely procedural formalities; they are critical components of a robust safety culture and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and practical laboratory experience.

The core principle guiding the disposal of any non-trivial laboratory chemical, particularly one for which comprehensive toxicological data may not be fully available, is to err on the side of caution . Therefore, this compound should be treated as hazardous waste unless a formal, documented hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its known and potential hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway.

Chemical Profile: this compound is a carbamate derivative utilized as an intermediate and building block in organic synthesis.[1] It is a white to light yellow solid at room temperature.[1]

Known Hazards: Based on available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and has acute toxicity.[2]

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃[1][2][3]
Molecular Weight 227.30 g/mol [2]
Appearance White to light yellow solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Storage Class 11 - Combustible Solids[2]

Causality Behind Precaution: The "Harmful if swallowed" (H302) classification is a significant flag.[2] While other toxicological properties have not been fully investigated, this known hazard requires that the compound be managed as a chemical waste with the potential to harm human health and the environment.[4] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratory workers are protected from chemical exposures, which extends to the handling of waste materials.[5][6]

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against chemical exposure during waste consolidation and disposal procedures.[7][8]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic solids and potential solvent contaminants. Always inspect gloves for tears or punctures before use.

  • Eye Protection: ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid waste outside of a sealed container should be performed within a certified chemical fume hood to prevent inhalation of fine particulates.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the Environmental Protection Agency (EPA).[9][10]

Step 1: Waste Characterization and Segregation

The first step in proper waste management is determining if the material is a hazardous waste.[9] Given the H302 classification, this compound must be managed as a hazardous chemical waste.

Action:

  • Segregate Solid Waste: Keep waste this compound separate from all other waste streams. This includes avoiding mixing it with incompatible materials like strong oxidizing agents.[4]

  • Segregate Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, paper towels from a spill, contaminated PPE) should also be collected and disposed of in the same hazardous waste container.

Causality: Segregation is crucial to prevent unforeseen chemical reactions within a waste container that could lead to heat generation, gas evolution, or fire.[9]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by both OSHA and the EPA to ensure safety and proper handling by waste management personnel.[6][10]

Action:

  • Select an Appropriate Container: Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice for solid waste.

  • Label the Container: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).

    • The specific hazard(s): "Toxic," "Harmful if Swallowed."

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and disposal technicians.[6] Federal law requires that hazardous waste containers are properly labeled at all times.[6]

Step 3: Storage and Disposal Arrangement

Waste must be stored in a designated and controlled area while awaiting pickup.

Action:

  • Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[10] The area should be secure, away from drains, and have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[9] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • Documentation: Maintain records of your hazardous waste disposal as required by your institution and the EPA. This includes manifest forms provided by the disposal company.[10]

Causality: Using a certified waste management company ensures that the chemical will be transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations, protecting both human health and the environment.[9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Contaminated Chemical characterize Step 1: Characterize Waste (H302: Harmful if Swallowed) start->characterize Initiate Disposal segregate Step 2: Segregate (Solid Chemical Waste) characterize->segregate Determined as Hazardous containerize Step 3: Containerize & Label - Use compatible container - Attach 'Hazardous Waste' label - List full chemical name & hazards segregate->containerize Isolate from other wastes store Step 4: Store Safely (Designated Satellite Accumulation Area) containerize->store Container sealed dispose Step 5: Arrange Professional Disposal (Contact EHS or Certified Vendor) store->dispose Ready for pickup end End: Waste Disposed Compliantly dispose->end Manifest signed

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Tert-butyl trans-4-formylcyclohexylcarbamate (CAS: 181308-57-6). As a key building block in organic synthesis and pharmaceutical research, understanding its hazard profile and implementing rigorous safety measures is paramount.[1] This document moves beyond a simple checklist, offering a deep, logic-driven framework for risk mitigation based on the compound's known data and analysis of structurally related molecules.

Hazard Assessment: The "Why" Behind the Precautions

This compound is classified as Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed.[2] It is a combustible solid.[2] While comprehensive toxicological data for this specific molecule is limited, a robust safety protocol can be developed by examining the hazards associated with its core functional groups: the carbamate moiety and the cyclohexanecarboxaldehyde group. This principle of "hazard analogy" is a cornerstone of laboratory safety for new or under-documented compounds.

Potential Hazard Rationale Based on Structural Analogs Source Compounds
Serious Eye Irritation The aldehyde and carbamate functionalities are frequently associated with eye irritation. Structurally similar compounds, such as 4-tert-Butylcyclohexanol and Methyl carbamate, are known to cause serious eye irritation.[3] Cyclohexanecarboxaldehyde is also an irritant and a lachrymator (induces tears).[4][5]4-tert-Butylcyclohexanol, Methyl carbamate, Cyclohexanecarboxaldehyde
Skin Irritation / Allergic Reaction Carbamates as a class can cause allergic skin reactions.[6] Aldehyde-containing molecules like 4-tert-Butylcyclohexyl Acrylate and Cyclohexanecarboxaldehyde are documented skin irritants.[7]2-Butenyl N-phenylcarbamate, 4-tert-Butylcyclohexyl Acrylate, Cyclohexanecarboxaldehyde
Respiratory Irritation Handling the compound as a solid powder can generate dust, which may cause respiratory irritation.[3] This is supported by data on related compounds like Cyclohexanecarboxaldehyde, which may cause respiratory irritation.[5]Methyl carbamate, Cyclohexanecarboxaldehyde
Neurotoxicity While not specifically documented for this compound, carbamates as a chemical class are known to have potential effects on the nervous system.[6]Carbamate Class of Compounds

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

  • Eye and Face Protection : Chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[3][8] Standard safety glasses are insufficient as they do not protect against fine dust or splashes from the sides, top, or bottom. When handling larger quantities (>25 g) or performing operations with a high splash potential (e.g., rapid stirring, sonicating), a full-face shield must be worn in addition to chemical splash goggles.[6]

  • Hand Protection : Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves are a suitable initial choice. However, it is critical to always inspect gloves for any signs of degradation or punctures before use. For prolonged operations, consider double-gloving or using thicker, chemical-specific gloves (e.g., butyl rubber). Proper glove removal technique (without touching the outer surface with bare skin) is essential to prevent contamination.

  • Body Protection : A clean, flame-resistant laboratory coat is the minimum requirement. It should be fully buttoned with sleeves rolled down. For tasks involving significant quantities of the solid or solutions, chemical-resistant coveralls should be worn to protect personal clothing from contamination.[3][6] Contaminated work clothing should never be taken home and must be decontaminated or disposed of according to institutional guidelines.[9]

  • Respiratory Protection : All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator is mandatory.[3] For dusts, a particulate respirator (e.g., an N95, P3 filter) is appropriate.[3]

Operational Protocol: Weighing and Preparing a Solution

This step-by-step protocol integrates PPE selection into a standard laboratory workflow.

Objective: To safely weigh 5 grams of solid this compound and prepare a 0.1 M solution in Dichloromethane (DCM).

Step 1: Preparation and Pre-Donning

  • Verify that a chemical fume hood is operational and uncluttered.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Assemble all necessary glassware, reagents, and a designated, sealed waste container within the fume hood.

  • Consult the Safety Data Sheet (SDS) for both the carbamate and the solvent (DCM).

Step 2: Donning Personal Protective Equipment The sequence of donning PPE is critical to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_core Core Protection cluster_final Final Check A Wear Lab Coat (Fully Buttoned) B Don Chemical Splash Goggles A->B C Don Nitrile Gloves (Inspect First) B->C D Ready for Handling C->D

Caption: Workflow for donning essential PPE before handling chemicals.

Step 3: Chemical Handling (Inside Fume Hood)

  • Place the stock container of this compound on the balance inside the fume hood.

  • Carefully weigh the desired amount onto weighing paper. Avoid creating dust clouds.

  • Gently transfer the solid into the reaction flask.

  • Add the solvent (DCM) slowly to avoid splashing.

  • Securely close the stock container and the reaction flask.

Step 4: Decontamination and Doffing PPE

  • Wipe down any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the wipes in the designated waste container.

  • The removal of PPE is performed in the reverse order of donning to prevent contaminating yourself.

    • Gloves: Remove gloves using a proper technique (peeling them off so they are inside-out) and dispose of them in the designated waste.

    • Goggles: Remove goggles by handling the strap, not the front.

    • Lab Coat: Remove the lab coat and hang it in its designated location.

  • Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.[7]

Step 5: Waste Disposal

  • All contaminated solids (gloves, weighing paper, wipes) and the chemical solution must be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[10]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[11]

  • Small Spills : For small spills of the solid, carefully dampen the material with water, then sweep it up and place it into a sealed container for hazardous waste disposal.[3]

Summary of PPE Recommendations by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety Glasses (minimum)Nitrile GlovesLab CoatNot typically required
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired (Use in Fume Hood)
Preparing Solution Chemical Splash GogglesNitrile GlovesLab CoatRequired (Use in Fume Hood)
Large Scale Reaction (>25g) Goggles + Face ShieldNitrile or Butyl GlovesChemical-Resistant CoverallRequired (Use in Fume Hood)
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot required if waste is sealed

This guide serves as a foundational resource. It is imperative that every researcher synthesizes this information with a thorough, site-specific risk assessment before beginning any experimental work. A proactive culture of safety is the most valuable asset in any laboratory.

References

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16275, Cyclohexanecarboxaldehyde. Retrieved from [Link]

  • The Ultimate Guide to Cyclohexanecarboxaldehyde. (2024). Uses and Risks. Retrieved from [Link]

  • Capot Chemical. (2023). MSDS of tert-Butyl (cis-3-formylcyclobutyl)carbamate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.